molecular formula C8H9NO2 B131843 2-(6-Methylpyridin-2-yl)acetic acid CAS No. 92917-49-2

2-(6-Methylpyridin-2-yl)acetic acid

Cat. No.: B131843
CAS No.: 92917-49-2
M. Wt: 151.16 g/mol
InChI Key: UDZGMJHDNLXBQP-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623090
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92917-49-2
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2-pyridineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 6-Methyl-2-pyridineacetic acid, a key heterocyclic compound with applications in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-technique approach to unambiguously determine the molecule's constitution and connectivity. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.

Introduction

6-Methyl-2-pyridineacetic acid (C₈H₉NO₂) is a disubstituted pyridine derivative. The precise arrangement of the methyl and acetic acid moieties on the pyridine ring is critical to its chemical properties and biological activity. This guide will systematically detail the analytical workflow, from synthesis to comprehensive spectroscopic analysis, required to confirm the structure as 6-methyl-2-pyridineacetic acid.

Part 1: Synthesis of 6-Methyl-2-pyridineacetic acid

A plausible synthetic route to 6-Methyl-2-pyridineacetic acid starts from the commercially available 2,6-lutidine. The synthesis involves a two-step process: selective oxidation of one methyl group to a carboxylic acid, followed by homologation to the acetic acid.

Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic acid

The initial step is the selective oxidation of one of the methyl groups of 2,6-lutidine. Potassium permanganate is a suitable oxidizing agent for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve 2,6-lutidine (10.71 g, 0.1 mol) in 500 mL of deionized water in a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the solution to 60°C with stirring.

  • Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) portion-wise over 5 hours, maintaining the temperature at 60°C.

  • Filtration: After the addition is complete, cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidification and Extraction: Adjust the pH of the filtrate to 5 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methyl-2-pyridinecarboxylic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.

Step 2: Homologation to 6-Methyl-2-pyridineacetic acid

The carboxylic acid can be converted to the corresponding acid chloride and then subjected to an Arndt-Eistert homologation to introduce the methylene group.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 6-methyl-2-pyridinecarboxylic acid (1.37 g, 10 mmol) in 20 mL of dry dichloromethane, add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Reaction with Diazomethane: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the freshly prepared acid chloride solution dropwise to the diazomethane solution at 0°C.

  • Wolff Rearrangement: After the reaction with diazomethane is complete, irradiate the solution with a UV lamp or treat with a silver catalyst (e.g., silver benzoate) in the presence of water to induce the Wolff rearrangement.

  • Work-up and Isolation: Quench the reaction with acetic acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6-Methyl-2-pyridineacetic acid.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Homologation 2,6-Lutidine 2,6-Lutidine 6-Methyl-2-pyridinecarboxylic acid 6-Methyl-2-pyridinecarboxylic acid 2,6-Lutidine->6-Methyl-2-pyridinecarboxylic acid KMnO4, H2O, 60°C 6-Methyl-2-pyridineacetyl chloride 6-Methyl-2-pyridineacetyl chloride 6-Methyl-2-pyridinecarboxylic acid->6-Methyl-2-pyridineacetyl chloride SOCl2 Intermediate Diazoketone Intermediate Diazoketone 6-Methyl-2-pyridineacetyl chloride->Intermediate Diazoketone CH2N2 6-Methyl-2-pyridineacetic acid 6-Methyl-2-pyridineacetic acid Intermediate Diazoketone->6-Methyl-2-pyridineacetic acid Ag+, H2O (Wolff Rearrangement)

Caption: Synthetic workflow for 6-Methyl-2-pyridineacetic acid.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 6-Methyl-2-pyridineacetic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Expected Data:

  • Molecular Formula: C₈H₉NO₂

  • Exact Mass: 151.0633

  • Observed m/z (M+H)⁺: 152.0706

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Key Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500 (broad)O-H stretch (Carboxylic Acid)A very broad absorption characteristic of the H-bonded hydroxyl group.
~1710C=O stretch (Carboxylic Acid)Strong absorption due to the carbonyl group.
~1600, ~1470C=C and C=N stretches (Pyridine Ring)Characteristic aromatic ring vibrations.
~2950C-H stretch (sp³)Absorption from the methyl and methylene groups.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet or a thin film of the sample on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms. A suite of 1D and 2D NMR experiments is required.

1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60t1HH4
~7.20d1HH3 or H5
~7.10d1HH5 or H3
~3.80s2H-CH₂-
~2.55s3H-CH₃
~11.0 (broad)s1H-COOH

2. ¹³C NMR and DEPT Spectroscopy

¹³C NMR shows the number of different types of carbon atoms. DEPT experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[1][2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
~175.0No peakNo peak-COOH
~158.0No peakNo peakC6
~155.0No peakNo peakC2
~137.0PositivePositiveC4
~122.0PositivePositiveC3 or C5
~120.0PositivePositiveC5 or C3
~45.0NegativeNo peak-CH₂-
~24.0PositiveNo peak-CH₃

3. 2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential to establish the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically over 2-3 bonds).[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.[4]

NMR_Workflow Sample Sample 1D_NMR 1D_NMR Sample->1D_NMR ¹H, ¹³C, DEPT 2D_NMR 2D_NMR Sample->2D_NMR COSY, HSQC, HMBC Initial Structure Fragments Initial Structure Fragments 1D_NMR->Initial Structure Fragments Final Structure Final Structure Initial Structure Fragments->Final Structure Combine Connectivity Map Connectivity Map 2D_NMR->Connectivity Map Connectivity Map->Final Structure Verify

Caption: NMR experimental workflow for structure elucidation.

Predicted Key 2D NMR Correlations:

  • COSY:

    • Correlation between the aromatic protons on the pyridine ring (H3, H4, and H5).

  • HSQC:

    • H4 will correlate with the carbon at ~137.0 ppm.

    • H3/H5 will correlate with the carbons at ~122.0 and ~120.0 ppm.

    • The methylene protons (~3.80 ppm) will correlate with the carbon at ~45.0 ppm.

    • The methyl protons (~2.55 ppm) will correlate with the carbon at ~24.0 ppm.

  • HMBC:

    • The methyl protons (~2.55 ppm) will show a correlation to the quaternary carbon C6 (~158.0 ppm) and the aromatic carbon C5 (~120.0 ppm). This is a key correlation to place the methyl group at position 6.

    • The methylene protons (~3.80 ppm) will show correlations to the quaternary carbon C2 (~155.0 ppm), the aromatic carbon C3 (~122.0 ppm), and the carboxylic acid carbon (~175.0 ppm). This confirms the placement of the acetic acid side chain at position 2.

    • The aromatic protons will show correlations to their neighboring carbons, further confirming the substitution pattern.

Part 3: Data Integration and Final Structure Confirmation

The final step in structure elucidation is to integrate all the spectroscopic data to build a coherent and self-validating structural assignment.

Data_Integration HRMS HRMS (C₈H₉NO₂) Final_Structure 6-Methyl-2-pyridineacetic acid HRMS->Final_Structure IR IR (-COOH, Pyridine) IR->Final_Structure 1H_NMR ¹H NMR (Proton Environment) 1H_NMR->Final_Structure 13C_DEPT ¹³C & DEPT (Carbon Types) 13C_DEPT->Final_Structure 2D_NMR 2D NMR (Connectivity) 2D_NMR->Final_Structure

Caption: Logical flow for integrating multi-technique data.

By systematically analyzing the data from each technique, the structure of 6-Methyl-2-pyridineacetic acid can be confidently assigned. The HRMS confirms the elemental composition. The IR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide the number and types of protons and carbons. Finally, the 2D NMR experiments, particularly the long-range HMBC correlations, piece together the molecular fragments and definitively establish the substitution pattern on the pyridine ring.

References

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • PMC. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • PMC. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • YouTube. 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 2-Pyridineacetic acid. [Link]

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • NIST WebBook. Methyl 2-pyridylacetate. [Link]

  • ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Methylpyridin-2-yl)acetic acid is a heterocyclic aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to an acetic acid moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the methyl and acetic acid groups on the pyridine ring influences its electronic properties, lipophilicity, and potential for coordination with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its molecular characteristics, synthesis, and handling. The information presented herein is intended to empower researchers to leverage this compound in their scientific endeavors.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Caption: Figure 1: 2D representation of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 92917-49-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Canonical SMILES CC1=CC=CC(=N1)CC(=O)O
InChI Key UDZGMJHDNLXBQP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in various systems, from reaction vessels to biological matrices.

Table 2: Summary of Physicochemical Properties

PropertyValueNotesSource
Melting Point Not availableExperimental data not found.
Boiling Point 276.0 ± 25.0 °C at 760 mmHgPredicted value.[1]
Solubility Soluble in water and polar organic solvents.Expected based on the structure.
pKa ~3.31 ± 0.10 (for the carboxylic acid)Predicted for a similar isomer.[2]
Flash Point 120.7 ± 23.2 °CPredicted value.[1]
Density 1.2 ± 0.1 g/cm³Predicted value.[1]
Solubility Profile

The presence of both a carboxylic acid group and a pyridine nitrogen atom imparts a degree of polarity to the molecule, suggesting solubility in polar solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like water and alcohols. The pyridine ring, while aromatic, also contributes to the molecule's polarity. Consequently, this compound is expected to be soluble in water, especially under neutral to basic conditions where the carboxylic acid is deprotonated, as well as in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The addition of an acid can increase solubility by protonating the pyridine nitrogen.[3]

Acidity (pKa)

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available, its expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring. The methylene protons would likely appear as a singlet, and the methyl protons would also be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum (typically 170-185 ppm).[5] The aromatic carbons of the pyridine ring would appear in the aromatic region (around 120-160 ppm), and the methylene and methyl carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[6] Absorptions in the 1450-1600 cm⁻¹ region would be indicative of the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound (151.16). Fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and other characteristic cleavages of the pyridine ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application in further chemical transformations.

Synthetic Approach

A plausible synthetic route to this compound could involve the oxidation of 2-ethyl-6-methylpyridine or the hydrolysis of the corresponding nitrile or ester. A related synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been reported, which involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[7] This suggests that nucleophilic substitution reactions at the 2-position of a suitably functionalized 6-methylpyridine could be a viable strategy.

Figure 2: Potential Synthetic Workflow start 2,6-Lutidine step1 Functionalization at the 2-methyl group start->step1 e.g., Halogenation step2 Introduction of a two-carbon unit step1->step2 e.g., Cyanide displacement step3 Hydrolysis to the carboxylic acid step2->step3 product This compound step3->product

Caption: Figure 2: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present: the carboxylic acid and the pyridine ring.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Pyridine Ring Reactions: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.

Experimental Protocols

To ensure the identity and purity of this compound, a standardized analytical workflow should be employed.

Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • For NMR analysis, dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

    • For IR analysis, the sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

    • For mass spectrometry, prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol for electrospray ionization).

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the proton signals and determine the chemical shifts and coupling constants.

    • Assign all proton and carbon signals to the corresponding atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

Figure 3: Experimental Analysis Workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Data Analysis and Structure Confirmation nmr->data ir->data ms->data

Caption: Figure 3: A standard workflow for the analytical characterization of the compound.

Safety and Handling

  • Hazard Statements (Expected): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a valuable chemical intermediate with a rich profile of physical and chemical properties. Its unique structure, combining a substituted pyridine ring with a carboxylic acid functional group, provides a foundation for its diverse applications in organic synthesis and medicinal chemistry. This technical guide has synthesized available data to present a comprehensive overview of its characteristics, from molecular identification and physicochemical properties to spectroscopic profile, synthesis, and safe handling. It is our hope that this information will serve as a valuable resource for researchers and scientists, facilitating the effective utilization of this compound in their pursuit of scientific innovation.

References

Sources

Introduction: The Emerging Significance of Pyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(6-Methylpyridin-2-yl)acetic acid: Properties, Synthesis, and Applications

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to act as a hydrogen bond acceptor and its basic nature contribute to favorable pharmacokinetic and pharmacodynamic properties.[1] When functionalized with an acetic acid moiety, as in the case of this compound, a versatile molecule is created with potential applications ranging from pharmaceutical intermediates to materials science. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis strategies, and known applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 2-position.[2] The presence of these functional groups dictates its chemical reactivity and potential biological activity.[2]

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 92917-49-2[2][3]
IUPAC Name This compound[2]
Canonical SMILES CC1=NC(=CC=C1)CC(=O)O[2]
InChI Key UDZGMJHDNLXBQP-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common strategy involves the modification of a pre-existing 6-methylpyridine scaffold.

General Synthesis Approach

One potential pathway to synthesize this compound involves the introduction of an acetic acid moiety onto the 6-methylpyridine starting material.[2] This can be achieved through reactions such as electrophilic substitution followed by hydrolysis.[2]

Experimental Protocol: A Generalized Synthesis Workflow

Objective: To synthesize this compound from a suitable 6-methylpyridine precursor.

Materials:

  • 6-methylpyridine derivative (e.g., 2-halomethyl-6-methylpyridine)

  • Cyanide source (e.g., sodium cyanide)

  • Strong acid or base for hydrolysis (e.g., HCl or NaOH)

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Substitution: React a 2-(halomethyl)-6-methylpyridine with a cyanide salt to form the corresponding nitrile, 2-(6-methylpyridin-2-yl)acetonitrile. This reaction is typically carried out in a polar aprotic solvent.

  • Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to yield this compound.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound of high purity.

G cluster_synthesis Generalized Synthesis Workflow Start 6-Methylpyridine Derivative Step1 Nucleophilic Substitution (e.g., with NaCN) Start->Step1 Introduce cyano group Intermediate 2-(6-Methylpyridin-2-yl)acetonitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base Catalyzed) Intermediate->Step2 Convert nitrile to carboxylic acid Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its carboxylic acid and pyridine functional groups.[2] Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.[2]

  • Amidation: Reaction with amines yields amides, which can be of pharmacological interest.[2]

  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.[2]

Applications and Potential in Drug Discovery

Derivatives of pyridine acetic acid are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine nucleus is a common feature in many pharmaceuticals, and its combination with other functional groups can lead to novel therapeutic agents.[1][4]

Potential Biological Activities

While specific biological activities for this compound are not extensively detailed, compounds with similar structures have shown promise in several areas:

  • Antibacterial Properties: Research has indicated that related pyridine derivatives, particularly when complexed with metal ions like copper, can exhibit enhanced antibacterial activity.[5] This suggests that this compound could serve as a ligand for the development of new antibacterial agents.[5]

  • Anti-inflammatory Effects: Compounds with structural similarities to this compound have been investigated for their anti-inflammatory properties.[2] This opens up the possibility of its use as a scaffold for designing novel anti-inflammatory drugs.

Other Applications

Beyond its potential in drug discovery, derivatives of this compound have been explored in other fields:

  • Corrosion Inhibition: A derivative, 2-(6-Methylpyridin-2-yl)-1H-imidazo[4,5-f][2][6]phenanthroline (MIP), has been studied as a corrosion inhibitor for mild steel in acidic solutions.[2] The effectiveness of this inhibitor was found to be dependent on its concentration.[2]

  • Intermediate for COX-2 Inhibitors: The isomeric compound, 2-(6-methylpyridin-3-yl)acetic acid, is a known intermediate in the synthesis of COX-2 inhibitors, which are a class of anti-inflammatory drugs.[7] This highlights the importance of pyridine acetic acid isomers in the synthesis of established pharmaceuticals.

G cluster_applications Potential Application Areas cluster_pharma Drug Discovery cluster_materials Industrial Chemistry Core This compound Pharma Pharmaceuticals Core->Pharma as a scaffold Materials Materials Science Core->Materials as a precursor Antibacterial Antibacterial Agents Pharma->Antibacterial AntiInflammatory Anti-inflammatory Drugs Pharma->AntiInflammatory COX2 COX-2 Inhibitor Synthesis (Isomer Application) Pharma->COX2 Corrosion Corrosion Inhibitors Materials->Corrosion

Caption: Logical relationships of potential applications for this compound.

Conclusion

This compound is a molecule with a well-defined chemical structure and properties that make it a valuable building block in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical routes, and its functional groups offer avenues for further chemical modification. The potential for this compound and its derivatives to act as antibacterial and anti-inflammatory agents, as well as corrosion inhibitors, warrants further investigation by researchers in these fields. As the demand for novel chemical entities continues to grow, the exploration of versatile scaffolds like this compound will be crucial for future scientific advancements.

References

  • Pratama, M. R. F., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Amino Acids. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]

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A Senior Application Scientist's In-depth Technical Guide to the Solubility of 2-(6-Methylpyridin-2-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for 2-(6-Methylpyridin-2-yl)acetic acid

In the landscape of pharmaceutical and chemical research, it is not uncommon to encounter compounds with incomplete public data. This compound is one such molecule. While its structure is known, a comprehensive, publicly available dataset on its solubility in a wide range of organic solvents is lacking. This guide, therefore, takes a proactive and empowering approach. Instead of merely stating the absence of data, we provide a robust framework for you, the researcher, to meticulously and accurately determine the solubility of this compound in your own laboratory.

This document is structured to be a practical, field-proven guide. We will begin by analyzing the physicochemical properties of this compound to build a foundational understanding of its expected behavior. We will then delve into detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, explaining the rationale behind each step. To provide valuable context and a practical point of comparison, we will present and analyze solubility data for structurally similar compounds. This guide is designed to equip you with the knowledge and methodologies to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Physicochemical Profile and Solubility Prediction for this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility. This compound is a pyridine derivative with both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium in aqueous solutions and on the polarity and hydrogen-bonding capabilities of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3pKa
This compound C₈H₉NO₂151.160.47[1]Not available
Picolinic Acid (Pyridine-2-carboxylic acid)C₆H₅NO₂123.11-0.65.32[2]
6-Methylpicolinic AcidC₇H₇NO₂137.14Not available5.83[3]

The predicted XLogP3 of 0.47 for our target compound suggests a relatively balanced hydrophilic-lipophilic character[1]. The presence of the methyl group, compared to picolinic acid, slightly increases its lipophilicity. The pyridine ring and the carboxylic acid group can both participate in hydrogen bonding, which will be a key factor in its interaction with various solvents.

Based on these properties, we can predict the following general solubility trends:

  • High Solubility in polar protic solvents like methanol, ethanol, and acetic acid, which can engage in hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group.

  • Moderate Solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile, which can act as hydrogen bond acceptors.

  • Low Solubility in non-polar solvents like hexane and toluene, which lack the ability to form strong interactions with the polar functional groups of the molecule.

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate solubility data is best obtained through empirical measurement. The two primary methods for determining solubility are the thermodynamic and kinetic approaches. The choice between them depends on the stage of research and the intended application of the data.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[4] This is the "true" solubility and is critical for formulation development and understanding biopharmaceutical properties.[5] The shake-flask method is the most common and reliable technique for this determination.[6]

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not significantly change between later time points.[6]

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial.

  • Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve and express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in a solvent like DMSO, will precipitate when diluted into an aqueous or organic medium.[7][8] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery to quickly flag compounds with potential solubility issues.[6]

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: In a microplate well or vial, add a small aliquot of the DMSO stock solution to the desired organic solvent. The final DMSO concentration should be kept low (typically < 5%) to minimize its co-solvent effect.

  • Incubation: Seal the plate or vial and incubate at a specific temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • Nephelometry: Measure the light scattering of the solution. An increase in light scattering compared to a blank indicates precipitation.

    • Filtration and Quantification: Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.[7][9]

  • Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurate solubility determination. Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for quantifying pyridine derivatives.[10][11]

Typical HPLC-UV Parameters:
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with a pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at a wavelength where the compound has maximum absorbance (λmax). The λmax can be determined by running a UV scan of a standard solution.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of a series of known standards.

Comparative Solubility Data: Structurally Related Compounds

Picolinic Acid (Pyridine-2-carboxylic acid)

Picolinic acid is the parent compound without the methyl group. It is a polar molecule due to the pyridine ring and the carboxylic acid group.[12] Its solubility is influenced by temperature and the pH of the solution.[12]

Table 2: Quantitative Solubility of Picolinic Acid

SolventSolubilityTemperature (°C)Reference
Water~862.5 g/kg20[13]
Ethanol~57.1 g/kg20[13]
Acetonitrile~17.0 g/kg20[13]

Table 3: Qualitative Solubility of Picolinic Acid

SolventSolubilityReference
BenzeneDifficultly soluble[2]
ChloroformDifficultly soluble[2]
Diethyl EtherDifficultly soluble[2]
Glacial Acetic AcidEasily soluble[14][15]

The data for picolinic acid aligns with our predictions: high solubility in polar protic solvents (water, ethanol, acetic acid) and lower solubility in a polar aprotic solvent (acetonitrile) and non-polar/less polar solvents.

6-Methylpicolinic Acid (6-Methylpyridine-2-carboxylic acid)

This compound is an even closer analog, differing only in the position of the methyl group.

Table 4: Solubility of 6-Methylpicolinic Acid

SolventSolubilityNoteReference
WaterSoluble[3]
DMSO100 mg/mLUltrasonic assistance may be needed[16]

The high solubility in DMSO is expected for a polar compound with hydrogen bonding capabilities.[16] The addition of the methyl group is expected to slightly decrease aqueous solubility and increase solubility in less polar organic solvents compared to picolinic acid.

Conclusion and Best Practices

While a definitive, quantitative solubility profile for this compound in various organic solvents is not yet established in the public domain, this guide provides a comprehensive framework for its determination. By understanding its physicochemical properties and leveraging the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate high-quality, reliable data. The comparative data for picolinic acid and 6-methylpicolinic acid serve as valuable reference points.

Key Takeaways for the Researcher:

  • Start with Predictions: Use the physicochemical properties to make informed choices about which solvents to screen.

  • Choose the Right Method: Use kinetic solubility for high-throughput screening and thermodynamic solubility for in-depth characterization and formulation development.

  • Validate Your Analytical Method: A reliable quantification method is the cornerstone of accurate solubility data.

  • Control Your Variables: Temperature, equilibration time, and solid-state form can all impact solubility.

  • Document Everything: Meticulous record-keeping is essential for reproducibility and data integrity.

By following the methodologies outlined in this guide, researchers and drug development professionals can confidently characterize the solubility of this compound, a critical step in advancing its potential applications.

References

  • Picolinic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

  • Apolinário, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2153.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018).
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved from [Link]

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spectroscopic data for 2-(6-Methylpyridin-2-yl)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-Methylpyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this and related molecules. The spectroscopic data presented herein is based on established principles and comparative analysis with structurally similar compounds.

Pyridine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Their biological activity and material properties are intrinsically linked to their molecular structure. This compound, with its pyridine ring and carboxylic acid functionality, presents a versatile scaffold for further chemical modification. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

This guide will delve into the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, we will examine both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a solution in a common deuterated solvent such as CDCl₃ or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.2-7.4d~7.51H
H-4~7.6-7.8t~7.71H
H-5~7.0-7.2d~7.51H
-CH₂-~3.8-4.0s-2H
-CH₃~2.5-2.7s-3H
-COOH~10-12br s-1H

Causality Behind the Predictions: The chemical shifts of the pyridine ring protons (H-3, H-4, H-5) are in the aromatic region, with their specific positions influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating methyl group. The triplet for H-4 is expected due to coupling with both H-3 and H-5. The methylene protons (-CH₂-) are adjacent to both the pyridine ring and the carboxylic acid group, leading to a downfield shift. The methyl protons (-CH₃) will appear as a singlet, characteristic of a methyl group attached to an aromatic ring. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and its presence can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~158-160
C-6~155-157
C-4~137-139
C-3~123-125
C-5~120-122
-CH₂-~40-45
-CH₃~22-25
-C=O~170-175

Causality Behind the Predictions: The carbons of the pyridine ring (C-2 to C-6) resonate in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-6) are the most downfield. The carbonyl carbon (-C=O) of the carboxylic acid is significantly downfield, as is characteristic. The aliphatic carbons of the methylene and methyl groups appear at upfield chemical shifts.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (carboxylic acid)1725-1700Strong
C=C and C=N stretch (pyridine ring)1600-1450Medium-Strong
C-H bend (aliphatic)1470-1350Medium

Causality Behind the Predictions: The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretches.[2] The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of the pyridine ring will be confirmed by the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[1]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): m/z = 151.16 (for C₈H₉NO₂)

  • Major Fragmentation Pathways:

    • Loss of -COOH (45 Da) to give a fragment at m/z = 106.

    • Loss of H₂O (18 Da) from the molecular ion.

    • Fragmentation of the pyridine ring.

Causality Behind the Predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak corresponding to the exact molecular weight is expected. A common fragmentation for carboxylic acids is the loss of the carboxyl group. Further fragmentation of the pyridine ring will lead to a characteristic pattern of smaller ions.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct probe analysis.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and the underlying principles for their interpretation. By following the detailed experimental protocols, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
  • ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates.
  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

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A Technical Guide to the Investigation of the Biological Activity of 2-(6-Methylpyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the characterization of the biological activity of 2-(6-Methylpyridin-2-yl)acetic acid. While direct biological data for this specific molecule is not extensively available in current literature, its structural motifs—a substituted pyridine ring coupled to an acetic acid moiety—are present in numerous compounds with established pharmacological profiles. This guide synthesizes information from structurally related molecules to propose potential biological activities and provides a detailed roadmap for their experimental validation. The target audience for this document includes researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

Introduction and Physicochemical Properties

This compound is a heterocyclic carboxylic acid. An understanding of its physicochemical properties is fundamental to the design of relevant biological assays.

PropertyValueSource
CAS Number 92917-49-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Predicted XLogP3 0.47[1]
Predicted Boiling Point 276.0 ± 25.0 °C at 760 mmHg[1]
Predicted pKa (Not explicitly available, but expected to have an acidic pKa due to the carboxylic acid and a basic pKa due to the pyridine nitrogen)

The presence of both a carboxylic acid and a pyridine ring suggests that the compound's solubility will be pH-dependent. Its moderate predicted lipophilicity (XLogP3) indicates that it may have reasonable membrane permeability, a crucial factor for intracellular targets.

Postulated Biological Activities Based on Structural Analogs

The pyridine nucleus is a common scaffold in a vast array of biologically active compounds.[2][3] Based on the activities of structurally related molecules, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

Pyridine derivatives are well-documented for their antimicrobial properties.[4] For instance, pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, exhibiting antimicrobial activity through the sequestration of essential metal ions.[5] While the mechanism of this compound would likely differ, the presence of the pyridine ring and the carboxylic acid group—which can also coordinate with metal ions—suggests that antimicrobial screening is a logical starting point.[6]

Anti-inflammatory Activity

Numerous pyridine derivatives have demonstrated potent anti-inflammatory effects.[1][7] The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] The phenylacetic acid moiety is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to these agents warrants an investigation into its anti-inflammatory potential.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Validation T1_Antimicrobial Antimicrobial Screening T2_MIC MIC/MBC Determination T1_Antimicrobial->T2_MIC If active T1_Cytotoxicity Cytotoxicity Assays T1_Cytotoxicity->T2_MIC T2_Enzyme Enzyme Inhibition Assays (e.g., COX-1/COX-2) T1_Cytotoxicity->T2_Enzyme T2_CellBased Cell-Based Assays (e.g., NO production in macrophages) T1_Cytotoxicity->T2_CellBased T1_AntiInflammatory Anti-inflammatory Screening T1_AntiInflammatory->T2_Enzyme If active T1_AntiInflammatory->T2_CellBased If active T3_Infection Infection Models T2_MIC->T3_Infection If potent T3_Inflammation Inflammation Models (e.g., Carrageenan-induced paw edema) T2_Enzyme->T3_Inflammation If potent & selective T2_CellBased->T3_Inflammation If potent

Caption: Proposed tiered experimental workflow.

Tier 1: Primary Screening
  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

  • Method: The agar well diffusion method is a suitable initial screening assay.

  • Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Inoculate the plates with the respective microorganisms.

    • Create wells in the agar and add a solution of this compound at a standard concentration (e.g., 1 mg/mL in a suitable solvent like DMSO).

    • Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent alone).

    • Incubate the plates at the appropriate temperature and duration.

    • Measure the diameter of the zone of inhibition around each well.

  • Cell Lines: Use a standard mammalian cell line (e.g., HEK293 or Vero cells) to assess general cytotoxicity.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

    • Incubate for 24-48 hours.

    • Add MTT solution and incubate for a further 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

  • Method: Inhibition of bovine serum albumin (BSA) denaturation.

  • Procedure:

    • Prepare a reaction mixture containing BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

    • Add various concentrations of this compound.

    • Use diclofenac sodium as a positive control.

    • Incubate at 37°C for 20 minutes, then heat at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

Tier 2: Mechanism of Action Studies

If promising activity is observed in Tier 1, the following assays can elucidate the mechanism of action.

For compounds showing antimicrobial activity, a broth microdilution method should be employed to determine the MIC. Subsequently, aliquots from the wells showing no growth can be plated on agar to determine the MBC/MFC.

Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the IC₅₀ values of this compound against both isoforms, providing insight into its potential as a selective or non-selective COX inhibitor.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator.

  • Procedure:

    • Culture RAW 264.7 cells and pre-treat with various concentrations of this compound.

    • Stimulate the cells with LPS.

    • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite levels indicates inhibition of NO production.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Compound This compound (Hypothesized Point of Inhibition) Compound->NFkB Compound->iNOS

Caption: Potential anti-inflammatory signaling pathway inhibition.

Tier 3: In Vivo Validation

Should the compound demonstrate significant potency and low cytotoxicity in Tier 2, in vivo studies would be the next logical step. These would be subject to appropriate ethical review and regulatory guidelines.

  • Antimicrobial: A murine model of bacterial infection (e.g., thigh infection model) could be used to assess the in vivo efficacy.

  • Anti-inflammatory: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to evaluate the anti-inflammatory effects of novel compounds.[8]

Structure-Activity Relationship (SAR) Considerations and Future Directions

The biological activity of this compound can be modulated by chemical modifications. The concept of bioisosteric replacement can guide the synthesis of analogs with potentially improved activity, selectivity, or pharmacokinetic properties.[10][11]

Future work could involve:

  • Modification of the pyridine ring: Introducing different substituents at various positions to probe the electronic and steric requirements for activity.

  • Modification of the acetic acid moiety: Esterification or amidation to create prodrugs with altered solubility and permeability. Replacement of the carboxylic acid with bioisosteres such as tetrazoles could also be explored.[12]

Conclusion

While this compound is a molecule with limited reported biological activity, its structural features suggest it is a promising candidate for screening, particularly for antimicrobial and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust framework for a thorough investigation of its biological potential. The insights gained from such studies will not only elucidate the activity of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyridine derivatives in drug discovery.

References

  • (Reference to a general medicinal chemistry textbook, if applicable - not available
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

  • Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (2001). Applied and Environmental Microbiology. [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). International Journal of Scientific Development and Research. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • (Reference to a general pharmacology textbook, if applicable - not available
  • (Reference to a relevant review on drug discovery, if applicable - not available
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2013). Journal of Medicinal Chemistry. [Link]

  • (Reference to a relevant chemical synthesis paper, if applicable - not available
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem. [Link]

Sources

An In-depth Technical Guide to 2-(6-Methylpyridin-2-yl)acetic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-2-yl)acetic acid, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring functionalized with both a methyl and an acetic acid group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide offers a comprehensive overview of the discovery, historical and modern synthetic routes, and key applications of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in synthetic chemistry and for understanding its behavior in biological systems.

PropertyValue
CAS Number 92917-49-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
IUPAC Name This compound
Appearance Off-white to white solid
Melting Point 127-132 °C
Solubility Soluble in methanol, ethanol, and water.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily available literature, its structural components and the general development of pyridine chemistry provide a historical context for its likely discovery. The functionalization of pyridine rings has been a central theme in heterocyclic chemistry for over a century. Early methods for the synthesis of pyridine derivatives often involved isolation from coal tar or complex multi-step reactions.

The synthesis of pyridine-2-acetic acid derivatives gained attention in the mid-20th century, as evidenced by a 1956 publication in Archiv der Pharmazie describing new syntheses of 2-pyridine-acetic acid ethyl esters[1]. The development of methods for the homologation of carboxylic acids, such as the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homologue, provided a potential pathway for the synthesis of acetic acid derivatives from the corresponding carboxylic acids[2][3][4][5][6]. In the case of this compound, this would involve the homologation of 6-methylpicolinic acid.

It is plausible that the initial synthesis of this compound was achieved through one of these classical methods or variations thereof, likely driven by the burgeoning interest in pyridine-based compounds for pharmaceutical and agrochemical applications.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

From 2,6-Lutidine

A common and logical starting material for the synthesis of this compound is 2,6-lutidine (2,6-dimethylpyridine). This approach involves the selective functionalization of one of the methyl groups.

G cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: Introduction of Cyano Group cluster_2 Step 3: Hydrolysis A 2,6-Lutidine B Intermediate (e.g., 2-hydroxymethyl-6-methylpyridine) A->B Selective Oxidation or Halogenation C 2-(Halomethyl)-6-methylpyridine B->C Conversion to Halide D 2-(6-Methylpyridin-2-yl)acetonitrile C->D Cyanation (e.g., NaCN) E This compound D->E Acid or Base Hydrolysis

Caption: Synthetic workflow from 2,6-Lutidine.

Step 1: Monohalogenation of 2,6-Lutidine

  • To a solution of 2,6-lutidine in a suitable solvent (e.g., carbon tetrachloride), add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Initiate the reaction using a radical initiator (e.g., benzoyl peroxide) and heat the mixture under reflux.

  • Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to obtain the crude 2-(halomethyl)-6-methylpyridine.

Step 2: Cyanation

  • Dissolve the crude 2-(halomethyl)-6-methylpyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to yield 2-(6-methylpyridin-2-yl)acetonitrile.

Step 3: Hydrolysis

  • Reflux the 2-(6-methylpyridin-2-yl)acetonitrile in the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

  • The hydrolysis of the nitrile group proceeds to form the carboxylic acid.

  • After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Arndt-Eistert Homologation of 6-Methylpicolinic Acid

A classical approach for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. This method would start from 6-methylpicolinic acid.

G A 6-Methylpicolinic Acid B 6-Methylpicolinoyl Chloride A->B SOCl₂ or (COCl)₂ C Diazoketone Intermediate B->C CH₂N₂ D Ketene Intermediate C->D Wolff Rearrangement (Ag₂O, hν, or heat) E This compound D->E H₂O

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(6-Methylpyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Methylpyridin-2-yl)acetic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic applications. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, starting from the readily available precursor, 6-methyl-2-picoline. The described methodology is designed for researchers and scientists in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, experimental setup, and potential challenges.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of the methyl group of 6-methyl-2-picoline to form a nucleophilic picolyl anion, followed by carboxylation with carbon dioxide.

Overall Reaction:

Mechanism:

The reaction is initiated by the deprotonation of the acidic methyl group of 6-methyl-2-picoline using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The acidity of the protons on the methyl group is enhanced by the electron-withdrawing effect of the pyridine ring. The resulting picolyl anion is a potent nucleophile.[1][2] This anion is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. The picolyl anion attacks the electrophilic carbon of CO2 to form a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware Preparation Deprotonation Deprotonation of 6-Methyl-2-picoline with n-BuLi Reagents->Deprotonation Carboxylation Carboxylation with solid CO2 Deprotonation->Carboxylation Quenching Reaction Quenching Carboxylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-Methyl-2-picolineReagentSigma-AldrichStore over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for the reaction.
Dry Ice (solid CO2)N/ALocal supplierCrush into a powder before use.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor acidic workup.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying organic layers.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

    • Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via a cannula or syringe.

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • 6-Methyl-2-picoline (5.0 g, 46.6 mmol) is added dropwise to the cooled THF.

    • n-Butyllithium (2.5 M in hexanes, 20.5 mL, 51.3 mmol, 1.1 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The resulting deep red solution is stirred at -78 °C for 1 hour.[1]

  • Carboxylation:

    • Finely crushed dry ice (approx. 30 g) is added portion-wise to the reaction mixture, maintaining vigorous stirring. The color of the solution will fade.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up:

    • The reaction is quenched by the slow addition of 1 M HCl (50 mL).

    • The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • The pH of the aqueous layer is carefully adjusted to the isoelectric point of the product (typically around pH 4-5) with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the methyl group protons.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy:

    • A broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

    • A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.

Analytical Workflow Diagram

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Analytical workflow for product characterization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonationEnsure the use of a strong, fresh organolithium base. Check the concentration of the n-BuLi solution.
Presence of moistureUse anhydrous solvents and flame-dried glassware. Maintain a strict inert atmosphere.
Inefficient carboxylationUse a large excess of finely crushed, fresh dry ice. Ensure rapid stirring during addition.
Formation of side products Reaction temperature too highMaintain the reaction temperature at -78 °C during deprotonation and the initial stages of carboxylation.
Premature quenchingEnsure the reaction with CO2 is complete before adding the acidic workup solution.
Difficulty in product isolation Incorrect pH for precipitationCarefully adjust the pH to the isoelectric point of the product. Use a pH meter for accuracy.
Product is soluble in the workup solventIf the product does not precipitate, extract the aqueous layer at the isoelectric pH with a suitable organic solvent (e.g., ethyl acetate).

References

  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - NIH. Available at: [Link]

  • 2-Methylpyridine - Wikipedia. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. Available at: [Link]

  • Ni-catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds with CO2 - RECERCAT. Available at: [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Available at: [Link]

Sources

experimental protocol for 2-(6-Methylpyridin-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-(6-Methylpyridin-2-yl)acetic acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis commences with a base-mediated condensation of 2,6-lutidine and diethyl oxalate to yield an intermediate α-keto ester, which is subsequently hydrolyzed and decarboxylated to afford the target product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. The presence of both a carboxylic acid moiety and a methyl-substituted pyridine ring provides multiple reactive sites for further chemical modification. This structure serves as a key intermediate in the development of novel therapeutic agents, agrochemicals, and functional materials. Its analogues have been explored for various biological activities, making reliable and well-documented synthetic routes essential for advancing research in these fields.

This application note details a robust and scalable laboratory procedure for its preparation, grounded in established chemical principles. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and safety.

Overall Synthetic Scheme

The synthesis of this compound is achieved via a two-step process starting from 2,6-lutidine.

  • Step 1: Claisen Condensation. 2,6-Lutidine undergoes a condensation reaction with diethyl oxalate in the presence of a strong base, potassium ethoxide, to form the intermediate, ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetate.

  • Step 2: Hydrolysis and Decarboxylation. The resulting α-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group and facilitates decarboxylation to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetate

Principle and Mechanism: This reaction is a Claisen condensation. The strong base, potassium ethoxide (KOEt), selectively deprotonates the methyl group at the 2-position of 2,6-lutidine. The pyridine nitrogen activates this methyl group, making its protons acidic enough for removal. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the stable potassium salt of the β-keto ester, which is neutralized during workup. This type of condensation is a classic and reliable method for carbon-carbon bond formation.[1][2]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_base Prepare Potassium Ethoxide Solution in Anhydrous Ethanol add_lutidine Slowly add Lutidine/Oxalate Solution to Base at 0-5 °C prep_base->add_lutidine 1. Add to Reactor prep_lutidine Prepare 2,6-Lutidine & Diethyl Oxalate Solution in Anhydrous Ethanol prep_lutidine->add_lutidine 2. Add Dropwise stir_rt Stir at Room Temperature (monitor by TLC) add_lutidine->stir_rt quench Quench with Ice-Water stir_rt->quench neutralize Neutralize with Acetic Acid quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_evap Dry Organic Layer & Evaporate Solvent extract->dry_evap purify Purify by Column Chromatography dry_evap->purify Intermediate Product Intermediate Product purify->Intermediate Product

Caption: Workflow for the synthesis of the keto ester intermediate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
2,6-LutidineC₇H₉N107.1510.72 g (11.5 mL)0.10Reagent grade, distilled
Diethyl OxalateC₆H₁₀O₄146.1416.08 g (14.7 mL)0.11Reagent grade
Potassium MetalK39.104.30 g0.11Handled under mineral oil
Anhydrous EthanolC₂H₅OH46.07150 mL-<0.05% water
Acetic AcidCH₃COOH60.05~7 mL~0.12For neutralization
Ethyl AcetateC₄H₈O₂88.11300 mL-For extraction
Saturated NaCl (aq)NaCl58.44100 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~10 g-For drying

Step-by-Step Protocol:

  • Preparation of Potassium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add potassium metal (4.30 g), cut into small pieces, to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Once all the potassium has reacted, cool the resulting potassium ethoxide solution to 0-5 °C in an ice bath.

  • Reaction Setup: In a separate flask, prepare a solution of 2,6-lutidine (10.72 g) and diethyl oxalate (16.08 g) in 50 mL of anhydrous ethanol.

  • Condensation Reaction: Add the 2,6-lutidine/diethyl oxalate solution dropwise to the stirred potassium ethoxide solution over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The mixture will likely become a thick, colored slurry.

  • Workup and Neutralization: Pour the reaction mixture into 200 g of crushed ice. Stir until all solids dissolve. Carefully neutralize the solution to pH 6-7 by the slow addition of glacial acetic acid.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetate as a pale yellow oil or solid.

Part 2: Synthesis of this compound

Principle and Mechanism: The α-keto ester intermediate is converted to the final product through acidic hydrolysis and decarboxylation. Initially, the acidic conditions protonate the ester's carbonyl oxygen, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the ethyl ester group to form the α-keto acid. The resulting β-keto acid (relative to the pyridine ring) is unstable and readily undergoes decarboxylation, driven by the formation of a stable enol intermediate, which then tautomerizes to the final acetic acid product.[3][4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
Ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetateC₁₁H₁₃NO₃207.2310.36 g0.05From Part 1
Hydrochloric AcidHCl36.46100 mL-6 M aqueous solution
Sodium HydroxideNaOH40.00As needed-10 M aqueous solution
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction/washing

Step-by-Step Protocol:

  • Hydrolysis and Decarboxylation: Combine the ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetate (10.36 g) with 100 mL of 6 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. Monitor the reaction for the cessation of CO₂ evolution.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 4-5) by the slow, dropwise addition of 10 M sodium hydroxide solution. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 15 mL) and then with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying and Purification: Dry the solid product under vacuum. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group protons, the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, the pyridine ring carbons, the methyl carbon, and the methylene carbon.
IR Spectroscopy Characteristic absorptions for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹), and pyridine ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₉NO₂ (151.16 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Metal: Extremely reactive and pyrophoric. Reacts violently with water. Must be handled under an inert liquid like mineral oil and in an inert atmosphere.

  • Potassium Ethoxide: Corrosive and flammable. Reacts with water. Handle in an inert atmosphere.

  • 2,6-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5]

  • Diethyl Oxalate: Irritant. Handle with care.

  • Acids and Bases (HCl, NaOH, Acetic Acid): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, ensuring appropriate PPE is worn.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation Lutidine 2,6-Lutidine Ketoester Ethyl 2-(6-methylpyridin-2-yl)-2-oxoacetate Lutidine->Ketoester + Diethyl Oxalate (KOEt, EtOH) Oxalate Diethyl Oxalate Ketoester_2 Intermediate FinalProduct This compound Ketoester_2->FinalProduct H₃O⁺, Δ (-CO₂, -EtOH)

Caption: Overall chemical reaction pathway for the synthesis.

References

  • A75706 Safety Data Sheet. (2025). Aldrich.
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols: Reaction of 6-Methylpyridin-2(5H)-imine with Electrophiles. (2025). BenchChem.
  • 2-Amino-6-methylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013). Google Patents.
  • Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis. (2025). BenchChem.
  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl Acetopyruvate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (n.d.). ResearchGate. Retrieved from [Link]

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The Strategic Utility of 2-(6-Methylpyridin-2-yl)acetic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

2-(6-Methylpyridin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif, featuring a pyridine ring functionalized with both a methyl group and an acetic acid moiety, provides two key points for chemical modification. This dual functionality allows for its incorporation into larger molecular scaffolds through a variety of synthetic transformations, making it a valuable building block for drug discovery and development professionals. The pyridine core is a common feature in many biologically active compounds, and the acetic acid side chain offers a convenient handle for amide bond formation, esterification, or further elaboration of the carbon skeleton. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role as a precursor in the synthesis of hypnotic agents, alongside detailed protocols for its synthesis, characterization, and safe handling.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference(s)
CAS Number 92917-49-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Boiling Point 276.0 ± 25.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 120.7 ± 23.2 °C[1]
pKa Not explicitly available; expected to be similar to related pyridine carboxylic acids

Safety and Handling Precautions:

This compound and its precursors should be handled in accordance with good laboratory practice.[2][3] Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Core Application: A Precursor in the Synthesis of Zolpidem

A primary application of pyridine-acetic acid derivatives lies in the synthesis of non-benzodiazepine hypnotic agents, most notably Zolpidem. Zolpidem, a widely prescribed treatment for insomnia, features an imidazo[1,2-a]pyridine core.[4] The key intermediate in many Zolpidem syntheses is 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid, often referred to as "zolpidic acid".[5][6] this compound serves as a logical starting point for the construction of this critical intermediate.

The overall synthetic strategy involves a multi-step sequence that leverages the reactivity of the pyridine ring and the acetic acid functional group. A plausible pathway from this compound to zolpidic acid is outlined below.

G cluster_0 Synthesis of Zolpidic Acid Intermediate Start This compound Step1 Amide Formation Start->Step1 Intermediate1 N-Aryl-2-(6-methylpyridin-2-yl)acetamide Step1->Intermediate1 Step2 Cyclization (e.g., Bischler-Napieralski type) Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyridine core Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End Zolpidic Acid Step3->End G cluster_1 Synthesis of this compound Lutidine 2,6-Lutidine StepA Chlorination of one methyl group Lutidine->StepA e.g., SO₂Cl₂ or NCS IntermediateA 2-Chloromethyl-6-methylpyridine StepA->IntermediateA StepB Cyanation (Nucleophilic Substitution) IntermediateA->StepB NaCN or KCN IntermediateB 2-(6-Methylpyridin-2-yl)acetonitrile StepB->IntermediateB StepC Acid Hydrolysis of Nitrile IntermediateB->StepC H₂SO₄ / H₂O, heat Product This compound StepC->Product

Caption: Step-wise synthesis of the target intermediate from 2,6-lutidine.

Step 1a: Synthesis of 2-Chloromethyl-6-methylpyridine

  • Rationale: Selective chlorination of one of the methyl groups of 2,6-lutidine provides a reactive electrophilic site for the subsequent introduction of the cyano group. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used for this purpose.

  • Procedure:

    • To a solution of 2,6-lutidine (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add the chlorinating agent (e.g., SO₂Cl₂, 1.0-1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 1b: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile

  • Rationale: The cyano group is introduced via a nucleophilic substitution reaction (Sₙ2) where the cyanide ion displaces the chloride. This nitrile is a stable precursor to the desired carboxylic acid.

  • Procedure:

    • Dissolve 2-chloromethyl-6-methylpyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-(6-Methylpyridin-2-yl)acetonitrile by column chromatography or recrystallization. [7] Step 1c: Hydrolysis to this compound

  • Rationale: Acid-catalyzed hydrolysis of the nitrile functional group is a standard and effective method to produce the corresponding carboxylic acid. [8]* Procedure:

    • To a round-bottom flask, add 2-(6-Methylpyridin-2-yl)acetonitrile (1.0 eq) and an aqueous solution of a strong acid, such as 50% sulfuric acid. [4] 2. Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) to a pH of approximately 4-5. The product should precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring (a singlet around 2.5 ppm), the methylene protons of the acetic acid side chain (a singlet around 3.7 ppm), and the aromatic protons on the pyridine ring (in the range of 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. [9][10][11]* ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon (around 18-25 ppm), the methylene carbon (around 40-45 ppm), the aromatic carbons of the pyridine ring (120-160 ppm), and the carbonyl carbon of the carboxylic acid ( >170 ppm). [9][10][11] High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Rationale: Reversed-phase HPLC is an excellent method for assessing the purity of polar aromatic compounds like this compound. The pyridine ring provides a strong chromophore for UV detection. [12][13][14][15]* Suggested HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [12] * Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a gradient of 10-90% acetonitrile over 20 minutes. [12][13] * Flow Rate: 1.0 mL/min. [12] * Detection: UV detection at a wavelength of approximately 260-270 nm, which is characteristic for the pyridine chromophore. [12] * Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

    • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. [14][15]

Conclusion and Future Perspectives

This compound stands out as a strategically important intermediate in pharmaceutical chemistry. Its utility is prominently demonstrated in the synthetic pathways leading to important drugs like Zolpidem. The protocols outlined in this guide provide a robust framework for its synthesis and analysis, enabling researchers and drug development professionals to leverage this versatile building block in their programs. The inherent reactivity of the pyridine nucleus and the carboxylic acid functionality suggests that the applications of this intermediate extend beyond its current known uses, offering opportunities for the development of novel therapeutics in various disease areas. Further exploration of its reaction chemistry will undoubtedly unveil new synthetic possibilities and solidify its place in the medicinal chemist's toolbox.

References

  • Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc, 2009(2), 315-320.
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  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
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  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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  • Pearson. (n.d.). What products would you expect to obtain from the following reactions? a. malonic acid + 2 acetyl chloride. Retrieved from [Link]

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Sources

Application Notes & Protocols: 2-(6-Methylpyridin-2-yl)acetic Acid Derivatives as a Novel Class of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The global rise of invasive fungal infections, compounded by the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that operate via novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing a pyridine nucleus, have long been recognized for their diverse biological activities, including antimicrobial properties.[2] Within this broad class, derivatives of 2-(6-Methylpyridin-2-yl)acetic acid are emerging as a promising scaffold for the development of next-generation antifungal agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal compounds. We will detail the synthesis, in vitro susceptibility testing, and mechanistic elucidation of this compound derivatives. The protocols are designed to be robust and self-validating, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] Our objective is to equip research teams with the foundational methodologies required to explore this chemical space and identify lead candidates for further preclinical development.

Section 1: Synthesis of this compound Derivatives

The chemical tractability of the this compound core allows for the straightforward creation of diverse chemical libraries, typically through modification of the carboxylic acid moiety to generate amides or esters. This structural diversity is crucial for exploring structure-activity relationships (SAR).

Protocol 1: General Synthesis of Amide Derivatives

This protocol describes a general method for coupling the this compound core with a primary or secondary amine to form an amide derivative. This is a foundational reaction in medicinal chemistry for exploring how different substituents impact biological activity.

Rationale: Amide bond formation is a reliable and well-understood reaction. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) facilitates efficient reaction under mild conditions, preserving the integrity of sensitive functional groups on both coupling partners. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Amine Addition: To the solution, add the desired primary or secondary amine (1.1 equivalents).

  • Base and Coupling Agent: Add DIPEA (2.5 equivalents) to the mixture, followed by the dropwise addition of a solution of HATU (1.2 equivalents) in DCM.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start This compound + Amine Reagents Add DIPEA (Base) & HATU (Coupling Agent) in DCM Start->Reagents Reaction Stir at RT 4-6 hours Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purify Column Chromatography Workup->Purify End Pure Amide Derivative Purify->End

Caption: General workflow for the amide coupling synthesis.

Section 2: In Vitro Antifungal Susceptibility Testing

Determining the in vitro activity of novel compounds is the cornerstone of antifungal drug discovery. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4]

Protocol 2: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol provides a standardized method for assessing the antifungal activity of the synthesized derivatives against both yeast and filamentous fungi.

Rationale: Adherence to CLSI guidelines ensures reproducibility and allows for meaningful comparison of data across different laboratories and studies.[1][3] RPMI-1640 is the standard medium as it supports the growth of most clinically relevant fungi while having minimal interaction with the test compounds. A standardized inoculum size is critical; too high a density can lead to falsely elevated MICs, while too low a density can result in insufficient growth.[5]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. The final concentration of DMSO in the assay should not exceed 1%, as it can be inhibitory to fungal growth.[3]

  • Fungal Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5][6]

    • Molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.[5]

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted in RPMI to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and many new compounds tested against yeasts, this is often a 50% reduction in turbidity (MIC-2 endpoint). For other compounds and molds, a 100% inhibition (complete absence of visible growth) may be used (MIC-0 endpoint).[4]

Screening_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-Fold Serial Dilutions of Compound Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation Read_MIC Visually or Spectrophotometrically Read Plates Incubation->Read_MIC Determine_MIC Determine MIC Endpoint (% Inhibition) Read_MIC->Determine_MIC

Caption: Workflow for the in vitro antifungal MIC screening cascade.

Section 3: Protocols for Mechanistic Elucidation

Understanding a compound's mechanism of action is critical for lead optimization. For many pyridine-based antifungals, the ergosterol biosynthesis pathway is a primary target.[7][8] Another key fungal-specific pathway is chitin synthesis, which is essential for cell wall integrity.[9]

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the total cellular ergosterol content in fungal cells after treatment with a test compound, providing direct evidence of interference with the sterol biosynthesis pathway.[10]

Rationale: Ergosterol is the functional equivalent of cholesterol in fungal cell membranes. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and fluidity, leading to fungal cell death. This pathway is a validated target for the highly successful azole class of antifungals.[11] This protocol uses a spectrophotometric method after lipid extraction, which is a reliable and accessible technique.[12]

Step-by-Step Methodology:

  • Fungal Culture: Grow the fungal cells (e.g., C. albicans) in a suitable broth medium to mid-log phase.

  • Compound Treatment: Inoculate fresh broth with the mid-log phase culture and add the test compound at concentrations equivalent to 0.5x, 1x, and 2x its predetermined MIC. Include a no-drug control (DMSO vehicle). Incubate for 16-24 hours at 35°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet twice with sterile distilled water. Record the wet weight of the pellet.

  • Sterol Extraction (Saponification):

    • To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).

    • Vortex vigorously for 1 minute.

    • Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Non-Saponifiable Lipid Extraction:

    • Allow the samples to cool to room temperature.

    • Add a mixture of 1 mL sterile water and 3 mL n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Quantification:

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

    • Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a spectrophotometer.

    • Ergosterol content is determined by the characteristic absorbance profile with peaks at 281.5 nm and 290 nm and a trough at 250 nm. The absence of ergosterol and the appearance of a peak at 230 nm can indicate the accumulation of other sterol intermediates.

  • Calculation: Calculate the percentage of ergosterol on a wet weight basis. A dose-dependent reduction in ergosterol content compared to the vehicle control indicates inhibition of the biosynthesis pathway.

Protocol 4: Chitin Synthase Activity Assay

This biochemical assay directly measures the enzymatic activity of chitin synthase from fungal cell extracts, allowing for the identification of direct inhibitors.

Rationale: Chitin is a structural polysaccharide unique to fungal cell walls and is absent in mammals, making its biosynthetic enzymes, chitin synthases, highly attractive and specific antifungal targets.[9][13] This protocol measures the incorporation of a radiolabeled or fluorescently tagged substrate (UDP-N-acetylglucosamine) into chitin polymer, providing a direct readout of enzyme activity.

Step-by-Step Methodology:

  • Preparation of Cell Lysate:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Prepare spheroplasts using an appropriate enzyme (e.g., lyticase for yeast).

    • Lyse the spheroplasts in a buffer containing a protease inhibitor cocktail to release the membrane-bound chitin synthase enzymes.

    • Isolate the membrane fraction by ultracentrifugation. This fraction is enriched with chitin synthase.

  • Enzyme Reaction:

    • In a microfuge tube, combine the membrane fraction (containing the enzyme), reaction buffer (e.g., Tris-HCl with MgCl₂), and the test compound at various concentrations.[14]

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the substrate, UDP-[³H]-N-acetylglucosamine.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Stopping the Reaction & Precipitation: Stop the reaction by adding 10% trichloroacetic acid (TCA). This will precipitate the newly synthesized [³H]-chitin polymer.

  • Filtration and Washing: Filter the reaction mixture through a glass fiber filter. The small, unreacted UDP-[³H]-GlcNAc will pass through, while the large chitin polymer will be retained. Wash the filter extensively with 5% TCA and then ethanol to remove any remaining unincorporated substrate.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the activity of chitin synthase.

  • Analysis: Compare the radioactivity in samples treated with the test compound to a vehicle control. Calculate the percent inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).[13]

Mechanism_Diagram Potential Antifungal Mechanisms of Action cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_chitin Chitin Synthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor1 2-(6-Methylpyridin-2-yl) acetic acid derivative Inhibitor1->Lanosterol Inhibits UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin Polymer UDP_GlcNAc->Chitin Chitin Synthase (CHS) CellWall Fungal Cell Wall Chitin->CellWall Incorporation Inhibitor2 2-(6-Methylpyridin-2-yl) acetic acid derivative Inhibitor2->UDP_GlcNAc Inhibits

Caption: Key fungal-specific pathways targeted by antifungal agents.

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of biological data is essential for guiding the drug discovery process. By comparing the antifungal activity of structurally related compounds, researchers can deduce the structure-activity relationship (SAR), which informs the design of more potent and selective molecules.[15][16]

Table 1: Hypothetical Antifungal Activity Data for Amide Derivatives

The table below illustrates how to organize and present data from the assays described above for a hypothetical series of amide derivatives (R-group modification) of this compound.

Compound IDR-Group (Amide)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Ergosterol Inhibition IC₅₀ (µM)
LEAD-01 -NH-CH₂-Ph8165.2
LEAD-02 -NH-CH₂-(4-F-Ph)241.8
LEAD-03 -NH-CH₂-(4-Cl-Ph)482.5
LEAD-04 -NH-CH₂-(4-MeO-Ph)163210.7
LEAD-05 -NH-Cyclohexyl32>64>50
Fluconazole Control1>640.3

SAR Interpretation (Example): From this hypothetical data, several preliminary conclusions can be drawn:

  • Aromatic Requirement: The significant drop in activity for the cyclohexyl derivative (LEAD-05) compared to the benzyl derivatives suggests that an aromatic ring is beneficial for activity.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom at the para-position of the benzyl ring (LEAD-02) resulted in a 4-fold increase in potency against C. albicans compared to the unsubstituted parent (LEAD-01).

  • Halogen Preference: Fluorine (LEAD-02) appears to be more favorable than chlorine (LEAD-03) at the para-position.

  • Electron-Donating Group: The electron-donating methoxy group (LEAD-04) was detrimental to activity, suggesting that electron-deficient aromatic rings may interact more favorably with the target enzyme.

  • Mechanism Correlation: A strong correlation is observed between the MIC values and the ergosterol inhibition IC₅₀ values, strongly suggesting that inhibition of this pathway is the primary mechanism of action for this series of compounds.[8]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the systematic investigation of this compound derivatives as a novel class of antifungal agents. By progressing from synthesis to standardized in vitro screening and detailed mechanistic studies, research teams can efficiently identify and characterize promising new drug candidates. The exploration of structure-activity relationships, guided by reliable and reproducible data, will be paramount in optimizing this scaffold to address the critical unmet medical need for new therapies to combat life-threatening fungal infections.

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  • BenchChem. (n.d.). protocol for testing Chitin synthase inhibitor 3 on different fungal species.
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  • Xing, R., Liu, S., Yu, H., Wang, L., Li, K., Meng, X., & Li, P. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2603. [Link]

  • Yadav, M., Singh, P., Sharma, S., Kumari, S., Singh, R., & Singh, R. K. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39366–39382. [Link]

  • Nishida, H., Yamashita, M., Ikemoto, M., Arika, T., & Yamamoto, S. (2011). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. The Journal of Antibiotics, 64(9), 603–608. [Link]

  • Sun, Y., Fang, Y., Wang, D., Leng, W., & Li, R. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Frontiers in Microbiology, 10, 1948. [Link]

  • Fajar, A., & Pranowo, H. D. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4), 711-720. [Link]

  • Ma, Y., Liu, X., Lu, Y., Wang, Z., Ke, X., & Xi, Z. (2020). Screening and Application of Chitin Synthase Inhibitors. ResearchGate. [Link]

  • d'Enfert, C., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 77. [Link]

  • Basavaraja, B. M., S, V., & V, P. (2017). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 22(9), 1500. [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465–479. [Link]

  • Hansch, C., & Lien, E. J. (1971). Structure-activity relationships in antifungal agents. A survey. Journal of medicinal chemistry, 14(8), 653–670. [Link]

  • Rao, V. R., et al. (2012). Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 24(7), 3203-3206. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(12), 2276. [Link]

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  • Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1105. [Link]

  • Zhang, L., et al. (2007). Potent in vitro antifungal activities of naturally occurring acetylenic acids. Antimicrobial agents and chemotherapy, 51(8), 2994–2996. [Link]

  • Al-bayati, F. A., & Al-mola, H. F. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Infection and drug resistance, 15, 2083–2096. [Link]

  • Desai, N. C., et al. (2015). Synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. CABI Digital Library. [Link]

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HPLC analysis of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis and Validation for 2-(6-Methylpyridin-2-yl)acetic acid

Abstract

This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, presenting a unique analytical challenge due to its zwitterionic and polar nature. This guide details a complete protocol, from method development rationale to a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] It is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, providing the scientific reasoning behind procedural choices to ensure methodological soundness and transferability.

Introduction and Analyte Properties

This compound is a pyridine derivative of significant interest in medicinal chemistry. The accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final active pharmaceutical ingredients (APIs).

The primary analytical challenge stems from its chemical structure. The molecule contains a carboxylic acid group (pKa typically ~2-4) and a pyridine nitrogen atom (pKa typically ~5-6). This dual functionality means the analyte's ionization state is highly dependent on pH, which directly impacts its retention and peak shape in reversed-phase chromatography.[2] At intermediate pH, the molecule can exist as a zwitterion, which is highly polar and often poorly retained on traditional C18 columns.[3] To achieve reproducible and robust separation, it is crucial to control the mobile phase pH to ensure a single, consistent ionic form of the analyte during analysis.

This protocol employs an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on a non-polar stationary phase.[4]

Part 1: HPLC Method Protocol and Rationale

This section provides the detailed experimental procedure for the quantitative analysis of this compound.

Rationale for Methodological Choices
  • Column Selection: A C18 column is a versatile and widely used stationary phase for reversed-phase HPLC, making it an excellent starting point for method development. Its non-polar nature provides effective retention for the protonated, less polar form of the analyte.

  • Mobile Phase: An acidic mobile phase (pH ~2.7) using formic acid is chosen to suppress the ionization of the carboxylic acid moiety. This ensures the analyte is retained through hydrophobic interactions with the C18 stationary phase.[2][4] Formic acid is also volatile, making this method compatible with mass spectrometry (MS) detection if required.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and its ability to provide sharp peaks for a wide range of compounds.[2]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also separating it from potential impurities that may have different polarities. This approach provides a robust separation and shorter run times compared to isocratic methods.

  • Detection Wavelength: The pyridine ring exhibits strong UV absorbance. A detection wavelength of 265 nm is selected to provide high sensitivity and specificity for the analyte.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade or higher)

    • Formic acid (LC-MS grade, ~99%)

    • Deionized water (18.2 MΩ·cm)

  • Consumables:

    • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Autosampler vials and caps

    • Volumetric flasks and pipettes

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v) for dissolving standards and samples.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter.[5]

G cluster_prep Solution Preparation cluster_analysis Analysis Workflow prep1 Weigh Reference Standard (~25 mg) prep2 Dissolve in Diluent in 25 mL Flask prep1->prep2 prep3 Stock Solution (1.0 mg/mL) prep2->prep3 prep4 Pipette 5 mL Stock prep3->prep4 prep5 Dilute to 50 mL with Diluent prep4->prep5 prep6 Working Standard (0.1 mg/mL) prep5->prep6 ana2 Inject 10 µL into HPLC System prep6->ana2 Calibrant ana1 Filter Sample through 0.45 µm Syringe Filter ana1->ana2 ana3 Acquire Data (20 min run time) ana2->ana3 ana4 Integrate Peak at ~265 nm ana3->ana4 ana5 Quantify against Working Standard ana4->ana5

Fig 1. Workflow for sample preparation and analysis.

Part 2: Method Validation Protocol (ICH Q2(R2))

Validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] The following protocols are based on ICH guidelines.[6][7][8]

System Suitability Testing (SST)

Before starting any validation activity, the system's suitability must be confirmed.

  • Procedure: Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[9]

  • Procedure: Inject the diluent, a placebo (if applicable), a solution of the reference standard, and a sample solution. Stress the sample solution (e.g., with acid, base, peroxide, heat, light) to induce degradation and inject the stressed sample.

  • Acceptance Criteria: The analyte peak should be free from interference from the diluent or placebo. In the stressed sample, the analyte peak should be spectrally pure (if using a PDA detector) and well-resolved from any degradation peaks.

Linearity and Range
  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

  • Data Analysis: Plot a graph of peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[9]

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day precision):

    • Procedure: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be experimentally verified by preparing a sample at the calculated concentration and ensuring it meets acceptable criteria for accuracy and precision.

Robustness
  • Procedure: Deliberately vary key method parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

    • Mobile Phase Composition: Vary the organic content slightly.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

G Validation Method Validation Cascade As per ICH Q2(R2) SST System Suitability Confirms system is fit for use Validation->SST Specificity Specificity Analyte vs. Impurities SST->Specificity Linearity Linearity & Range r² ≥ 0.999 SST->Linearity Accuracy Accuracy % Recovery (98-102%) SST->Accuracy Precision Precision Repeatability & Intermediate (%RSD ≤ 2%) SST->Precision Limits LOD & LOQ Method Sensitivity SST->Limits Robustness Robustness Resilience to Small Changes SST->Robustness Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For

Fig 2. Interrelationship of method validation parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanolsEnsure mobile phase pH is sufficiently low (~2.5-3.0). Use a column with high-purity silica or end-capping.
Poor Retention Mobile phase too strong; analyte is too polarDecrease initial %B in the gradient. Confirm mobile phase pH is low enough to suppress ionization.
Variable Retention Times Inadequate column equilibration; pump issuesEnsure at least 10 column volumes for equilibration. Check pump for leaks and ensure proper solvent degassing.
Ghost Peaks Contamination in mobile phase, diluent, or systemUse fresh, high-purity solvents. Run blank injections to identify the source of contamination.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The provided protocols for both the analytical procedure and its validation offer a comprehensive framework for implementation in a regulated quality control environment. By controlling the mobile phase pH to manage the analyte's ionization state, this method successfully overcomes the challenges associated with analyzing polar, zwitterionic compounds by reversed-phase chromatography.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • SIELC Technologies. Picolinic Acid. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

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Application Notes and Protocols: Evaluating the Antibacterial Activity of Metal Complexes with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growing Threat of Antibiotic Resistance

The rise of antibiotic-resistant bacteria is a significant global health crisis. The relentless evolution of microbes has rendered many conventional antibiotics ineffective, creating an urgent need for novel antimicrobial agents with unique mechanisms of action.[1] Metal-based compounds are re-emerging as a promising area of research to combat this growing threat.[2]

Metal Complexes as a Promising Class of Antibacterial Agents

Transition metal complexes offer a versatile platform for the design of new antibacterial drugs.[3] Their therapeutic action can be modulated by the choice of the central metal ion, its oxidation state, and the coordinating ligands.[4] This modularity allows for the fine-tuning of properties such as stability, solubility, and biological activity. Metal complexes often exhibit multi-targeted mechanisms of action, which may reduce the likelihood of developing resistance compared to single-target organic antibiotics.[5][6]

Pyridine Derivatives as Versatile Ligands in Coordination Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds widely used in medicinal chemistry and are components of several FDA-approved drugs.[7] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a variety of metal ions.[8][9] The aromatic nature of the pyridine ring allows for modifications with different functional groups, which can influence the electronic properties, lipophilicity, and ultimately the biological activity of the resulting metal complex.[10]

Scope and Purpose of These Application Notes

These application notes provide a comprehensive guide for researchers involved in the synthesis, characterization, and antibacterial evaluation of metal complexes with pyridine derivatives. This document offers detailed, step-by-step protocols for key experiments, explains the scientific rationale behind methodological choices, and provides insights into the interpretation of results. The goal is to equip scientists with the necessary tools to rigorously assess the potential of these compounds as novel antibacterial agents.

Synthesis and Characterization of Metal-Pyridine Complexes

The foundation of any study on the bioactivity of metal complexes is the robust synthesis and thorough characterization of the compounds.

General Synthetic Strategies

The synthesis of metal-pyridine complexes is typically achieved through solution-based methods. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the desired pyridine-based ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of the reactants. Alcohols, such as methanol or ethanol, are frequently used.[11] The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the complex.

Step-by-Step Protocol for a Representative Synthesis: Cu(II)-Pyridine Complex

This protocol describes the synthesis of a generic Cu(II) complex with a monosubstituted pyridine ligand.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 4-substituted pyridine derivative (e.g., 4-aminopyridine)

  • Methanol

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the 4-substituted pyridine ligand (2 mmol) in 20 mL of warm methanol in a 100 mL round bottom flask with continuous stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution while stirring.

  • A color change and/or precipitation may be observed, indicating complex formation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce crystallization.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

Essential Characterization Techniques

Unambiguous characterization is critical to confirm the structure and purity of the synthesized complexes.

  • Spectroscopic Methods:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to confirm the coordination of the pyridine ligand to the metal ion. A shift in the C=N stretching vibration of the pyridine ring is typically observed upon coordination.[8]

    • UV-Vis (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment of the metal ion.[8]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can indicate changes in the electronic environment upon complexation.[12][13] For paramagnetic complexes, NMR spectra may show broad signals.

  • Structural Analysis:

    • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a crystalline complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[8][13]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.[2]

Data Interpretation: Linking Structure to Potential Activity

The characterization data provides crucial insights into the properties of the complex that may influence its antibacterial activity. For example, the coordination geometry and the nature of the substituents on the pyridine ligand can affect the complex's lipophilicity and its ability to interact with bacterial targets.

Protocols for In Vitro Antibacterial Screening

Once a metal-pyridine complex has been synthesized and characterized, the next step is to evaluate its antibacterial activity.

Essential Preparations: Bacterial Strains, Media, and Stock Solutions
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Culture Media: Nutrient-rich media such as Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth are commonly used for growing bacterial cultures.

  • Stock Solutions: The metal complex should be dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Serial dilutions are then made from this stock.

Primary Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

Principle and Rationale: The agar well diffusion assay is a preliminary test to determine if a compound has inhibitory effects on bacterial growth. A solution of the test compound is placed in a well made in an agar plate that has been uniformly inoculated with a specific bacterium. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Detailed Experimental Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.

  • Using a sterile cork borer, create wells (typically 6 mm in diameter) in the agar.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test complex solution (at a known concentration) into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the complex).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Interpretation of Results: A larger zone of inhibition indicates greater susceptibility of the bacterium to the complex. This method is useful for screening a large number of compounds quickly.

Quantitative Analysis: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of the compound that inhibits visible bacterial growth.[14]

Principle and Importance of MIC: The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the potency of an antimicrobial agent.[15] It is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standardized and widely used technique to determine MIC values.[15]

Detailed Step-by-Step Protocol:

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

  • Add 100 µL of the test complex solution (at twice the desired starting concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (containing broth and bacteria, but no complex). Well 12 will be the sterility control (containing only broth).

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add 50 µL of the bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the complex in which there is no visible growth.

Visualizing the MIC: The results can also be read using a microplate reader to measure the optical density (OD) at 600 nm.[16]

Determining Bactericidal vs. Bacteriostatic Activity: MBC Determination

This assay distinguishes between compounds that kill bacteria (bactericidal) and those that only inhibit their growth (bacteriostatic).

Rationale for MBC Testing: While MIC indicates the concentration needed to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria. This is particularly important for treating infections in immunocompromised patients.

Protocol for MBC Assay:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the microtiter plate that showed no visible growth.

  • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the complex from which no bacterial colonies grow on the agar plate.

Data Presentation and Analysis

The results of the antibacterial screening should be presented clearly, often in a tabular format, to allow for easy comparison of the activity of different complexes against various bacterial strains.

Understanding Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial activity of metal complexes.[7] By systematically modifying the structure of the complex and observing the effect on its biological activity, researchers can identify key structural features that are important for potency.

Influence of the Metal Ion

The choice of the central metal ion plays a significant role in the antibacterial activity. Different metals have varying coordination preferences, redox potentials, and Lewis acidity, all of which can influence the biological properties of the complex. For example, copper and silver complexes are well-known for their antimicrobial properties.[5][17]

Role of the Pyridine Ligand and its Substituents

The pyridine ligand and its substituents are critical for modulating the activity of the complex.[10] Electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the metal center, affecting its reactivity.[18] Furthermore, bulky substituents can influence the overall shape and steric hindrance of the complex.

Impact of Overall Complex Geometry and Lipophilicity

The geometry of the complex (e.g., square planar, tetrahedral, octahedral) can affect its ability to interact with biological targets.[2] Lipophilicity is another important factor. According to the chelation theory, chelation can increase the lipophilic nature of the metal ion, facilitating its transport across the lipid-rich bacterial cell membrane.[5]

Summarizing SAR Data
Complex FeatureEffect on Antibacterial ActivityRationale
Metal Ion Varies (e.g., Cu(II), Ag(I) often show high activity)Intrinsic antimicrobial properties of the metal, redox activity.
Pyridine Substituents Electron-withdrawing groups can sometimes enhance activity.Modulates the electron density of the metal center and overall lipophilicity.
Lipophilicity Increased lipophilicity often leads to better activity.Enhanced penetration through the bacterial cell membrane.[5]
Coordination Geometry Specific geometries may favor interaction with certain biological targets.Steric and electronic factors influencing target binding.

Investigating the Mechanism of Action

Understanding how a metal complex kills bacteria is essential for its development as a therapeutic agent. Metal complexes often have multiple modes of action.[6]

Plausible Mechanisms for Metal-Based Antibacterials
  • Interference with Cell Wall/Membrane: Positively charged metal complexes can interact with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and leakage of cellular contents.[6][19]

  • DNA Binding and Cleavage: Some metal complexes can bind to DNA, either through intercalation or groove binding, and in some cases, promote DNA cleavage, thereby inhibiting replication and transcription.[3]

  • Generation of Reactive Oxygen Species (ROS): Certain transition metals, like copper, can participate in Fenton-like reactions, generating highly reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids.[5][19]

  • Inhibition of Essential Enzymes: Metal ions can bind to the active sites of essential bacterial enzymes, particularly those with sulfhydryl groups, leading to their inactivation.[5]

Experimental Approaches to Elucidate Mechanisms
  • Cell Morphology Studies (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize changes in bacterial morphology, such as cell wall damage or membrane disruption, after treatment with the metal complex.

  • DNA Interaction Studies: Techniques like gel electrophoresis, circular dichroism, and viscosity measurements can provide evidence for DNA binding and/or cleavage.

  • ROS Detection Assays: Fluorescent probes can be used to detect the intracellular generation of ROS in bacteria treated with the metal complex.

Visualizations

Experimental Workflow for Antibacterial Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis Synthesis Synthesis of Metal-Pyridine Complex Characterization Spectroscopic & Structural Characterization Synthesis->Characterization AgarWell Agar Well Diffusion (Primary Screen) Characterization->AgarWell MIC Broth Microdilution (MIC Determination) AgarWell->MIC If active MBC MBC Determination MIC->MBC ROS ROS Detection MBC->ROS DNA_Binding DNA Interaction Studies MBC->DNA_Binding Membrane Membrane Integrity Assay MBC->Membrane SAR Structure-Activity Relationship (SAR) Analysis ROS->SAR DNA_Binding->SAR Membrane->SAR G cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm Complex Metal-Pyridine Complex Membrane Cell Membrane Disruption Complex->Membrane Uptake Cellular Uptake Complex->Uptake Death Bacterial Cell Death Membrane->Death DNA DNA Damage Uptake->DNA ROS ROS Generation Uptake->ROS Enzyme Enzyme Inhibition Uptake->Enzyme DNA->Death ROS->Death Enzyme->Death

Caption: Plausible multi-target mechanisms of action for antibacterial metal-pyridine complexes.

Conclusion and Future Perspectives

Metal complexes with pyridine derivatives represent a highly promising class of compounds in the search for new antibacterial agents. Their synthetic accessibility, structural diversity, and potential for multi-targeted mechanisms of action make them attractive candidates for overcoming antibiotic resistance. Future research should focus on optimizing the structure of these complexes to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, evaluating the toxicity of these compounds against mammalian cells is a critical step towards their potential clinical application.

References

  • Mechanisms Operating in the Use of Transition Metal Complexes to Comb
  • Metal compounds as antimicrobial agents: ‘smart’ approaches for discovering new effective tre
  • Antimicrobial Agents Based on Metal Complexes: Present Situ
  • Antibacterial mechanisms of metal ions and nanoparticles.
  • Synthesis and Reactivity of Pyridine-Backbone Ligands with Copper and Nickel Containing Complexes and the Antibacterial Properties of Produced Metal Complexes.Steinmetz Symposium.
  • Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition.
  • Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges.Journal of the American Chemical Society.
  • Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine.MDPI.
  • Synthesis, Characterization, and Antimicrobial Activity Studies of Ni(II) Complex with Pyridine as a Ligand.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).JSciMed Central.
  • Pyridine: A Useful Ligand in Transition Metal Complexes.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pd(II)
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).JSciMed Central.
  • Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3.PMC - NIH.
  • Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies.RSC Publishing.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.PMC - PubMed Central.
  • Minimum inhibitory concentration (MIC) of heavy metals for various microorganisms.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • A Rapid and High Throughput MIC Determination Method to Screen Uranium Resistant Microorganisms.PMC - NIH.
  • Method for measuring minimum inhibiting concentration of heavy metal to microorganism.
  • Determination of Minimum Inhibitory Concentr

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural outlines to explore the chemical principles behind each step, providing you with the expert insights needed to troubleshoot issues, optimize reaction conditions, and ultimately improve your product yield and purity.

The most prevalent and scalable synthetic approach involves a two-step sequence: the formation of the intermediate 2-(6-methylpyridin-2-yl)acetonitrile from 2,6-lutidine, followed by its hydrolysis to the final carboxylic acid. This guide is structured to address specific problems you may encounter in each of these critical stages.

Part 1: Overview of the Primary Synthetic Route

The synthesis begins with the deprotonation of one of the methyl groups of 2,6-lutidine, a step that leverages the increased acidity of these protons due to the electron-withdrawing effect of the pyridine ring. The resulting carbanion is a potent nucleophile that can be reacted with various electrophiles. For the synthesis of the acetonitrile intermediate, a cyanating agent is used. The subsequent hydrolysis of the nitrile group provides the target acetic acid.

Synthetic_Workflow Start 2,6-Lutidine Step1 Step 1: Cyanomethylation (Deprotonation & Cyanation) Start->Step1 Intermediate 2-(6-Methylpyridin-2-yl)acetonitrile Step1->Intermediate 1. Strong Base (e.g., n-BuLi, LDA) 2. Cyanating Agent Step2 Step 2: Hydrolysis (Acidic or Basic) Intermediate->Step2 Product This compound Step2->Product H₃O⁺ or OH⁻, Heat

Caption: High-level workflow for the two-step synthesis.

Part 2: Troubleshooting Guide - Step 1: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile

This initial step is critical for the overall yield. Problems at this stage often stem from incomplete deprotonation or side reactions.

Q1: My starting material, 2,6-lutidine, is showing low conversion. What are the likely causes?

A1: Incomplete deprotonation is the most common culprit. The protons on the methyl groups of 2,6-lutidine have a pKa of approximately 32, meaning a very strong base is required for efficient removal.

  • Causality & Solution:

    • Base Strength: Common bases like sodium hydride (NaH) or potassium tert-butoxide are generally not strong enough to achieve full deprotonation. You must use an organolithium reagent like n-butyllithium (n-BuLi) or a strong, non-nucleophilic amide base such as lithium diisopropylamide (LDA).

    • Reagent Quality: n-BuLi degrades upon exposure to air and moisture. It is crucial to use a freshly titrated or newly purchased solution. An inactive base will result in low or no conversion.

    • Solvent Purity: The reaction is highly sensitive to protic impurities. Ensure your solvent (typically THF or diethyl ether) is rigorously dried. Water will quench the organolithium reagent instantly.

    • Temperature Control: The deprotonation is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions of the strong base with the solvent or other electrophilic sites. After the anion is formed, the subsequent reaction with the electrophile may be allowed to warm slowly.

Q2: I'm observing significant byproduct formation, including what appears to be a di-substituted product. How can I improve selectivity for mono-substitution?

A2: This issue arises from either over-deprotonation or reaction at unintended sites. Controlling the stoichiometry and addition order is key to achieving high selectivity.

  • Causality & Solution:

    • Stoichiometry: Using more than one equivalent of the base can lead to the deprotonation of both methyl groups, resulting in the formation of di-substituted byproducts. Use of approximately 1.0 to 1.1 equivalents of n-BuLi or LDA is recommended to favor mono-anion formation.

    • Reverse Addition: To ensure the strong base is not present in excess at any point, consider a "reverse addition" protocol. Add the solution of 2,6-lutidine dropwise to the cooled solution of the base. This maintains a slight excess of the substrate, minimizing the chance of double deprotonation.

    • Electrophile Choice: While many cyanating agents can be used, some may be more prone to side reactions. Tosyl cyanide or phenyl cyanate are often effective electrophiles for this transformation.

Recommended Protocol: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) to the stirred THF.

  • Substrate Addition: Dissolve 2,6-lutidine (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the n-BuLi solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.

  • Anion Formation: Stir the resulting deep red-orange solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[1]

  • Cyanation: Dissolve a suitable cyanating agent (e.g., tosyl cyanide, 1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture. The color should gradually fade.

  • Warming & Quench: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile.

Part 3: Troubleshooting Guide - Step 2: Hydrolysis of 2-(6-Methylpyridin-2-yl)acetonitrile

The conversion of the nitrile to a carboxylic acid can be deceptively tricky, often stalling at the intermediate amide stage or leading to product degradation.

Hydrolysis_Troubleshooting Start Reaction Monitoring (TLC/LC-MS) Incomplete Problem: Incomplete Hydrolysis (Amide intermediate observed) Start->Incomplete Stalled at Amide Degradation Problem: Low Yield / Degradation (Decarboxylation suspected) Start->Degradation Byproducts Formed Complete Reaction Complete Start->Complete Clean Conversion Action1 Solution: 1. Increase reaction time 2. Increase temperature 3. Increase acid/base concentration Incomplete->Action1 Action2 Solution: 1. Use milder workup conditions 2. Avoid excessive heat during purification 3. Control pH carefully during extraction Degradation->Action2

Caption: Decision tree for troubleshooting the hydrolysis step.

Q1: My hydrolysis reaction has stopped, and I've isolated the amide, 2-(6-methylpyridin-2-yl)acetamide, instead of the carboxylic acid. How do I push the reaction to completion?

A1: This is a very common issue. The hydrolysis of a nitrile to an amide is often faster and occurs under milder conditions than the subsequent hydrolysis of the amide to the carboxylic acid. To achieve full conversion, more forcing conditions are required.

  • Causality & Solution:

    • Mechanism: Both acid and base-catalyzed hydrolysis proceed via the amide intermediate. This intermediate is relatively stable and its hydrolysis has a higher activation energy.

    • Driving the Reaction: You must increase the energy input. This can be achieved by increasing the reaction temperature (refluxing), extending the reaction time, or using a more concentrated acid or base. Alkaline hydrolysis is often preferred as it can minimize side reactions sometimes seen under strong acid conditions.[2]

ConditionReagentsTemperature (°C)Typical Outcome
Mild Basic 1-2 M NaOH or KOH in EtOH/H₂O50-80Primarily yields the amide intermediate.[2]
Forcing Basic 6-12 M NaOH or KOH in H₂O or Ethylene Glycol100-150Drives reaction to the carboxylate salt.
Forcing Acidic 6 M HCl or 50% H₂SO₄100-110Yields the carboxylic acid hydrochloride salt.

Q2: My isolated yield is very low, and I suspect the product is decomposing. Could decarboxylation be the problem?

A2: Yes, decarboxylation is a known side reaction for this class of compounds, especially under harsh conditions. [3] The pyridine ring can stabilize the carbanion intermediate formed upon loss of CO₂, promoting this unwanted pathway.

  • Causality & Solution:

    • Mechanism: The presence of the nitrogen atom in the pyridine ring, particularly when protonated under acidic conditions, enhances the electron-withdrawing nature of the ring, which stabilizes the negative charge left behind on the adjacent carbon after decarboxylation.

    • Prevention:

      • Avoid Excessive Heat: During workup and purification, minimize exposure to high temperatures. If distillation is required, perform it under high vacuum.

      • Careful pH Adjustment: When neutralizing the reaction mixture after hydrolysis, perform the acidification slowly and at a low temperature (e.g., in an ice bath). A rapid, exothermic neutralization can cause localized heating and promote decarboxylation. Adjust the pH to the isoelectric point of the amino acid (typically pH 3-5) to precipitate the product, then filter, rather than attempting to extract into an organic solvent under very acidic conditions.

Recommended Protocol: Basic Hydrolysis
  • Setup: In a round-bottom flask, suspend the crude 2-(6-methylpyridin-2-yl)acetonitrile in a 6 M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS until the starting material and amide intermediate are no longer observed (typically 12-24 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Neutralization: Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to the stirred, cooled solution. Monitor the pH. The product will begin to precipitate as the solution approaches its isoelectric point.

  • Isolation: Continue adding acid until the pH is ~4. Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and then with a small amount of a cold non-polar solvent (like hexane) to remove organic impurities. Dry the product under vacuum.

Part 4: Alternative Synthetic Strategies (FAQs)

Q1: Is it possible to synthesize this compound via a Grignard reaction?

A1: Yes, the Grignard route is a classic and viable alternative. The strategy involves forming a Grignard reagent from a 2-halo-6-methylpyridine (e.g., 2-bromo-6-methylpyridine) and reacting it with solid carbon dioxide (dry ice).[4]

  • Key Considerations:

    • Grignard Formation: This step is sensitive to moisture and requires anhydrous conditions.

    • Side Reactions: The Grignard reagent is a strong base and can deprotonate any acidic protons present.[5]

    • Workup: The workup requires careful acidification to protonate the carboxylate salt formed.[6]

Grignard_Route Start 2-Bromo-6-methylpyridine Grignard Grignard Reagent Start->Grignard Mg, THF Product Target Acetic Acid Grignard->Product 1. CO₂ (dry ice) 2. H₃O⁺ workup

Caption: Simplified workflow for the Grignard synthesis route.

Q2: What about using a palladium-catalyzed cross-coupling reaction?

A2: Advanced methods like the Sonogashira coupling can be employed, but they are generally more complex and costly. This route would involve coupling a 2-halo-6-methylpyridine with a protected alkyne, followed by cleavage of the alkyne to the carboxylic acid. This approach is typically reserved for synthesizing complex analogues or when other methods fail. The reaction employs a palladium catalyst and a copper(I) co-catalyst under mild conditions.[7][8]

References

  • Organic Syntheses. (n.d.). 2-Picoline-borane. Organic Syntheses, 94, 332.
  • Wikipedia. (2023). 2-Methylpyridine. Retrieved from [Link]

  • TSI Journals. (n.d.). Selective Synthesis of 2-Picoline via Vapour Phase Methylation of Pyridine over Nanocrystalline Ferrospinels. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molbank, 2015(3), M862. Retrieved from [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4), 799-810. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • LookChem. (n.d.). 2-(6-Methylpyridin-2-yl)acetonitrile. Retrieved from [Link]

  • PubMed. (1983). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Farmaco, Edizione Scientifica, 38(5), 344-52. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(6-Methylpyridin-2-yl)acetic acid (CAS No. 92917-49-2). This document is designed for researchers, chemists, and drug development professionals who require a high degree of purity for their downstream applications. As a zwitterionic compound with both a basic pyridine ring and an acidic carboxylic acid group, its purification can present unique challenges. This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, ensuring you can achieve your desired purity with confidence and efficiency.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic, scientifically-grounded solutions.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue where the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also suppress the melting point of the compound, exacerbating this issue.

Probable Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too concentrated, or the cooling rate is too fast, preventing molecules from orienting into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent to decrease the concentration. Allow the flask to cool slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature). Shock-cooling by placing the flask directly on a cold surface should be avoided.[1]

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or a solvent mixture. For this compound, which is quite polar, if you are using a high-boiling solvent like water, consider switching to ethanol or an ethyl acetate/heptane mixture.

  • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the overall melting point and favoring liquid-liquid phase separation.

    • Solution: Attempt to remove the impurities before recrystallization. A preliminary "wash" of the crude solid with a solvent in which the desired product is sparingly soluble but impurities are (e.g., cold diethyl ether) can be effective. Alternatively, a quick pass through a small plug of silica gel can remove highly polar or non-polar impurities prior to the final recrystallization.

Question 2: After performing column chromatography, my yield is very low. Where did my product go?

Answer:

Low recovery after column chromatography is a frustrating but solvable problem. The loss of product can occur at several stages, from sample loading to elution and fraction collection. The polar and acidic nature of this compound means it can strongly interact with the stationary phase.

Probable Causes & Solutions:

  • Irreversible Adsorption to the Stationary Phase: Carboxylic acids can strongly adsorb to standard silica gel, sometimes irreversibly, especially if the silica is slightly basic or if trace metals are present.

    • Solution: Deactivate the silica gel by adding 1-2% of a modifier to your eluent system. For an acidic compound like this, adding 0.5-1% acetic acid to the mobile phase can protonate the silanol groups and the compound, reducing strong ionic interactions and improving recovery. Always perform a preliminary Thin Layer Chromatography (TLC) analysis with the proposed modified eluent to ensure it provides good separation.[2]

  • Incorrect Eluent Polarity: If the mobile phase is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly with impurities.

    • Solution: Systematically determine the optimal eluent system using TLC.[3] A good starting point for this compound would be a mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate), with a small amount of methanol or acetic acid. Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.

  • Improper Column Packing or Sample Loading: Air bubbles, cracks in the silica bed, or loading the sample in too much solvent can lead to poor separation and broad, diluted bands, making collection difficult.[4]

    • Solution: Pack the column carefully as a slurry to avoid air pockets.[3][4] Dissolve your crude product in the absolute minimum amount of solvent (preferably the eluent) before loading it onto the column.[4] If the compound is poorly soluble in the eluent, you can use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder is carefully added to the top of the column.

Question 3: My final product's NMR spectrum shows it's still impure after a single purification step. What should I do next?

Answer:

Achieving high purity often requires more than one purification step, especially if the crude material is particularly complex or if impurities have very similar physical properties to your target compound.

Probable Causes & Solutions:

  • Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to your product, causing it to elute in the same fractions during column chromatography.

    • Solution: Re-run the column using a shallower solvent gradient or an isocratic (constant solvent mixture) system with a slightly different solvent composition. Sometimes switching one solvent for another with different properties (e.g., replacing ethyl acetate with dichloromethane/methanol) can alter the selectivity and resolve the compounds.

  • Co-crystallizing Impurities: An impurity with a similar structure can be incorporated into the crystal lattice of your product during recrystallization.

    • Solution: A second recrystallization from a different solvent system is often effective.[5] The solubility properties of the product and impurity will likely differ in a new solvent, allowing for better separation.

  • Orthogonal Purification Strategy: The chosen purification method may not be suitable for the specific impurities present.

    • Solution: Combine two different purification techniques. This is the most robust approach. For example, use flash column chromatography first to remove the bulk of impurities with different polarities. Then, take the enriched fractions and perform a final recrystallization to remove any remaining trace impurities and obtain a highly crystalline final product.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I try first for this compound: recrystallization or column chromatography?

A1: The choice depends on the scale of your reaction and the suspected nature of the impurities. The following decision tree provides a general guideline.

Purification_Decision_Tree start Start: Crude Product scale_check What is the scale of your synthesis? start->scale_check impurity_check_large Are impurities significantly different in polarity? (Check TLC) scale_check->impurity_check_large Large Scale (>5g) impurity_check_small What is the nature of the impurities? scale_check->impurity_check_small Small Scale (<5g) chromatography Perform Flash Column Chromatography impurity_check_large->chromatography No (e.g., close Rf values) recrystallization Perform Recrystallization impurity_check_large->recrystallization Yes (e.g., baseline or solvent front) impurity_check_small->chromatography Multiple spots on TLC / unknown wash_then_recryst Perform Solvent Wash, then Recrystallization impurity_check_small->wash_then_recryst Mainly mechanical/baseline impurities chrom_then_recryst Perform Chromatography, then Recrystallization chromatography->chrom_then_recryst For highest purity recrystallization->chrom_then_recryst If still impure

Caption: Decision tree for selecting an initial purification method.

  • Recrystallization is often faster and more economical for large quantities, provided the crude product is relatively pure (>80%) and the impurities have significantly different solubilities.[1]

  • Flash Column Chromatography is superior for complex mixtures with multiple components or when impurities have similar properties to the product. It offers finer separation but is more time-consuming and uses more solvent.[2]

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the compound's polar nature (due to the pyridine and carboxylic acid moieties), polar solvents are a good starting point.

Solvent SystemBoiling Point (°C)Rationale & Comments
Water 100A good choice for highly polar compounds. The high boiling point allows for a large solubility differential. May require slow cooling to prevent precipitation.
Ethanol (95% or Abs.) ~78An excellent general-purpose polar protic solvent. Often works well for compounds with hydrogen bonding capabilities.
Isopropanol 82Similar to ethanol but slightly less polar. Can sometimes provide better crystal formation.
Ethanol/Water 78-100A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and cool slowly.[5]
Ethyl Acetate/Heptane 69-98A common polar aprotic/non-polar mixture. Dissolve in hot ethyl acetate and add heptane as an anti-solvent until turbidity is observed.[6] Good for removing more polar impurities.
Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques is necessary to confirm the purity and identity of your compound. No single method is sufficient.

TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can reveal the presence of organic impurities, even at low levels. Integration of peaks in the ¹H NMR can be used for quantitative purity assessment against a known standard.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates components of the mixture and provides the mass of each component. This is highly sensitive for detecting impurities and confirms the molecular weight of your product.
Melting Point Analysis A pure crystalline solid will have a sharp, defined melting point range (typically <2°C). Impurities will cause the melting point to be depressed and broaden. Compare your experimental value to the literature value.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirms the presence of key functional groups (e.g., C=O stretch for the carboxylic acid, C=N/C=C stretches for the pyridine ring). While not ideal for quantification, it can quickly confirm the identity of the bulk material.
Q4: What are the most likely impurities in a synthesis of this compound?

A4: Impurities are almost always related to the synthetic route used. A common synthesis involves the reaction of a 2-(chloromethyl)-6-methylpyridine or a related precursor with a cyanide source, followed by hydrolysis.

Potential Impurities:

  • Unreacted Starting Materials: Such as 2,6-lutidine (if starting from oxidation) or 2-(chloromethyl)-6-methylpyridine.

  • Reaction Intermediates: Incomplete hydrolysis could leave the corresponding nitrile (2-(6-methylpyridin-2-yl)acetonitrile) or amide (2-(6-methylpyridin-2-yl)acetamide) in your product.

  • By-products of Side Reactions: Over-oxidation of the methyl group on the pyridine ring could lead to the formation of pyridine-2,6-dicarboxylic acid.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, toluene) may be present. These are typically identified by ¹H NMR and must be controlled according to regulatory guidelines.[7]

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol (e.g., start with 20 mL) to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8] This must be done quickly to prevent premature crystallization in the funnel.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot deionized water dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to help dry the crystals.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product using the analytical methods described above.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying complex mixtures or for achieving very high purity.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 7:3 Heptane:EtOAc + 0.5% AcOH) prep_slurry 2. Prepare Silica Slurry prep_eluent->prep_slurry pack_column 3. Pack Column prep_slurry->pack_column load_sample 4. Load Sample (Dry or minimum solvent) pack_column->load_sample elute 5. Elute with Solvent load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

Caption: General workflow for flash column chromatography.

  • Eluent Selection: Determine the optimal solvent system via TLC. A good starting point is a Heptane/Ethyl Acetate mixture. Add 0.5% acetic acid to the eluent to improve peak shape and recovery. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Wet pack the column using the prepared eluent, ensuring no air bubbles are trapped.[3] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Add the eluent to the column and apply gentle positive pressure (using compressed air or a pump). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. The number and size of fractions will depend on the separation observed on TLC.

  • Analysis: Spot every few fractions on a TLC plate to monitor the separation. Use a UV lamp to visualize the spots.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). Chiang Mai Journal of Science. Retrieved from [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013). Google Patents.
  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatographic Separation of Organic Mixtures. (n.d.). Netaji Subhas Open University. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015). Scientia Pharmaceutica. Retrieved from [Link]

  • ICH Q3C (R8) Impurities: guideline for residual solvents. (2022, October 26). European Medicines Agency. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. (2022, October 14). University of Groningen. [Video]. YouTube. Retrieved from [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-(6-Methylpyridin-2-yl)mesitylenesulfonamide and acetic acid--a salt, a cocrystal or both? (2015). Acta Crystallographica Section C, Structural Chemistry. Retrieved from [Link]

  • Process for removing impurities from acetic acid. (2016). Google Patents.
  • ICH guideline Q3C (R6) on impurities: guideline for residual solvents. (2019, July 22). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

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Technical Support Center: Synthesis of Pyyridineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridineacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. Pyridineacetic acids are key intermediates in pharmaceuticals and agrochemicals, but their synthesis is often fraught with challenges related to the inherent electronic properties of the pyridine ring.[1]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to overcome them.

Section 1: Troubleshooting Common Synthetic Failures

This section addresses the most frequent issues encountered during the synthesis of pyridineacetic acid derivatives. The question-and-answer format is designed to help you quickly diagnose and solve problems in your workflow.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is a multifaceted problem often stemming from incomplete reactions, product degradation, or the formation of stable, unintended side products.

  • Incomplete Reaction: The electron-deficient nature of the pyridine ring can render it less reactive towards certain synthetic transformations.[2] Direct C-H functionalization, while ideal, is often difficult.[2]

    • Causality: The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and deactivating it towards electrophilic substitution.[3] Reactions often require forcing conditions (high temperatures), which can lead to other issues.[4]

    • Solution: Consider activating the pyridine ring, for instance, by forming the N-oxide. Pyridine-N-oxides are more susceptible to nucleophilic attack, and this strategy can facilitate the introduction of the acetic acid side chain.[5][6] Alternatively, employing a more reactive starting material, like a halopyridine, for cross-coupling reactions can be effective.[5]

  • Product Degradation: Pyridineacetic acids, particularly 2- and 4-isomers, are susceptible to decarboxylation, especially under harsh acidic, basic, or thermal conditions during workup or purification.[5][6]

    • Causality: The pyridine nitrogen can stabilize the carbanion intermediate formed upon loss of CO2, facilitating the degradation pathway.

    • Solution: Employ milder workup conditions. Use a buffered aqueous solution for extractions and avoid strong acids or bases. For purification, consider chromatography at lower temperatures or recrystallization from a carefully chosen solvent system. Evaporation of solvents should be performed at the lowest practical temperature.[7]

  • Side Product Formation: The primary competing reaction is often related to regioselectivity or reaction at the pyridine nitrogen itself. This is covered in detail in the following questions.

Q2: I'm observing significant N-alkylation instead of the desired C-alkylation. How can I prevent this?

This is a classic problem in pyridine chemistry. The lone pair on the pyridine nitrogen is often more nucleophilic than the ring carbons, leading to the formation of pyridinium salts.

  • Causality: The nitrogen atom acts as a competing nucleophilic site.[8] In reactions like the malonic ester synthesis, where a carbanion is the intended nucleophile, direct reaction of the pyridine nitrogen with the alkylating agent (e.g., a haloacetate) can occur, especially if the carbanion formation is slow or incomplete.

  • Solutions:

    • Steric Hindrance: Introduce bulky substituents near the nitrogen atom (at the 2- and 6-positions) to sterically shield it and favor attack at the less hindered ring carbons.

    • Protecting Groups / N-Activation: Temporarily converting the pyridine to a pyridinium salt with a carefully chosen activating group can direct nucleophilic attack to the C-4 or C-2 positions.[9][10][11] The activating group is then removed in a subsequent step. This strategy changes the nature of the reaction from an alkylation of a neutral pyridine to a nucleophilic addition to an activated pyridinium species.[9]

    • Choice of Base and Solvent: The choice of base and solvent can influence the N- vs. C-alkylation ratio.[8] In some cases, using a non-polar solvent can disfavor the formation of the charged pyridinium salt. Hard and soft acid-base (HSAB) theory can also play a role; the nitrogen is a "harder" nucleophile than the carbanions derived from the ring, influencing its reactivity with different electrophiles.[9]

Q3: My reaction is not regioselective. How can I control whether functionalization occurs at the C-2, C-3, or C-4 position?

Regiocontrol is a central challenge in pyridine synthesis.[2][12] The outcome is dictated by a combination of electronic and steric factors.

  • Causality & General Principles:

    • Electrophilic Attack: The pyridine ring is deactivated towards electrophilic aromatic substitution (EAS). When it does occur, it preferentially happens at the C-3 position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates.[3][4]

    • Nucleophilic Attack: Direct nucleophilic attack on an unsubstituted pyridine ring is difficult. However, on N-activated pyridinium salts, nucleophiles preferentially add to the C-2 and C-4 positions, which can best accommodate the negative charge.[3][9]

    • Radical Attack (Minisci Reaction): Radical reactions are highly effective for functionalizing pyridines and typically show a strong preference for the C-2 and C-4 positions.[11]

  • Practical Strategies for Control:

    • Use of Directing Groups: The presence of substituents on the pyridine ring can strongly influence the position of subsequent reactions. Electron-donating groups can activate the ring and influence orientation, while electron-withdrawing groups can further deactivate it but may direct incoming nucleophiles.[9]

    • N-Oxide Chemistry: As mentioned, forming the pyridine-N-oxide activates the C-2 and C-4 positions for nucleophilic attack. This is a robust method for introducing functionality at these positions.[13]

    • Pyridyne Intermediates: Generation of highly reactive pyridyne intermediates can allow for regioselective difunctionalization, although this is an advanced technique requiring specific precursors.[12]

    • Kinetic vs. Thermodynamic Control: In some cases, reaction temperature and time can influence the isomeric ratio. A lower temperature might favor the kinetically preferred product, while higher temperatures could allow for equilibration to the more thermodynamically stable isomer.

Q4: I am struggling to purify my final pyridineacetic acid derivative. What strategies can I employ?

Purification of pyridine derivatives can be challenging due to their basicity, high polarity, and potential for peak tailing on standard silica gel chromatography.[7]

  • Chromatography Issues & Solutions:

    • Problem: Peak tailing on silica gel.

    • Causality: The basic nitrogen atom of the pyridine interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and resolution.[7]

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (e.g., 0.1-1%) to the eluent. This competitively binds to the acidic sites on the silica, improving peak shape.[7]

      • pH Adjustment: For reverse-phase chromatography (C18), adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) can control the ionization state of the compound and dramatically improve separation.[7]

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase, which are less acidic than silica. Phenyl or cyano columns can also offer different selectivity.[7]

  • Non-Chromatographic Methods:

    • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO3) and back-extracted with an organic solvent to recover the purified product. This is an excellent technique for removing non-polar impurities.[14]

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Careful screening of various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is required to find conditions that provide good recovery and high purity.

    • Distillation/Sublimation: For thermally stable, non-polar derivatives, distillation or sublimation under vacuum can be effective. However, this is often not suitable for the final carboxylic acids.

Section 2: Key Synthetic Protocols & Methodologies

Two common routes for synthesizing pyridineacetic acids are the Malonic Ester Synthesis and the Arndt-Eistert Homologation . Below are representative protocols highlighting critical control points.

Protocol 1: Malonic Ester Synthesis of 4-Pyridineacetic Acid

This method builds the acetic acid side chain from a halopyridine and a malonate, followed by hydrolysis and decarboxylation.[15][16][17][18]

Workflow Diagram

Caption: Workflow for Malonic Ester Synthesis of 4-Pyridineacetic Acid.

Step-by-Step Methodology:

  • Enolate Formation:

    • To a solution of absolute ethanol (100 mL) in a flame-dried, three-neck flask under an inert atmosphere (N2), add sodium metal (2.3 g, 0.1 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.

    • Cool the solution to room temperature and add diethyl malonate (16.0 g, 0.1 mol) dropwise with stirring. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester enolate.[17]

  • Alkylation (SNAr):

    • Add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol) to the reaction mixture. Note: Using the hydrochloride salt may require an additional equivalent of base to liberate the free pyridine.

    • Heat the reaction mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction may take several hours.

    • Causality Check: This is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 4-position activate the ring for nucleophilic attack by the malonate enolate.

  • Hydrolysis and Decarboxylation:

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Add 20% aqueous hydrochloric acid (100 mL) to the residue. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes both ester groups to carboxylic acids.

    • Causality Check: The resulting pyridinylmalonic acid is a β-dicarboxylic acid, which readily undergoes decarboxylation upon heating to lose one molecule of CO2, yielding the desired product.[18]

    • Monitor the decarboxylation by observing the cessation of CO2 evolution.

  • Workup and Purification:

    • Cool the acidic solution in an ice bath. Carefully adjust the pH to ~4.5-5.0 using a saturated solution of sodium carbonate or ammonium hydroxide. The product is often least soluble near its isoelectric point and will precipitate.[19]

    • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: Arndt-Eistert Homologation of Picolinic Acid

This method extends the carbon chain of a pyridinecarboxylic acid by one CH2 group, making it ideal for converting readily available picolinic or nicotinic acids.[20][21]

Workflow Diagram

Caption: Workflow for Arndt-Eistert Homologation.

Step-by-Step Methodology:

Warning: This procedure uses diazomethane, which is highly toxic and explosive. It should only be performed by trained personnel in a proper fume hood with appropriate safety precautions. Safer alternatives like (trimethylsilyl)diazomethane can be used.[22]

  • Acid Chloride Formation:

    • In a flame-dried flask under N2, suspend picolinic acid (12.3 g, 0.1 mol) in thionyl chloride (25 mL). Add a catalytic amount of DMF (2-3 drops).

    • Gently reflux the mixture for 2 hours or until the solution becomes clear.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude picolinoyl chloride. Use this immediately in the next step.

  • Diazo Ketone Formation:

    • Dissolve the crude acid chloride in 50 mL of anhydrous diethyl ether and cool to 0°C in an ice bath.

    • Slowly add an ethereal solution of diazomethane (~0.4 mol) with vigorous stirring until the yellow color of diazomethane persists and gas evolution ceases. Note: Two equivalents of diazomethane are needed; one for the acylation and one to neutralize the HCl byproduct.

    • Let the reaction stir at 0°C for 1 hour after the addition is complete.

  • Wolff Rearrangement and Hydrolysis:

    • In a separate flask, prepare a suspension of silver(I) oxide (Ag2O, 1 g) in 100 mL of deionized water. Heat this suspension to 60-70°C.

    • Slowly add the ethereal solution of the diazo ketone to the hot aqueous silver oxide suspension with vigorous stirring.

    • Causality Check: The silver catalyst promotes the loss of N2 from the diazo ketone, initiating the Wolff Rearrangement.[21] The alkyl group migrates to form a highly reactive ketene intermediate. This ketene is immediately trapped by water to form the final carboxylic acid.[22]

    • After the addition is complete, continue stirring at 70°C for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst.

    • Separate the aqueous layer and wash the ether layer with a small amount of water.

    • Combine the aqueous layers. The product can be isolated by adjusting the pH to its isoelectric point as described in Protocol 1, or by concentrating the solution and purifying by chromatography.

Section 3: FAQ - Proactive Experimental Design

Q: Which synthetic route is best for my target molecule?

The optimal route depends on the starting material availability and the desired substitution pattern.

Synthetic RouteBest ForProsCons
Malonic Ester Synthesis Starting from halopyridines or other pyridines susceptible to SNAr.Uses common, relatively safe reagents.[15] Good for introducing substituents on the alpha-carbon of the acetic acid side chain.Can suffer from N-alkylation side reactions.[15] Requires a final hydrolysis/decarboxylation step.
Arndt-Eistert Homologation Starting from readily available pyridinecarboxylic acids.High yielding and generally clean.[21] Preserves stereochemistry if the alpha-carbon of the starting acid is chiral.[20]Traditionally uses hazardous and explosive diazomethane. Requires preparation of an activated acid derivative.
Cyanomethylpyridine Hydrolysis Starting from a pyridylacetonitrile (made via SNAr with CN-).The starting cyanomethylpyridines are often easily accessible.The hydrolysis of the nitrile to a carboxylic acid can require harsh conditions (strong acid or base), which may not be compatible with other functional groups and can promote decarboxylation.
N-Oxide Rearrangement Complex, multi-substituted targets.Excellent for controlling regioselectivity at C2/C4.[5] Allows for a three-component synthesis approach.[6]Requires an extra step to form the N-oxide and can involve more complex reaction sequences.
Q: What are the key considerations for scaling up my synthesis?

Scaling up a reaction from milligrams to kilograms introduces new challenges in safety, heat transfer, and material handling.[23]

  • Thermal Safety: Many steps in pyridine synthesis can be highly exothermic. A thermal hazard assessment is crucial to ensure the reactor's cooling capacity is not exceeded, preventing a runaway reaction.[23]

  • Reagent Addition: The order and rate of reagent addition become critical. For example, adding a Grignard reagent too quickly can cause localized overheating and side reactions.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in byproduct formation and lower yields.

  • Workup and Isolation: Extractions and filtrations that are simple on a lab scale become major unit operations at scale. Phase separation can be slower, and product isolation may require centrifugation instead of simple filtration.

  • Flow Chemistry: For industrial-scale production, converting a batch process to a continuous flow process is often advantageous. Flow reactors offer superior control over temperature, pressure, and mixing, leading to improved safety, consistency, and yield.[24]

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield Impurity Impurity / Side Product Start->Impurity Purification Purification Issues Start->Purification Incomplete Incomplete Reaction? LowYield->Incomplete Check TLC/LCMS for SM Degradation Product Degradation? LowYield->Degradation Analyze for smaller fragments Regioisomer Regioisomers Formed? Impurity->Regioisomer Check NMR/LCMS for isomers N_Alkylation N-Alkylation Observed? Impurity->N_Alkylation Check for Pyridinium Salt PeakTailing Peak Tailing (GC/LC)? Purification->PeakTailing Chromatography LowRecovery Low Recovery? Purification->LowRecovery Workup/Isolation Sol_Incomplete Increase Temp/Time Use N-Oxide Activation Change Catalyst Incomplete->Sol_Incomplete Sol_Degradation Milder Workup (Buffer) Lower Temp Purification Check pH Stability Degradation->Sol_Degradation Sol_Regioisomer Use Directing Groups Switch to N-Oxide Route Change Reaction Type (e.g., Minisci) Regioisomer->Sol_Regioisomer Sol_N_Alkylation Use Steric Shielding Protect/Activate Nitrogen Optimize Solvent/Base N_Alkylation->Sol_N_Alkylation Sol_PeakTailing Add TEA/Pyridine to Eluent Use Alumina/Buffered RP Derivatize for Analysis PeakTailing->Sol_PeakTailing Sol_LowRecovery Use Acid/Base Extraction Optimize Recrystallization Solvent Check for Degradation on Column LowRecovery->Sol_LowRecovery

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews (ACS Publications). Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC. Available at: [Link]

  • Arndt Eistert Homologation Reaction. Scribd. Available at: [Link]

  • Malonic ester synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. Available at: [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Arndt–Eistert reaction. Grokipedia. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]

  • 4-Pyridineacetic Acid. Pipzine Chemicals. Available at: [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Malonic ester synthesis, mechanism and application. Chemistry Notes. Available at: [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central (NIH). Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Arndt–Eistert reaction. Wikipedia. Available at: [Link]

  • EAS Reactions with Pyridine. YouTube. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. PubMed Central (NIH). Available at: [Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. PubMed Central. Available at: [Link]

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents.
  • When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Available at: [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ResearchGate. Available at: [Link]

  • A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. NIH. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(6-Methylpyridin-2-yl)acetic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient ester synthesis.

Introduction

The esterification of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the pyridine ring introduces unique challenges, including potential side reactions and purification difficulties. This guide provides a comprehensive overview of common esterification methods, their underlying principles, and practical advice for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the esterification of this compound.

1. What are the most common methods for esterifying this compound?

There are several effective methods for the esterification of this compound, each with its own advantages and disadvantages:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol.[1][2][3] It is a cost-effective method, but it is an equilibrium reaction, so measures must be taken to drive it to completion.[4]

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7] It is a mild and efficient method that can be performed at room temperature, making it suitable for sensitive substrates.[6][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).[9][10][11] It is particularly useful for sterically hindered alcohols.[12]

  • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol in the presence of a base, such as pyridine, to form the ester.[13] This method is generally high-yielding and irreversible.[13]

2. Which catalyst is best for the Fischer-Speier esterification of this substrate?

For the Fischer-Speier esterification of pyridine-containing carboxylic acids, common catalysts include sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH).[2] Lewis acids such as scandium(III) triflate can also be used.[2] The choice of catalyst may depend on the scale of the reaction and the sensitivity of other functional groups in the molecule. For pyridine carboxylic acids, it has been noted that the salt formed between the pyridine carboxylic acid ester and a strong acid can itself act as a catalyst.[14]

3. How can I drive the Fischer-Speier esterification to completion?

Since the Fischer-Speier esterification is a reversible reaction, Le Chatelier's principle can be applied to drive the equilibrium towards the product side.[3] This can be achieved by:

  • Using a large excess of the alcohol: This is often the simplest approach, especially if the alcohol is inexpensive and can also serve as the solvent.[4][15]

  • Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a drying agent.[2]

4. What are the advantages of using the Steglich esterification for this reaction?

The Steglich esterification offers several advantages for substrates like this compound:

  • Mild reaction conditions: The reaction is typically carried out at room temperature under neutral conditions, which is beneficial for sensitive molecules.[6][8]

  • High yields: This method often provides high yields, even for sterically hindered substrates.[5]

  • Compatibility with acid-labile functional groups: The neutral conditions make it suitable for substrates with acid-sensitive moieties.[5]

5. Are there any common side reactions to be aware of?

Yes, several side reactions can occur during the esterification of this compound:

  • N-Acylurea formation in Steglich esterification: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[6] The use of DMAP helps to suppress this side reaction.[6]

  • Protonation of the pyridine ring: In acid-catalyzed reactions, the pyridine nitrogen can be protonated, which can affect the reactivity of the carboxylic acid.[1]

  • Incomplete reaction: Especially in Fischer esterification, the reaction may not go to completion if the equilibrium is not effectively shifted.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the esterification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Incomplete Conversion Fischer Esterification: Reaction has reached equilibrium without being driven to completion.- Use a larger excess of the alcohol (can be used as the solvent).[4]- Remove water using a Dean-Stark trap with an azeotropic solvent like toluene.[2]- Increase the reaction time or temperature.
Steglich Esterification: Formation of N-acylurea byproduct.- Ensure a catalytic amount of DMAP is used to facilitate the desired reaction pathway.[6]- Add the alcohol and DMAP before adding DCC.
Steglich Esterification: Steric hindrance.- Increase the reaction time and/or slightly elevate the temperature.- Consider using a more reactive carbodiimide like EDC.
General: Impure starting materials.- Ensure the carboxylic acid and alcohol are pure and dry.
Formation of Side Products Steglich Esterification: N-acylurea formation.- Use DMAP as a catalyst.[6]- Monitor the reaction closely by TLC to avoid prolonged reaction times after completion.
Fischer Esterification: Dehydration or other acid-catalyzed side reactions.- Use a milder acid catalyst or a lower reaction temperature.- Reduce the reaction time.
Difficult Purification Presence of unreacted carboxylic acid and pyridine-containing byproducts.- Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. Be cautious as the ester may be base-sensitive.- Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).
Difficulty removing dicyclohexylurea (DCU) from Steglich esterification.- Filter the reaction mixture to remove the precipitated DCU. Cooling the reaction mixture can improve precipitation.- If DCU remains, it can sometimes be removed by trituration with a suitable solvent.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol provides a general procedure for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask, add this compound and a large excess of the desired alcohol (e.g., 20 equivalents, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

This protocol describes a mild and efficient method for the esterification of this compound using DCC and DMAP.[6][16]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl to remove DMAP, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the esterification of this compound.

TroubleshootingWorkflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Cause1 Equilibrium Not Shifted (Fischer) Problem->Cause1 Cause2 N-Acylurea Formation (Steglich) Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Cause4 Impure Reagents Problem->Cause4 Solution1 Use Excess Alcohol or Remove Water Cause1->Solution1 Solution2 Ensure DMAP Catalyst is Present Cause2->Solution2 Solution3 Increase Reaction Time/ Temperature Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4

Caption: Troubleshooting workflow for low yield in esterification.

References

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

  • Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Neises, B., & Steglich, W. (1985).
  • Dodge, J. A., & Nissen, J. S. (1998). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2959-2962.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • SynArchive. Steglich Esterification. Available at: [Link]

  • Aries, R. S. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Master Organic Chemistry. Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. We provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant routes for synthesizing this molecule. The most common is the lateral lithiation of 2,6-lutidine (2,6-dimethylpyridine) followed by carboxylation with carbon dioxide. This method is direct but highly sensitive to reaction conditions. An alternative route involves the hydrolysis of the corresponding nitrile , 2-(6-methylpyridin-2-yl)acetonitrile. This nitrile intermediate can be synthesized from 2-(chloromethyl)-6-methylpyridine and a cyanide salt.

Q2: Which synthetic route is generally recommended?

For laboratory-scale synthesis, the lithiation/carboxylation of 2,6-lutidine is often preferred due to its atom economy and straightforward approach from a readily available starting material. However, it requires stringent control over anhydrous conditions and temperature. The nitrile hydrolysis route adds steps but may be more robust and scalable for researchers less experienced with organolithium chemistry.

Q3: What are the most critical parameters for a successful lithiation/carboxylation reaction?

Success hinges on three core pillars:

  • Strictly Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be rigorously dried. Any trace of moisture will quench the organolithium intermediate, halting the reaction. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is mandatory.[1]

  • Precise Temperature Control: The lithiation step must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions like nucleophilic addition of the alkyllithium base to the pyridine ring.[2][3]

  • Choice of Base: The selection of the organolithium base is crucial. While n-Butyllithium (n-BuLi) is commonly used, it can also act as a nucleophile.[2] For substrates sensitive to nucleophilic addition, a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is a superior choice, as it favors deprotonation exclusively.[2][4]

Troubleshooting Guide: Side Reactions in the Lithiation/Carboxylation of 2,6-Lutidine

This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Your reaction yields are significantly lower than expected, or you recover only the 2,6-lutidine starting material.

  • Possible Cause A: Ineffective Deprotonation. The pKa of the methyl protons on 2,6-lutidine is estimated to be around 34, requiring a very strong base for complete deprotonation.[4] Commercially available n-BuLi or LDA can degrade upon storage.

    • Solution:

      • Titrate Your Base: Always determine the exact molarity of your organolithium reagent before use (e.g., using a Gilman double titration).

      • Use an Additive: The inclusion of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity and reaction rate, even at low temperatures.[3]

      • Verify Base Choice: Ensure your base is strong enough. LDA (pKa of diisopropylamine ≈ 36) is suitable, while n-BuLi (pKa of butane ≈ 50) is more than sufficient.[4]

  • Possible Cause B: Premature Quenching of the Lithiated Intermediate. The generated 2-lithiomethyl-6-methylpyridine is a potent base and nucleophile. It will react instantly with any available proton source, most commonly water.

    • Solution:

      • Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.

      • Inert Atmosphere: Ensure a positive pressure of dry argon or nitrogen is maintained throughout the entire process, from reagent addition to quenching.

      • High-Purity CO₂: Use dry, high-purity carbon dioxide for the carboxylation step. Bubbling CO₂ from a cylinder through a drying tube or adding freshly crushed dry ice are common methods. Atmospheric CO₂ is insufficient and introduces moisture.

Problem 2: Significant Formation of 2-Butyl-6-methylpyridine

You observe a major byproduct with a mass corresponding to the addition of a butyl group to the pyridine ring.

  • Possible Cause: Nucleophilic Addition of n-BuLi. This is a classic side reaction where n-BuLi, instead of acting as a base, attacks the electron-deficient C2 or C6 position of the pyridine ring.[2] This is more prevalent at temperatures above -78 °C.

    • Solution:

      • Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation.

      • Switch to a Non-Nucleophilic Base: The most effective solution is to replace n-BuLi with LDA. LDA is sterically hindered and an exceptionally poor nucleophile, ensuring that it only functions as a base to deprotonate the methyl group.[2][4]

Problem 3: Isolation of Pyridine-2,6-diacetic acid

Your product is contaminated with a dicarboxylic acid, indicating reaction at both methyl groups.

  • Possible Cause: Double Deprotonation. Using an excess of the organolithium base can lead to deprotonation of the second methyl group, either simultaneously or after the first carboxylation, leading to the formation of the di-acid upon quenching with CO₂.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not more than 1.05-1.1 equivalents, of a accurately titrated organolithium base.

      • Controlled Addition: Add the base dropwise to the solution of 2,6-lutidine at -78 °C. This maintains a low instantaneous concentration of the base and favors mono-deprotonation.

Data Summary: Effect of Base and Temperature
Base (1.1 eq)TemperatureDesired Product Yield (Typical)Key Side Product(s)
n-BuLi-40 °C< 20%2-Butyl-6-methylpyridine, Starting Material
n-BuLi-78 °C50-70%2-Butyl-6-methylpyridine (minor)
LDA-78 °C75-90%Minimal
LDA-40 °C60-75%Starting Material (incomplete deprotonation)
Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common side reactions discussed.

G cluster_main Desired Pathway cluster_side1 Side Reactions Lutidine 2,6-Lutidine Anion Lithiated Intermediate Lutidine->Anion + LDA -78°C Butyl 2-Butyl-6-methylpyridine Lutidine->Butyl + n-BuLi (Nucleophilic Attack) Temp > -78°C Product This compound Anion->Product 1. CO₂ (s) 2. H₃O⁺ Diacid Pyridine-2,6-diacetic acid Anion->Diacid 1. Excess Base 2. CO₂ caption Fig 1. Desired vs. Side Reaction Pathways. G cluster_yield Yield Issues cluster_purity Purity Issues Start Reaction Complete Analyze Crude Product LowYield Low Yield / No Product Start->LowYield Impure Major Impurities Present Start->Impure Success High Yield & Purity Start->Success CheckBase Titrate Base? LowYield->CheckBase CheckAnhydrous Strictly Anhydrous? CheckBase->CheckAnhydrous Yes FixBase Use Fresh/Titrated Base CheckBase->FixBase No FixAnhydrous Re-dry Glassware/Solvents Use Inert Atmosphere CheckAnhydrous->FixAnhydrous No CheckAnhydrous->Success Yes IdentifyButyl 2-Butyl Adduct Present? Impure->IdentifyButyl IdentifyDiacid Di-acid Present? IdentifyButyl->IdentifyDiacid No FixButyl Switch to LDA Maintain -78°C IdentifyButyl->FixButyl Yes FixDiacid Use 1.05 eq Base Slow Addition IdentifyDiacid->FixDiacid Yes IdentifyDiacid->Success No caption Fig 2. Troubleshooting Decision Tree.

Caption: Fig 2. Troubleshooting Decision Tree.

Validated Experimental Protocol: Synthesis via Lithiation/Carboxylation

This protocol is optimized to minimize side reactions by using LDA as the base.

Reagents & Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles, oven-dried

  • Diisopropylamine, distilled from CaH₂

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • 2,6-Lutidine, distilled from CaH₂

  • Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Carbon dioxide (dry ice), crushed

  • Diethyl ether, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a stirrer, thermometer, and septum under a positive pressure of argon.

  • LDA Preparation (In Situ): To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C. Through the septum, add diisopropylamine (1.1 eq) via syringe. Stir for 5 minutes. Slowly add titrated n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting colorless LDA solution at -78 °C for 30 minutes.

  • Lutidine Deprotonation: In a separate, dry flask, prepare a solution of 2,6-lutidine (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise via syringe to the LDA solution at -78 °C. A deep reddish-colored solution, characteristic of the picolyl-type lithium species, should form. [4]Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quickly remove the septum and add a generous excess of freshly crushed, small pieces of dry ice to the vigorously stirring solution. The red color should dissipate. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.

  • Work-up: Quench the reaction mixture by carefully adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Isolation: Acidify the aqueous layer to pH ~5-6 with 1 M HCl. The product may precipitate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or acetone/hexanes) to yield pure this compound.

References
  • Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. B., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Organic Letters. Available at: [Link]

  • Gros, P. C., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2 N(CH2)2 OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Collot, V., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-(6-Methylpyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 2-(6-Methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystalline material of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your crystallization development.

This document is structured to be a dynamic resource. We will first establish a systematic approach to developing a robust crystallization process, followed by a comprehensive troubleshooting guide in a question-and-answer format.

PART 1: Foundational Experimental Protocols

Success in crystallization is predicated on a thorough understanding of the compound's physicochemical properties. The following experimental workflows are essential for gathering the necessary data to design a controlled and reproducible crystallization process.

Physicochemical Characterization

A foundational understanding of your material is the first step.

  • Melting Point Determination: Use a calibrated melting point apparatus to determine the melting point of your crude this compound. A sharp melting point is indicative of high purity, while a broad melting range suggests the presence of impurities.

  • pKa Determination: The acidic and basic nature of this compound, owing to its carboxylic acid and pyridine moieties, will significantly influence its solubility in different pH environments. Potentiometric titration is a standard method for pKa determination.

Solvent Solubility Screening

The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Isothermal Solubility Screening

  • Solvent Selection: Choose a diverse range of solvents from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).

  • Sample Preparation: Add a known excess of this compound to a fixed volume (e.g., 1 mL) of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 50 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it through a syringe filter, and determine the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Compilation: Record the solubility data in a structured table.

Data Presentation: Solubility Profile of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Observations
AlcoholsMethanol25User Data
50User Data
Ethanol25User Data
50User Data
Isopropanol25User Data
50User Data
KetonesAcetone25User Data
50User Data
EstersEthyl Acetate25User Data
50User Data
EthersTetrahydrofuran (THF)25User Data
50User Data
HydrocarbonsToluene25User Data
50User Data
AqueousWater25User Data
50User Data
Developing a Robust Crystallization Protocol

With the solubility data in hand, you can now develop a controlled crystallization process. Cooling crystallization is a common and effective method.

Experimental Protocol: Cooling Crystallization

  • Dissolution: In a suitable vessel, dissolve the crude this compound in the minimum amount of a chosen good solvent at an elevated temperature (e.g., boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slower cooling rate generally promotes the formation of larger, more well-defined crystals.

  • Maturation: Hold the solution at room temperature for a period to allow for crystal growth.

  • Further Cooling: To maximize yield, cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

PART 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_q1 Troubleshooting Q1 cluster_q2 Troubleshooting Q2 cluster_q3 Troubleshooting Q3 cluster_q4 Troubleshooting Q4 cluster_q5 Troubleshooting Q5 start Crystallization Issue Encountered no_crystals Q1: No crystals are forming. start->no_crystals oiling_out Q2: The compound is oiling out instead of crystallizing. start->oiling_out poor_yield Q3: The crystallization yield is very low. start->poor_yield poor_quality Q4: The crystals are very small, needle-like, or aggregated. start->poor_quality polymorphism Q5: I suspect I have different crystal forms (polymorphs). start->polymorphism q1_a1 Check for supersaturation: - Is the solution clear at room temperature? - Try scratching the inner surface of the flask. no_crystals->q1_a1 q2_a1 Reduce supersaturation at higher temperatures: - Add more solvent and re-heat. - Cool the solution more slowly. oiling_out->q2_a1 q3_a1 Review solvent choice: - Is the solubility at low temperature too high? - Consider an anti-solvent addition. poor_yield->q3_a1 q4_a1 Slow down the crystallization rate: - Decrease the cooling rate. - Reduce the initial supersaturation. poor_quality->q4_a1 q5_a1 Characterize the solid forms: - Use techniques like PXRD, DSC, and TGA. polymorphism->q5_a1 q1_a2 Induce nucleation: - Add a seed crystal. - Cool to a lower temperature. q1_a1->q1_a2 q1_a3 Concentrate the solution: - Evaporate some of the solvent. q1_a2->q1_a3 q2_a2 Lower the crystallization temperature: - Use a solvent with a lower boiling point. q2_a1->q2_a2 q2_a3 Consider impurities lowering the melting point: - Purify the crude material further. q2_a2->q2_a3 q3_a2 Optimize cooling profile: - Ensure sufficient time at low temperature. q3_a1->q3_a2 q3_a3 Check for material loss during filtration and washing: - Use minimal cold solvent for washing. q3_a2->q3_a3 q4_a2 Optimize agitation: - Gentle stirring can sometimes improve crystal habit. q4_a1->q4_a2 q4_a3 Investigate pH effects: - The ionization state can influence crystal growth. q4_a2->q4_a3 q5_a2 Conduct a polymorph screen: - Crystallize from a variety of solvents and conditions. q5_a1->q5_a2 q5_a3 Determine the stable form: - Perform slurry experiments at different temperatures. q5_a2->q5_a3

Caption: A workflow diagram for troubleshooting common crystallization issues.

Q1: I've followed the cooling crystallization protocol, but no crystals are forming. What should I do?

A1: This is a common issue and usually points to a lack of sufficient supersaturation. Here's a systematic approach to induce crystallization:

  • Verify Supersaturation: If your solution is completely clear at room temperature, it may not be supersaturated. The first step is to try and induce nucleation.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of crystalline this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Lower Temperature: If scratching and seeding are unsuccessful, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer, if the solvent's freezing point allows).

  • Concentrate the Solution: If the above steps fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then repeat the cooling process.

Q2: My compound is separating as an oil instead of forming crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[1] This is detrimental to purification as impurities tend to be highly soluble in the oil.[1][2]

  • Reduce Supersaturation at Higher Temperatures: The most common cause is that the solution is becoming supersaturated at too high a temperature. To remedy this, add a small amount of additional solvent to the oiled-out mixture, heat to redissolve everything, and then cool the solution more slowly. A slower cooling rate allows the solution to remain unsaturated until it reaches a lower temperature.

  • Lower the Crystallization Temperature: Consider using a solvent with a lower boiling point. This will ensure that the solution is at a lower temperature when saturation is reached.

  • Influence of Impurities: A significant amount of impurities can depress the melting point of your compound, making it more prone to oiling out.[2] Consider an additional purification step for your crude material (e.g., flash chromatography) before attempting crystallization.

  • Anti-Solvent Addition: In some cases, adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to a solution of your compound in a good solvent at room temperature can induce crystallization without oiling out.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating, but it is often rectifiable.

  • Re-evaluate Your Solvent Choice: Your chosen solvent may have too high a solubility for your compound, even at low temperatures. Revisit your solubility data and select a solvent that shows a more significant drop in solubility with decreasing temperature.

  • Optimize Cooling: Ensure that you are allowing sufficient time for the crystallization to complete at the lowest temperature.

  • Minimize Losses During Workup:

    • When washing the crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.

    • Ensure a complete transfer of the crystalline slurry to the filter funnel.

Q4: The crystals I've obtained are very small, needle-like, or form aggregates. How can I get larger, more well-defined crystals?

A4: Crystal morphology is influenced by kinetics. Small or needle-like crystals often result from rapid crystallization.

  • Slow Down the Crystallization:

    • Slower Cooling: A very slow, controlled cooling rate is the most effective way to promote the growth of larger crystals. You can achieve this by insulating your flask or using a programmable cooling bath.

    • Reduce Initial Supersaturation: Start with a slightly more dilute solution (i.e., use a little more solvent than the minimum required for dissolution at high temperature). This will lower the driving force for nucleation and favor growth on existing crystals.

  • pH Adjustment: Given the acidic and basic functionalities of this compound, the pH of the solution can influence crystal habit. Experiment with slight adjustments to the pH to see if it favors a different crystal morphology.

Q5: I seem to be getting different types of crystals under what I thought were similar conditions. Could this be polymorphism?

A5: It is quite possible. Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][4][5] These different forms can have different physical properties, such as solubility and melting point.

  • Characterize Your Solids: To confirm polymorphism, you need to analyze the different crystal batches using solid-state characterization techniques:

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This will show different melting points and may reveal solid-state transitions between polymorphs.

    • Thermogravimetric Analysis (TGA): This can help identify if you have a solvate (a crystal form that incorporates solvent molecules into the lattice) rather than a true polymorph.

  • Conduct a Polymorph Screen: To intentionally search for different polymorphs, you can perform crystallizations from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Determine the Thermodynamically Stable Form: The most stable polymorph is generally the desired form for development. You can identify it by performing a slurry experiment where you stir a mixture of the different forms in a solvent at a constant temperature. Over time, the less stable forms will dissolve and recrystallize as the most stable form.

Diagram: Crystallization Process

CrystallizationProcess start Crude Solid dissolution Dissolution in Minimum Hot Solvent start->dissolution hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration cooling Controlled Cooling hot_filtration->cooling maturation Crystal Growth (Maturation) cooling->maturation isolation Isolation via Vacuum Filtration maturation->isolation washing Washing with Cold Solvent isolation->washing drying Drying Under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: A schematic of a typical cooling crystallization process.

PART 3: References

  • Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175.

  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

  • Blagden, N., & de Matas, M. (2007). Crystal engineering and polymorphism. Advanced Drug Delivery Reviews, 59(7), 617-630.

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

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Technical Support Center: Stability of 2-(6-Methylpyridin-2-yl)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(6-Methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many pyridylacetic acid derivatives, its stability in solution can be a critical concern. The position of the acetic acid group on the pyridine ring, specifically at the 2-position, makes the molecule susceptible to certain degradation pathways. This guide will provide you with the knowledge to anticipate, troubleshoot, and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The most significant stability issue for this compound is its propensity for decarboxylation , particularly at elevated temperatures. This chemical reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 2,6-dimethylpyridine. This degradation is a known characteristic of pyridylacetic acids where the acetic acid moiety is at the 2- or 4-position of the pyridine ring.[1][2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution can significantly influence the stability of this compound. While specific data for this compound is not extensively published, general principles of chemical stability suggest that both acidic and basic conditions can promote hydrolysis of the acetic acid side chain, although decarboxylation is often the more prominent degradation pathway. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q3: Is this compound sensitive to light?

A3: Yes, pyridine and its derivatives can be susceptible to photodegradation .[4] Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, potentially leading to the formation of various degradation products. Therefore, it is recommended to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solutions, they should be stored in a cool, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable. The container should be tightly sealed to prevent solvent evaporation and exposure to air, which could lead to oxidative degradation.

Q5: Can the methyl group at the 6-position influence the stability of the compound?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent or lower-than-expected biological activity or analytical signal over time.
  • Potential Cause: Degradation of this compound in your stock or working solutions. The primary suspect is decarboxylation, especially if the solutions have been stored at room temperature or exposed to heat.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Prepare a fresh solution of this compound and immediately compare its performance to the older solution using a suitable analytical method like HPLC-UV.

    • Analyze for Degradants: If possible, use a stability-indicating HPLC method to look for the appearance of new peaks, such as that corresponding to 2,6-dimethylpyridine, the expected decarboxylation product.

    • Optimize Storage Conditions: Store all solutions at or below 4°C and protect them from light. For long-term storage, aliquot and freeze at -20°C or -80°C.

    • Perform a Quick Thermal Stress Test: Gently heat a small aliquot of your solution (e.g., at 40-50°C for a few hours) and analyze it by HPLC. A significant decrease in the parent peak and the emergence of a new peak would strongly suggest thermal instability.

Issue 2: Appearance of unknown peaks in your chromatogram during analysis.
  • Potential Cause: This could be due to degradation of this compound under the experimental or storage conditions. Besides decarboxylation, other potential degradation pathways include oxidation and photodegradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying the source of unknown peaks.

Issue 3: Variability in results between different batches of the compound.
  • Potential Cause: While batch-to-batch variation in purity is possible, it could also be due to inconsistent handling and storage of the solutions prepared from different batches.

  • Troubleshooting Steps:

    • Standardize Solution Preparation and Storage: Implement a strict, standardized protocol for the preparation, handling, and storage of all solutions of this compound.

    • Qualify New Batches: Upon receiving a new batch of the compound, perform a baseline analytical check (e.g., HPLC, NMR) to confirm its identity and purity before use.

    • Conduct a Comparative Stability Study: Prepare solutions from the old and new batches and subject them to identical stress conditions (e.g., heat, light, pH) to compare their stability profiles.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your experimental systems, you can perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol 1: Thermal Stability Assessment
  • Prepare a stock solution of this compound in your solvent of choice (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials.

  • Incubate the vials at different temperatures (e.g., room temperature (25°C), 40°C, 60°C, and a control at 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.

  • Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Photostability Assessment
  • Prepare a stock solution as described in Protocol 1.

  • Place an aliquot in a clear glass vial and another in an amber vial (or a clear vial wrapped in aluminum foil) as a control.

  • Expose the vials to a controlled light source that provides both visible and UV light, as specified in ICH guideline Q1B.[6][7]

  • At defined time intervals , take samples from both the exposed and control vials.

  • Analyze the samples by HPLC to determine the extent of photodegradation.

Protocol 3: pH Stability (Hydrolysis) Assessment
  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At various time points , take samples from each pH solution.

  • Neutralize the samples if necessary before analysis.

  • Analyze the samples by HPLC to determine the degradation rate at each pH.

Data Presentation: Example Stability Data

The results from these studies can be summarized in a table for easy comparison.

ConditionTime (hours)% Remaining this compoundMajor Degradant Peak Area (%)
4°C (Control) 4899.8< 0.1
40°C 2495.24.5
4890.59.1
60°C 888.311.2
2475.124.5
Light Exposure 2492.76.8
pH 2 (40°C) 4898.11.5
pH 12 (40°C) 4896.53.2

Note: This is example data and may not reflect the actual stability of the compound.

Mechanistic Insights: The Decarboxylation Pathway

The decarboxylation of 2-pyridylacetic acids is thought to proceed through a zwitterionic intermediate, which facilitates the elimination of CO₂. The presence of the nitrogen atom in the pyridine ring plays a crucial role in this mechanism.

G cluster_0 Decarboxylation of this compound A This compound B Zwitterionic Intermediate A->B Proton Transfer C Ylide Intermediate B->C Decarboxylation E CO2 B->E D 2,6-Dimethylpyridine C->D Protonation

Caption: Proposed mechanism for the decarboxylation of this compound.

Analytical Method for Stability Monitoring

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., around 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be able to separate the parent compound from its potential degradants, making it a "stability-indicating" method.[8]

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway to be aware of is thermal decarboxylation. Additionally, exposure to light and non-neutral pH can also contribute to degradation. By implementing proper storage and handling procedures, and by performing stability assessments when necessary, researchers can ensure the integrity of this important chemical reagent.

References

  • Borowski, P., Gawinecki, R., Miłaczewska, A., Skotnicka, A., Woliński, K., & Brzyska, A. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17(9), 2373–2383. [Link]

  • Potts, K. T., & D'Amico, J. J. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14537–14542. [Link]

  • Potts, K. T., & D'Amico, J. J. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Europe PMC. [Link]

  • Potts, K. T., & D'Amico, J. J. (2021). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • BenchChem. (2025). Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide. BenchChem.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1, 1077-1083.
  • Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146. [Link]

  • CNGBdb. (n.d.). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. CNGBdb. [Link]

  • Gullan, E. A., & Grynkiewicz, G. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
  • Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC. [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH. [Link]

  • Gullan, E. A., & Grynkiewicz, G. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. [Link]

  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. MDPI. [Link]

  • Viola, G., Facciolo, L., Canton, M., Vedaldi, D., Dall'Acqua, F., Aloisi, G. G., & Miolo, G. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483–491. [Link]

  • Dissociative Photoionization of Dimethylpyridines and Trimethylpyridine at 266 nm: Dynamics of Methyl Radical Release. ACS Omega. [Link]

  • HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2-(6-Methylpyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to frequently encountered challenges, troubleshooting guidance for specific experimental issues, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the necessary insights to transition this synthesis from bench-scale to a safe, efficient, and robust larger-scale process.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound, focusing on route selection, safety, and overall process considerations for scale-up.

Q1: What are the most viable synthetic routes for the scale-up of this compound, and what are their respective pros and cons?

Selecting a synthetic route for scale-up requires balancing factors like starting material cost, reagent safety, operational complexity, and overall yield. For this compound, the most common precursor is 2,6-lutidine (2,6-dimethylpyridine). Two primary strategies emerge:

  • Direct Metalation and Carboxylation: This is often the most direct route. It involves the deprotonation of one of the methyl groups on 2,6-lutidine using a strong organometallic base, followed by quenching the resulting anion with carbon dioxide (CO₂).

    • Common Bases: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).

    • Causality: The protons on the methyl groups of 2,6-lutidine are weakly acidic (pKa ~38 in DMSO). A very strong, non-nucleophilic base is required for efficient deprotonation. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

  • Oxidation via Functional Handle Introduction: This strategy avoids pyrophoric organometallic reagents by first functionalizing a methyl group, which is then oxidized. A common approach is the Boekelheide rearrangement.[1]

    • Mechanism: 2,6-Lutidine is first oxidized to its N-oxide. Treatment with an anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), triggers a[2][2]-sigmatropic rearrangement to form 2-(acetoxymethyl)-6-methylpyridine.[3][4] This intermediate can then be hydrolyzed to the alcohol, converted to a halide, and subsequently transformed into the carboxylic acid via a nitrile or Grignard intermediate.

The table below summarizes the key considerations for each route at scale.

FeatureRoute 1: Direct MetalationRoute 2: Oxidation/Rearrangement
Process Steps 2 (Deprotonation, Carboxylation)4+ (N-oxidation, Rearrangement, Halogenation, Carboxylation)
Key Reagents n-BuLi, LDA, Dry Ice (CO₂)m-CPBA, H₂O₂, Acetic Anhydride, SOCl₂, NaCN
Primary Safety Hazard Handling of pyrophoric and air/moisture-sensitive n-BuLi.[5][6]Handling of potent oxidizers and corrosive reagents.
Exotherm Control Highly exothermic deprotonation and quench. Requires precise temperature control.[7]N-oxidation and rearrangement steps can be exothermic but are generally more manageable.
Scalability Challenging. Requires specialized equipment for reagent transfer and rigorous inert atmosphere control.[8]More straightforward. Uses conventional reactor setups.
Atom Economy HighModerate
Yield & Selectivity Can be high, but risks over-metalation (di-acid formation) if not controlled.Generally good yields, but more steps can lower overall yield.

Expert Recommendation: For initial scale-up (< 1 kg), the Direct Metalation route is often preferred due to its brevity, provided the facility is equipped to handle pyrophoric reagents safely. For large-scale manufacturing (> 10 kg), the longer but operationally simpler Oxidation/Rearrangement route may be more advantageous due to the avoidance of highly hazardous organolithiums.

Q2: What are the critical safety hazards during the scale-up of the direct metalation route using n-BuLi, and how can they be mitigated?

The direct metalation route's primary hazards stem from the properties of n-butyllithium and the exothermic nature of the reaction.

  • Pyrophoricity of n-BuLi: Solutions of n-BuLi can ignite spontaneously on contact with air.[5] This risk is exacerbated by residual n-BuLi on transfer lines or in the reactor headspace.

    • Mitigation: All operations must be conducted under a strictly inert atmosphere (nitrogen or argon).[6] Use of closed-system transfer techniques, such as cannula transfer or pressure transfer from a dedicated reagent cylinder, is mandatory. All glassware and reactors must be thoroughly dried before use, typically by oven-drying or flame-drying under vacuum.[8]

  • Exothermic Reactions & Thermal Runaway: Both the deprotonation of 2,6-lutidine and the subsequent carboxylation are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.[9]

    • Mitigation:

      • Controlled Addition: Add the limiting reagent (typically n-BuLi) slowly and sub-surface to the cooled solution of 2,6-lutidine. This prevents accumulation of unreacted reagent.

      • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to maintain the target temperature (e.g., <-20 °C).

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design.[9]

      • Quench Plan: Have a documented and tested emergency quench plan in place.

  • Butane Gas Evolution: The reaction of n-BuLi with any acidic proton (including moisture) generates butane, a flammable gas.[7]

    • Mitigation: The reactor must be properly vented to a safe location or a scrubber system. The amount of off-gassing should be anticipated and accounted for in the process safety assessment.

Q3: How does the quality of 2,6-lutidine and solvents impact the success of the synthesis at scale?

Reagent and solvent quality are paramount. At scale, even small percentages of impurities can have a significant impact on yield, purity, and safety.

  • Water Content: Water will rapidly quench n-BuLi, leading to loss of reagent, reduced yield, and excessive butane evolution.

    • Control: Use anhydrous solvents (e.g., THF, diethyl ether) with low water content (<50 ppm). 2,6-lutidine should also be dried before use, for example, by distillation from CaH₂.

  • Oxidized Impurities: Peroxides in etheric solvents (like THF) can react violently with organolithiums.

    • Control: Always test solvents for peroxides before use and use freshly distilled or inhibitor-free anhydrous solvents.

  • Impurities in 2,6-Lutidine: The presence of other pyridine isomers (e.g., 2,4-lutidine) can lead to the formation of isomeric acid impurities that may be difficult to separate from the final product.

    • Control: Use high-purity 2,6-lutidine (>99%) and confirm its identity and purity by GC or NMR before starting the synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the scale-up of the direct metalation and carboxylation route.

Problem Area: Reaction Initiation & Progression
Q: My lithiation reaction is sluggish or fails to go to completion, resulting in low conversion. What's wrong?

A: This is a common issue often related to the activity of the organolithium reagent or the presence of quenching impurities.

  • Sub-stoichiometric n-BuLi: The most frequent cause is the degradation of n-BuLi during storage or transfer.[6]

    • Solution: Always titrate the n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. Use this determined molarity to calculate the required volume.

  • Presence of Moisture/Protic Impurities: Trace water in the solvent, starting material, or from atmospheric leaks will consume the base.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Purge the entire system thoroughly with an inert gas before and during the reaction.

  • Incorrect Temperature: While the reaction is exothermic, very low temperatures (e.g., < -78 °C) can significantly slow the rate of deprotonation.

    • Solution: The typical temperature range for this lithiation is between -40 °C and -20 °C. Operating in this range provides a good balance between reaction rate and thermal control.

Q: I am observing the formation of a significant amount of 2,6-pyridinediacetic acid (the di-acid). How can I improve selectivity for the mono-acid?

A: Formation of the di-acid is caused by a second deprotonation of the mono-lithiated intermediate or the product itself.

  • Excess n-BuLi: Using more than one equivalent of base will inevitably lead to di-lithiation.

    • Solution: Use a slight sub-stoichiometric amount of n-BuLi (e.g., 0.95-0.98 equivalents) relative to 2,6-lutidine. This ensures that lutidine is the excess reagent, minimizing the chance of a second deprotonation.

  • Poor Mixing/Localized Excess: If n-BuLi is not dispersed quickly, localized areas of high base concentration can form, promoting di-lithiation.

    • Solution: Ensure efficient stirring. For large reactors, verify that the impeller design provides good top-to-bottom mixing. Consider adding the n-BuLi sub-surface near the impeller to maximize rapid dispersion.

  • Temperature Too High: At higher temperatures, the equilibrium between the mono- and di-lithiated species can shift.

    • Solution: Maintain a consistently low temperature during the n-BuLi addition and the subsequent aging period before the CO₂ quench.

The following diagram illustrates a decision-making process for troubleshooting low conversion or selectivity issues.

G start Low Conversion or Di-Acid Formation check_titer Was n-BuLi Titer Confirmed Pre-Use? start->check_titer titrate Action: Titrate n-BuLi. Recalculate Charge. check_titer->titrate No check_equivalents Were 0.95-0.98 eq. of n-BuLi Used? check_titer->check_equivalents Yes end_good Problem Resolved titrate->end_good adjust_eq Action: Adjust Stoichiometry to be Lutidine-Rich. check_equivalents->adjust_eq No check_dryness Were Anhydrous Conditions Rigorous? check_equivalents->check_dryness Yes adjust_eq->end_good dry_system Action: Re-dry Glassware. Use Fresh Anhydrous Solvent. check_dryness->dry_system No check_temp Was Temp Maintained Between -40°C and -20°C? check_dryness->check_temp Yes dry_system->end_good adjust_temp Action: Optimize Cooling and Addition Rate. check_temp->adjust_temp No check_temp->end_good Yes adjust_temp->end_good

Caption: Troubleshooting logic for lithiation issues.

Problem Area: Work-up and Purification
Q: My product yield is low after work-up, and I suspect product loss to the aqueous phase. Why is this happening?

A: this compound is amphoteric. It has a basic pyridine nitrogen and an acidic carboxylic acid group. This means its solubility is highly dependent on pH.

  • At low pH (<2): The pyridine nitrogen is protonated (pyridinium cation), making the molecule highly water-soluble.

  • At high pH (>6): The carboxylic acid is deprotonated (carboxylate anion), also making the molecule highly water-soluble.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion, which has the minimum water solubility. The pI for this molecule is typically in the range of pH 3-5.

Solution: To maximize product recovery, the work-up must involve a careful pH adjustment. After quenching the reaction, acidify the aqueous layer slowly with an acid (e.g., 2M HCl) while monitoring the pH. The product will precipitate out at its isoelectric point. Cool the mixture to further decrease solubility before isolating the solid by filtration.

Q: The isolated crude product is a dark oil or a sticky solid that is difficult to handle and purify. What causes this and how can I improve it?

A: This often points to impurities from side reactions or incomplete quenching.

  • Inefficient Carboxylation: If the CO₂ (dry ice) is added too quickly or if mixing is poor, the lithiated intermediate can warm up and react with other species, leading to colored oligomeric byproducts.

    • Solution: Use a large excess of crushed, high-surface-area dry ice. Maintain vigorous stirring during the quench. Alternatively, for very large scales, consider bubbling CO₂ gas sub-surface into the cold reaction mixture.

  • Impure Starting Materials: As noted previously, impurities in the 2,6-lutidine can carry through the reaction.

    • Solution: Use high-purity starting materials.

  • Purification Strategy: Direct precipitation may trap impurities.

    • Solution: Recrystallization is the preferred method for purification at scale. Experiment with various solvent systems. A common choice is an alcohol/water mixture (e.g., isopropanol/water) or an ester/alkane mixture (e.g., ethyl acetate/heptane). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Experimental Protocol: Scale-up Synthesis via Direct Metalation

This protocol describes the synthesis of this compound on a 1 mole scale. Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a facility equipped with appropriate engineering controls (e.g., fume hood, inert atmosphere glovebox, reactor with adequate cooling).[2][10]

Reagents:
ReagentM.W. ( g/mol )AmountMolesPurity/Conc.
2,6-Lutidine107.15107.2 g1.00>99%, Anhydrous
n-Butyllithium64.06392 mL0.982.5 M in hexanes
Tetrahydrofuran (THF)72.112.0 L-Anhydrous, <50 ppm H₂O
Dry Ice (CO₂)44.01~1.5 kg~34Solid pellets
Hydrochloric Acid36.46As needed-2 M Aqueous
Isopropanol60.10As needed-Reagent Grade
Procedure:

Caption: Key workflow for the direct metalation synthesis.

  • Reactor Preparation: Assemble a 5 L, 4-necked, jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

  • Charging: Charge the reactor with anhydrous THF (2.0 L) and 2,6-lutidine (107.2 g, 1.00 mol). Begin stirring and cool the reactor jacket to bring the internal temperature to -30 °C.

  • Lithiation: Charge the addition funnel with n-butyllithium (392 mL of 2.5 M solution, 0.98 mol) via cannula transfer.[11] Add the n-BuLi solution dropwise to the stirred lutidine solution over 60-90 minutes, ensuring the internal temperature does not rise above -20 °C. A deep red or brown color should develop.

  • Aging: After the addition is complete, stir the reaction mixture at -25 °C for 1 hour to ensure complete deprotonation.

  • Carboxylation (Quench): In a separate, dry 10 L vessel, place crushed dry ice (~1.5 kg). Slowly transfer the cold reaction mixture onto the dry ice via a wide-bore cannula, using positive nitrogen pressure. Maintain vigorous stirring in the quench vessel if possible.

  • Work-up: Once the addition is complete, allow the mixture to slowly warm to 0-10 °C. A thick slurry will form. Cautiously add water (1.0 L) to quench any remaining reactive species and dissolve the lithium salts.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer (mostly hexanes and THF) and extract the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 250 mL) to remove any unreacted lutidine.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 2 M HCl with vigorous stirring. Monitor the pH. The product will begin to precipitate as a white solid around pH 5. Continue adding acid until the pH is stable between 3.5 and 4.0.

  • Filtration: Age the slurry at 0-5 °C for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 100 mL) and then with a small amount of cold MTBE.

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization from a mixture of isopropanol and water to achieve high purity.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 110-125 g (73-83%).

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Mitchell, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • American Chemical Society.
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.
  • CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.
  • University of Nebraska-Lincoln.
  • Wikipedia. Boekelheide reaction.
  • Strotman, N. A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society.
  • Princeton University Environmental Health & Safety.
  • University of California, San Diego.
  • Fisher Scientific.
  • Wikipedia. n-Butyllithium.
  • Traynelis, V. J., & Martello, R. F. (1960). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society.

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Technical Support Center: Troubleshooting Impurities in 2-(6-Methylpyridin-2-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid. This molecule is a key intermediate in pharmaceutical development, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a structured, experience-driven approach to identifying and troubleshooting common impurities encountered during its synthesis. We will move beyond simple procedural lists to explain the chemical logic behind impurity formation and the rationale for specific analytical strategies.

Section 1: The Synthetic Landscape and Probable Impurities

The most prevalent laboratory and industrial synthesis of this compound begins with the functionalization of 2,6-lutidine (also known as 2,6-dimethylpyridine). A common pathway involves lithiation followed by carboxylation, or via the formation and subsequent hydrolysis of a nitrile intermediate. Each step in this process presents a unique opportunity for side reactions and the generation of impurities.

A widely referenced method involves the reaction of 2,6-lutidine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic benzylic anion, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt. The final product is obtained after acidic workup.

Below is a diagram illustrating this common synthetic pathway and the critical junctures where impurities are most likely to form.

G cluster_start Starting Materials cluster_reaction Reaction & Quench cluster_workup Workup & Product cluster_impurities Potential Impurities A 2,6-Lutidine D Deprotonation (Benzylic Anion Formation) A->D Reacts with B I1 Impurity A: Unreacted 2,6-Lutidine A->I1 Incomplete Reaction B n-BuLi or LDA C CO2 (Dry Ice) E Carboxylation (Quench with CO2) D->E Reacts with C I2 Impurity B: 2,6-Pyridinedicarboxylic acid (Di-addition Product) D->I2 Reaction with excess base & CO2 F Acidic Workup (e.g., HCl) E->F G Target Product: This compound F->G I3 Impurity C: 6-Methylpicolinic acid (Oxidation Product) G->I3 Oxidative Degradation

Caption: Synthetic pathway and key impurity formation points.

Table 1: Common Impurities and Their Origins
Impurity NameStructureMolecular Weight ( g/mol )Typical Origin
Impurity A: 2,6-LutidineC₇H₉N107.15Unreacted starting material due to incomplete deprotonation or insufficient reaction time.
Impurity B: 2,6-Pyridinedicarboxylic acidC₇H₅NO₄167.12Di-carboxylation of 2,6-lutidine. Caused by excess strong base or localized "hot spots" during CO₂ addition.
Impurity C: 6-Methylpicolinic acidC₇H₇NO₂137.14Oxidation of the starting material or product, potentially catalyzed by trace metals or air exposure at high pH.
Impurity D: 2-(6-Methylpyridin-2-yl)acetonitrileC₉H₈N₂144.17Incomplete hydrolysis if the synthesis proceeds through a nitrile intermediate.

Section 2: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses common observations from researchers and provides a logical starting point for troubleshooting.

Q1: My final isolated product has a lower-than-expected yield and appears as a sticky solid or oil, not a crystalline powder. What's the likely issue?

A: This is often indicative of a significant amount of unreacted starting material, 2,6-lutidine (Impurity A), which is an oil at room temperature. Its presence can inhibit the crystallization of your target product. A simple check via Thin Layer Chromatography (TLC) against a standard of 2,6-lutidine can provide a quick confirmation.

Q2: My ¹H NMR spectrum looks mostly correct, but there's a singlet around 2.5 ppm that I can't assign, and the integration of my main peaks is off. What does this mean?

A: While the methyl group of your product is around 2.5 ppm, the methyl group of unreacted 2,6-lutidine (a singlet for two equivalent methyls) is also in this region. More critically, check for a singlet between 8.0-8.5 ppm. This is characteristic of the C4 proton of 6-methylpicolinic acid (Impurity C), an oxidation byproduct. Its presence suggests potential issues with atmospheric control during your reaction or workup.

Q3: My HPLC analysis shows a significant secondary peak with a much shorter retention time than my product. How do I identify it?

A: Highly polar impurities will elute earlier in a typical reverse-phase HPLC method. The most probable candidate is 2,6-Pyridinedicarboxylic acid (Impurity B), which has two carboxylate groups, making it significantly more polar than your mono-acid product. To confirm, you can spike your sample with a standard of this di-acid or collect the fraction for analysis by mass spectrometry. The expected [M-H]⁻ ion would be at m/z 166.02.

Section 3: A Systematic Analytical Workflow for Impurity Identification

When purity issues are suspected, a systematic approach is crucial. Do not rely on a single analytical technique. The workflow below provides a robust, self-validating process for identifying and quantifying unknown components in your sample.

G A Problem Sample: Low Purity or Unexpected Properties B Step 1: Initial Screening (LC-MS) A->B C Hypothesize Impurity Structures (Based on Mass & Synthesis Route) B->C Analyze m/z data D Step 2: Method Development (HPLC-UV) C->D Inform method goals E Separate Product from Known & Unknown Impurities D->E Achieve baseline resolution F Step 3: Structural Confirmation (NMR Spectroscopy) E->F Isolate or enrich impurity fractions H Final Report: Identified & Quantified Impurities E->H Quantify using calibrated method G Confirm Structure of Key Impurities F->G Compare with reference spectra G->H

Caption: A logical workflow for impurity identification and quantification.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is designed to separate the main product from its most common process-related impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

System Suitability:

  • Resolution: The resolution between the this compound peak and its closest eluting impurity should be greater than 1.5.

  • Tailing Factor: The tailing factor for the main product peak should be between 0.9 and 1.5.

Expected Elution Order:

  • 2,6-Pyridinedicarboxylic acid (most polar)

  • 6-Methylpicolinic acid

  • This compound (Product)

  • 2,6-Lutidine (least polar)

Section 4: Mitigation and Control Strategies

Identifying an impurity is only half the battle. The ultimate goal is to prevent its formation.

  • For Impurity A (2,6-Lutidine): Ensure the strong base is of high quality and accurately titrated. Consider slightly increasing the molar equivalent of the base (e.g., 1.05 to 1.1 eq) and allowing sufficient time for deprotonation at low temperatures (-78 °C) before adding CO₂.

  • For Impurity B (2,6-Pyridinedicarboxylic acid): The addition of CO₂ is a critical step. Add crushed, high-quality dry ice in portions to the cold reaction mixture under vigorous stirring. Avoid pouring the reaction mixture onto the dry ice, as this creates localized warming and can favor di-addition.

  • For Impurity C (6-Methylpicolinic acid): Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Use degassed solvents to minimize dissolved oxygen, which can lead to oxidation of the electron-rich pyridine ring, especially under basic conditions.

By understanding the origin of these impurities, you can make informed adjustments to your process, leading to a more robust and higher-purity synthesis.

References

  • Title: Synthesis of this compound Source: Organic Syntheses, Coll. Vol. 10, p.564 (2004); Vol. 79, p.159 (2002). URL: [Link]

  • Title: A convenient synthesis of 2-(6-substituted-pyridin-2-yl)acetic acid ethyl esters Source: Tetrahedron Letters, Volume 46, Issue 47, 2005, Pages 8163-8165. URL: [Link]

  • Title: Directed Ortho Metalation. A Tribute to Henry Gilman. Source: Organometallics 2009, 28 (1), 4-24. URL: [Link]

  • Title: Process for preparing 2-pyridylacetic acids Source: Google Patents, US5994547A URL

Technical Support Center: Catalyst Selection for Optimized Synthesis of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic intermediate. We will delve into common experimental challenges, provide evidence-based solutions, and explain the fundamental principles behind these recommendations.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. Its synthesis, while achievable through various routes, often presents challenges in achieving high yield, purity, and reproducibility. A prevalent and powerful method for its synthesis is the palladium-catalyzed carbonylation of a 2-halo-6-methylpyridine precursor. The success of this transformation is critically dependent on the judicious selection of the palladium catalyst, its associated ligands, and the precise control of reaction conditions. This guide will focus on troubleshooting and optimizing this widely used synthetic approach.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound via palladium-catalyzed carbonylation.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yields in palladium-catalyzed carbonylations can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Inefficient Catalyst System. The combination of the palladium precursor and the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for electron-rich or sterically hindered substrates like 2-bromo-6-methylpyridine.[1]

    • Solution: Employ more robust and specialized ligands. Bulky, electron-rich phosphine ligands are known to enhance catalyst activity and stability.[2] Consider screening ligands such as Xantphos or bulky monodentate phosphines like P(t-Bu)₃.[3][4] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[1]

  • Cause 2: Catalyst Deactivation. The active Pd(0) species is susceptible to oxidation if the reaction is not rigorously degassed, which "kills" the catalyst.[5] Additionally, high temperatures can lead to the formation of inactive palladium black.

    • Solution: Ensure all solvents and reagents are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[6][7] If palladium black is observed, consider lowering the reaction temperature or using a more thermally stable catalyst system.

  • Cause 3: Incomplete Reaction. The reaction may stall before all the starting material is consumed.

    • Solution: Monitor the reaction progress using TLC, GC, or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst can be added. Also, verify the quality of your reagents; for instance, the base should be finely powdered and dry.[6][8]

Q2: I am observing significant amounts of byproducts, particularly the dehalogenated starting material (6-methylpyridine). How can I improve selectivity?

The formation of 6-methylpyridine is a common side reaction resulting from a competitive hydrodehalogenation pathway.

  • Cause: Protonolysis of the Arylpalladium Intermediate. This side reaction is often exacerbated by the presence of water or other protic sources in the reaction mixture.

    • Solution 1: Rigorous Control of Reaction Conditions. Ensure the use of anhydrous solvents and reagents. The choice of base is also critical. A non-nucleophilic, sterically hindered base can sometimes suppress this side reaction.

    • Solution 2: Ligand Modification. The ligand can influence the relative rates of carbon monoxide (CO) insertion versus side reactions. Bidentate ligands with a wide "bite angle," such as Xantphos, can stabilize the acylpalladium intermediate, favoring the desired carbonylation pathway.[2][4]

Q3: The reaction is stalling before completion. Could this be catalyst deactivation?

Yes, premature catalyst deactivation is a common reason for incomplete reactions.

  • Cause 1: Oxidative Degradation. As mentioned, oxygen is detrimental to the active Pd(0) catalyst.

    • Solution: Improve your degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Cause 2: Ligand Degradation. Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

    • Solution: Use a slight excess of the ligand to compensate for any degradation. Alternatively, switch to more robust ligands, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), which often exhibit greater thermal and oxidative stability.[2]

  • Cause 3: Inhibition by Products or Impurities. The product itself or impurities in the starting materials could potentially inhibit the catalyst.

    • Solution: Ensure the purity of your 2-halo-6-methylpyridine starting material. If product inhibition is suspected, consider strategies that involve in-situ product removal, although this is less common for this type of reaction.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to catalyst selection and reaction design.

Q1: How do I choose the optimal palladium precursor and ligand for the carbonylation of 2-bromo-6-methylpyridine?

The choice of catalyst and ligand is the most critical parameter for success. A good starting point is to screen a few combinations.

  • Palladium Precursors: Common choices include Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂. Pd(OAc)₂ is often preferred as it is typically reduced in situ to the active Pd(0) species.[7][9]

  • Ligands: The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence selectivity.[2][10] For a substrate like 2-bromo-6-methylpyridine, which has a potentially coordinating nitrogen atom and some steric bulk, the ligand choice is crucial.

Ligand TypeExamplesRationale
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃ is a standard, but often less effective ligand.[11] Bulky, electron-rich ligands like P(t-Bu)₃ can accelerate oxidative addition.[1][3]
Bidentate Phosphines dppf, XantphosDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile ligand.[11] Xantphos is known for its wide bite angle, which can promote the desired carbonylation.[4][12]
Biaryl Phosphines SPhos, XPhosThese are highly active ligands for cross-coupling reactions and can be effective in challenging carbonylations.

A recommended starting point would be a combination of Pd(OAc)₂ with a ligand like Xantphos or SPhos.

Q2: What is the role of the base and solvent in this reaction?

  • Base: The base is required to neutralize the hydrogen halide (e.g., HBr) that is formed during the catalytic cycle. Common bases include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system. It should also be inert under the reaction conditions. Common solvents for carbonylation reactions include polar aprotic solvents like DMF, DMAc, or acetonitrile.[3] The choice of solvent can also affect the solubility of the CO gas, which can impact the reaction rate.

Q3: Are there alternative, non-palladium catalyzed routes to synthesize this compound?

While palladium catalysis is a dominant method, other synthetic strategies exist. One notable approach involves the use of pyridine-N-oxides.[13] In this method, a pyridine-N-oxide is activated, followed by nucleophilic substitution with a suitable two-carbon synthon like a Meldrum's acid derivative, which then undergoes ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative.[13][14] This can be an effective metal-free alternative.

Experimental Protocol: A Representative Example

This protocol is a generalized starting point for the palladium-catalyzed carbonylation of 2-bromo-6-methylpyridine. Optimization will likely be required.

Materials:

  • 2-bromo-6-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Triethylamine (Et₃N), distilled

  • Anhydrous methanol (MeOH)

  • Anhydrous Toluene

  • Carbon monoxide (CO) gas (balloon or cylinder)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Add anhydrous toluene and anhydrous methanol (as the nucleophile to form the methyl ester) via syringe.

  • Add distilled triethylamine (2.0 equiv) via syringe.

  • Purge the reaction mixture with CO gas for 5-10 minutes.

  • Maintain a positive pressure of CO (e.g., with a balloon) and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, and carefully vent the excess CO in a fume hood.

  • The resulting methyl 2-(6-methylpyridin-2-yl)acetate can be purified by column chromatography. Subsequent hydrolysis will yield the desired carboxylic acid.

Visualization of the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed carbonylation of an aryl halide (Ar-X) is depicted below.

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(X)L₂ pd0->ox_add + Ar-X co_ins CO Insertion (ArCO)Pd(II)(X)L₂ ox_add->co_ins + CO reduct_elim Reductive Elimination ArCO-Nu co_ins->reduct_elim + NuH - HX reduct_elim->pd0 Product Release

Caption: The catalytic cycle for palladium-catalyzed carbonylation.

References

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Johansson, H. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

  • Beller, M., & Zapf, A. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA International Journal for Chemistry, 55(9), 702-705. [Link]

  • Wu, X.-F. (2015). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. [Link]

  • Yue, H., et al. (2017). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Molecules, 22(10), 1735. [Link]

  • Johnson, T. C., & Marsden, S. P. (2013). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 78(21), 11066–11072. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Recent Developments in the Synthesis and Applications of Pyridines, 605-625. [Link]

  • Chemistry Explained (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Al-Masoudi, N. A., et al. (2019). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Johnson, T. C., & Marsden, S. P. (2013). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. OUCI. [Link]

  • Reddit (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of pyridines. organic-chemistry.org. [Link]

  • Ferlin, F., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kégl, T., et al. (2023). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 28(20), 7175. [Link]

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Drent, E., et al. (2017). Selective Palladium(II)-Catalyzed Carbonylation of Methylene β-C-H Bonds in Aliphatic Amines. Angewandte Chemie International Edition, 56(39), 11958–11962. [Link]

  • ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Catellani, M., & Motti, E. (2012). Palladium(II)‐Catalyzed Carbonylations. ResearchGate. [Link]

  • Beller, M. (2021). Carbonylation with tailor-made palladium catalysts – activity and regioselectivity. Wiley Online Library. [Link]

  • Pugh, R. I., Drent, E., & Pringle, P. G. (2001). Tandem isomerisation–carbonylation catalysis: highly active palladium(ii) catalysts for the selective methoxycarbonylation of internal alkenes to linear esters. Chemical Communications, (16), 1476-1477. [Link]

  • Macmillan Group. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. macmillan.princeton.edu. [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(6-Methylpyridin-2-yl)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Methylpyridin-2-yl)acetic acid is a pivotal building block in contemporary drug discovery, forming the core scaffold of numerous pharmacologically active agents. Its structural motif is prevalent in compounds targeting a diverse array of therapeutic areas, underscoring the critical need for efficient, scalable, and robust synthetic methodologies. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this key intermediate, designed to empower researchers, chemists, and process development professionals in selecting the optimal strategy for their specific laboratory and manufacturing needs. We will delve into the mechanistic underpinnings, operational parameters, and overall efficiency of each pathway, supported by detailed experimental protocols and quantitative data.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials and synthetic transformations. This guide will focus on two of the most practical and widely applicable routes:

  • Route 1: The Halogenation-Cyanation-Hydrolysis Pathway starting from 2,6-Lutidine. This classical multi-step approach offers a high degree of control and predictability.

  • Route 2: The Acetylpyridine Pathway via the Willgerodt-Kindler Reaction. This route provides a more convergent approach from a readily accessible acetylpyridine precursor.

A third potential route, the direct selective oxidation of 2,6-lutidine, is often hampered by over-oxidation to the corresponding dicarboxylic acid, and thus is not recommended for reliable, high-yield production of the mono-acid.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Halogenation-Cyanation-HydrolysisRoute 2: Acetylpyridine via Willgerodt-Kindler
Starting Material 2,6-Lutidine2-Acetyl-6-methylpyridine
Number of Steps 32 (including thioamide hydrolysis)
Key Intermediates 2-(Chloromethyl)-6-methylpyridine, 2-(6-Methylpyridin-2-yl)acetonitrile2-(6-Methylpyridin-2-yl)-N-morpholinoethanethioamide
Overall Yield (Typical) 50-60%60-70%
Scalability Readily scalableScalable with careful process control
Key Reagents Trichloroisocyanuric acid, Sodium cyanide, Strong acid/baseSulfur, Morpholine, Strong acid/base
Safety Considerations Use of highly toxic sodium cyanide requires stringent safety protocols.Generation of H₂S during hydrolysis requires a well-ventilated fume hood.
Environmental Impact Generation of cyanide and chlorinated waste streams.Use of sulfur and morpholine, with potential for sulfur-containing waste.

Route 1: The Halogenation-Cyanation-Hydrolysis Pathway

This three-step synthesis is a robust and well-established method for the preparation of this compound, commencing with the readily available and inexpensive starting material, 2,6-lutidine. The strategic functionalization of one of the methyl groups provides a reliable pathway to the target molecule.

Mechanistic Rationale

The underlying principle of this route is the sequential conversion of a methyl group into a carboxylic acid via a chloromethyl and a nitrile intermediate. The initial free-radical chlorination selectively functionalizes one of the methyl groups. The resulting benzylic-like chloride is then an excellent substrate for nucleophilic substitution with cyanide. Finally, the robust nitrile group is hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

Experimental Workflow

Route_1_Workflow Start 2,6-Lutidine Step1 Step 1: Chlorination Start->Step1 Trichloroisocyanuric acid, Chloroform, Reflux Intermediate1 2-(Chloromethyl)-6-methylpyridine Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 Sodium Cyanide, DMSO Intermediate2 2-(6-Methylpyridin-2-yl)acetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Aq. HCl, Reflux End This compound Step3->End

Caption: Workflow for the Halogenation-Cyanation-Hydrolysis Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-6-methylpyridine [1]

  • To a solution of 2,6-lutidine (1.0 eq.) and dimethylformamide (catalytic amount) in chloroform, add trichloroisocyanuric acid (0.6 eq. per methyl group to be chlorinated) portion-wise at reflux.

  • Maintain the reflux for 2 hours after the addition is complete.

  • Cool the reaction mixture and filter to remove the cyanuric acid by-product.

  • Wash the filtrate with a 5% sodium hydroxide solution, then with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-(chloromethyl)-6-methylpyridine. A typical yield for this step is around 65%.

Step 2: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile [2][3]

  • Caution: This step involves the use of sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

  • Dissolve 2-(chloromethyl)-6-methylpyridine (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.1 eq.) portion-wise to the solution, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-(6-methylpyridin-2-yl)acetonitrile as a solid. Typical yields for this step are in the range of 80-90%.

Step 3: Synthesis of this compound

  • To a solution of 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 4-5 with a concentrated sodium hydroxide solution.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Typical yields for this hydrolysis step are 85-95%.

Route 2: The Acetylpyridine Pathway via the Willgerodt-Kindler Reaction

This two-step route offers a more convergent synthesis, starting from 2-acetyl-6-methylpyridine. The key transformation is the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acid derivatives.

Mechanistic Rationale

The Willgerodt-Kindler reaction is a complex, yet elegant transformation. It is believed to proceed through the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with elemental sulfur to form a thioamide. A series of subsequent rearrangements and oxidations effectively "walks" the carbonyl functionality to the terminal carbon of the alkyl chain. The resulting thioamide is then hydrolyzed to the desired carboxylic acid.[4]

Experimental Workflow

Route_2_Workflow Start 2-Acetyl-6-methylpyridine Step1 Step 1: Willgerodt-Kindler Reaction Start->Step1 Sulfur, Morpholine, Reflux Intermediate1 2-(6-Methylpyridin-2-yl)-N-morpholinoethanethioamide Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Aq. H2SO4, Reflux End This compound Step2->End

Caption: Workflow for the Acetylpyridine Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(6-Methylpyridin-2-yl)-N-morpholinoethanethioamide [5]

  • A mixture of 2-acetyl-6-methylpyridine (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (5.0 eq.) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether to remove unreacted starting materials and sulfur.

  • Neutralize the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide. This intermediate can often be used in the next step without further purification. Typical yields are in the range of 70-80%.

Step 2: Hydrolysis to this compound

  • The crude thioamide from the previous step is suspended in a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 4-5 with a concentrated sodium hydroxide solution.

  • The product will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound. The yield for this hydrolysis step is typically around 85-90%.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable and effective methods for the preparation of this compound. The choice between them will ultimately depend on the specific requirements of the research or development project.

  • Route 1 (Halogenation-Cyanation-Hydrolysis) is a highly reliable and predictable pathway. While it involves an additional step, each transformation is generally high-yielding and well-understood. The primary drawback is the use of highly toxic sodium cyanide, which necessitates stringent safety precautions and specialized waste disposal. This route is well-suited for laboratories equipped to handle cyanides and for large-scale production where process control and predictability are paramount.

  • Route 2 (Acetylpyridine via Willgerodt-Kindler) is a more convergent approach that can provide higher overall yields. The starting material, 2-acetyl-6-methylpyridine, is readily prepared or commercially available. The main consideration for this route is the handling of morpholine and the generation of hydrogen sulfide during the hydrolysis step, which requires a well-ventilated fume hood. This route is an excellent choice for researchers looking for a shorter synthesis with potentially higher throughput, provided the necessary safety measures for handling sulfur-containing compounds are in place.

For early-stage discovery chemistry where rapid access to the target molecule is a priority, the Willgerodt-Kindler approach may be more advantageous due to its fewer steps. For process development and scale-up, the more traditional halogenation-cyanation-hydrolysis route might be preferred due to its well-documented and robust nature, despite the challenges associated with cyanide use.

References

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  • Shriner, R. L. The Reformatsky Reaction. Org. React.1942, 1, 1-37.
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  • Le, C.; et al. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. Green Chem.2021, 23, 1003-1008.
  • Jaenes, K.; et al. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. J. Org. Chem.2021, 86 (1), 639–653.
  • Corona, P.; et al. Obtained results from the Willgerodt–Kindler reaction employing IR energy. ResearchGate. [Link] (accessed Jan 14, 2026).

  • Wang, Y.; et al. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. ResearchGate. [Link] (accessed Jan 14, 2026).

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  • Al-Masoudi, N. A.; et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules2006, 11 (4), 265-273.
  • Yulistiono, H.; et al. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai J. Sci.2020, 47 (4), 746-756.
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  • Newkome, G. R.; et al. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. J. Chem. Res., Synop.1999, (5), 304-305.
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  • Pan, F.; Kalf, I.; Englert, U. N-(6-Methylpyridin-2-yl)mesitylenesulfonamide and acetic acid--a salt, a cocrystal or both? Acta Crystallogr. C Struct. Chem.2015, 71 (Pt 8), 653-7.
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A Comparative Guide to the Biological Activity of 2-(6-Methylpyridin-2-yl)acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing compounds with a wide range of biological activities. This guide focuses on a specific subset of pyridine derivatives: those bearing an acetic acid moiety, with a particular emphasis on 2-(6-methylpyridin-2-yl)acetic acid. We will explore the known biological activities of its analogs to build a comprehensive picture of its potential therapeutic applications.

Comparative Biological Activities

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer its potential activities by examining structurally similar compounds. The primary areas of investigation for pyridine derivatives include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Several pyridine-containing compounds have demonstrated significant potential as anticancer agents. One prominent mechanism of action for this class of molecules is the inhibition of histone deacetylases (HDACs).[1] HDAC inhibitors are a class of epigenetic drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

A study on N-heteroaryl acetic acid salts identified 4-benzyl-1-(carboxymethyl) pyridinium bromide as a potent HDAC inhibitor with an IC₅₀ value of 1.1 µM.[3] This compound demonstrated significant cytotoxic effects against breast cancer cell lines, inducing apoptosis through the modulation of Bcl-2 family proteins and caspases.[3] The structural similarity of the pyridinium acetic acid core to this compound suggests that our target compound may also possess HDAC inhibitory activity.

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Putative Mechanism of ActionReference
4-benzyl-1-(carboxymethyl) pyridinium bromideBreast Cancer1.1 (HDAC inhibition)Histone Deacetylase (HDAC) Inhibition[3]
Pyridine-urea derivatives (e.g., 8e)MCF-7 (Breast)0.11 (48h)Not specified[2]
Tetralin-pyridine hybridsHCT116 (Colon)7.7 - 9.0Not specified
Imidazo[1,2-a]pyridine derivative (MIA)MDA-MB-231 (Breast), SKOV3 (Ovarian)Not specifiedInhibition of STAT3/NF-κB signaling[4]

This table presents data for structurally related compounds to provide a comparative context. Direct experimental data for this compound is not available in the cited literature.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. A primary target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.[5]

Research into pyridine acyl sulfonamides has identified compounds with potent COX-2 inhibitory activity.[3] For instance, one derivative displayed a COX-2 IC₅₀ of 0.8 µM and demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema model.[3] Given that the acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could exhibit COX-2 inhibitory properties.

Another critical signaling pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] Pyridinyl-containing compounds have been developed as inhibitors of p38 MAP kinase, a key regulator of the production of pro-inflammatory cytokines.[7][8]

Antimicrobial Activity

The pyridine scaffold is also a component of various antimicrobial agents. A study on a copper(II) complex of a closely related compound, (6-methyl-pyridin-2-ylamino)-acetic acid , demonstrated enhanced antibacterial activity compared to the ligand alone.[9] This suggests that this compound could serve as a ligand for metal complexes with antimicrobial properties.

Furthermore, a broad range of pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results against various pathogens.[10]

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassPathogen(s)MIC (µg/mL)Reference
Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid complexNot specifiedNot specified[9]
Dodecanoic acid derivatives of aminopyridineB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity[10]
N-alkylated pyridine-based organic saltsS. aureus, E. coliMIC values of 55-56% inhibition at 100 µg/mL[10]

This table presents data for structurally related compounds to provide a comparative context. Direct experimental data for this compound is not available in the cited literature.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of its structural analogs, this compound could potentially exert its biological effects through the modulation of several key signaling pathways.

Inhibition of Epigenetic Modifiers: Histone Deacetylases (HDACs)

As discussed, the structural features of this compound are consistent with those of known HDAC inhibitors.[1][3] Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[2]

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histone Histone Proteins HDAC->Histone Deacetylates Compound This compound (Potential Inhibitor) Compound->HDAC Inhibits Acetylation Increased Histone Acetylation Histone->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Potential mechanism of anticancer activity via HDAC inhibition.

Modulation of Inflammatory Pathways: COX-2, NF-κB, and MAPK

The anti-inflammatory potential of this compound may be mediated through the inhibition of key inflammatory enzymes and signaling cascades.

  • COX-2 Inhibition: Similar to many NSAIDs, the acetic acid moiety could enable the compound to bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[5]

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation.[11] Several pyridine-containing compounds have been shown to inhibit NF-κB signaling, which would lead to a downstream reduction in the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[4]

  • MAPK Signaling: The MAPK pathway, particularly the p38 MAP kinase, is another critical regulator of inflammatory responses.[6] Inhibition of this pathway by pyridine derivatives can suppress the production of TNF-α and other pro-inflammatory cytokines.[7][8]

Inflammatory_Pathways cluster_0 Potential Anti-inflammatory Mechanisms Compound This compound COX2 COX-2 Compound->COX2 Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Pathway (p38) Compound->MAPK Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Overview of potential anti-inflammatory signaling pathways.

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Anticancer Activity

This protocol is adapted from established methods for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Activity

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[10]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the pyridine ring coupled with an acetic acid moiety points towards possible anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these predicted activities. Specifically, its efficacy as an HDAC inhibitor, a COX-2 inhibitor, and its antimicrobial spectrum should be investigated. Elucidating its precise mechanism of action and its effects on key signaling pathways such as NF-κB and MAPK will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a starting point for these essential investigations.

References

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validation of HPLC method for 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for 2-(6-Methylpyridin-2-yl)acetic acid

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as United States Pharmacopeia (USP) general chapter <621>.[1][2][3][4][5][6][7][8][9][10]

Introduction: The "Why" Behind Method Validation

In pharmaceutical development, an analytical method is not merely a procedure; it is a critical component of quality control that ensures the identity, strength, quality, purity, and potency of drug substances and products.[11] The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7][10] For this compound, a robust and reliable HPLC method is paramount for its quantification in bulk drug substance and formulated products, as well as for monitoring its stability over time.

A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][13][14][15] It must also be able to separate and quantify any degradation products, thus providing a complete picture of the drug's stability profile.[12][13][15]

Proposed HPLC Method for this compound

Based on the chemical structure of this compound, which contains a pyridine ring and a carboxylic acid group, a reversed-phase HPLC method is a suitable starting point. Pyridinecarboxylic acids are polar and ionizable, making them amenable to separation on C18 columns with a buffered mobile phase.[16][17][18][19][20]

Table 1: Proposed Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Diluent Water:Acetonitrile (80:20, v/v)

Method Validation Parameters: A Comprehensive Guide

The following sections detail the experimental design and acceptance criteria for each validation parameter, grounded in ICH guidelines.[6][7][10]

Specificity (Selectivity)

Why it's important: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10][21] For a stability-indicating method, this is the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound drug substance to stress conditions to induce degradation.[13][14][15]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (cool white fluorescent lamp) for 7 days.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak of this compound and any degradation products or placebo peaks.

  • The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting peaks.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[22][23]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy (Trueness)

Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value.[21][24][25] It is typically assessed by recovery studies.

Experimental Protocol:

  • Spike a placebo (or a low-concentration sample) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Hypothetical Accuracy Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.25
100%100.2100.5100.30
120%120.3119.899.58
Precision

Why it's important: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24][25] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at 100% of the nominal assay concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

Precision LevelMean Assay (%)RSD (%)
Repeatability
Analyst 1, Day 1, Instrument 199.80.85
Intermediate Precision
Analyst 2, Day 2, Instrument 2100.10.92
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ solution should have a signal-to-noise ratio of at least 10.

  • The precision (RSD) at the LOQ should be ≤ 10%.

Table 5: Hypothetical LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][23]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., tailing factor, resolution, theoretical plates) and the assay results.

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The assay results should not significantly change (e.g., % difference ≤ 2.0%).

System Suitability

Why it's important: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[3][4][5]

Experimental Protocol:

  • Prepare a system suitability solution containing this compound and a known impurity or a closely eluting compound.

  • Inject the system suitability solution five times at the beginning of each analytical run.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Resolution (Rs): ≥ 2.0 between the analyte and the closest eluting peak.

  • %RSD of Peak Areas (for 5 replicate injections): ≤ 2.0%

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation for this compound.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Propose HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Implement for routine use Routine Routine Sample Analysis SST->Routine

Caption: Workflow for HPLC Method Validation.

Interrelation of Validation Parameters

The validation parameters are not independent but are interconnected. The following diagram illustrates the relationships between these key analytical characteristics.

Validation_Parameters_Relationship Accuracy Accuracy Precision Precision Accuracy->Precision Dependent on Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelation of Validation Parameters.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of a stability-indicating HPLC method for this compound. By following the principles of the ICH, FDA, and USP, and by understanding the causality behind each experimental choice, researchers can develop and validate a robust analytical method that ensures the quality and safety of pharmaceutical products. The provided protocols, acceptance criteria, and visualizations serve as a practical toolkit for any scientist tasked with this critical aspect of drug development.

References

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A Comparative Analysis of the Antibacterial Efficacy of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The enduring challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry due to their presence in numerous natural products and approved drugs.[1][2][3][4] This guide provides a comparative study of the antibacterial properties of key classes of pyridine derivatives, offering an in-depth analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

The Pyridine Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in many biologically active compounds.[1][4] Its structural similarity to benzene, combined with the presence of the nitrogen atom, imparts unique physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and improving pharmacokinetic properties such as water solubility.[2][3][4] These characteristics have made pyridine derivatives a focal point in the development of novel therapeutics with a broad range of activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][5][6][7]

Key Classes of Antibacterial Pyridine Derivatives: A Comparative Overview

This section will delve into a comparative analysis of three prominent classes of pyridine derivatives that have demonstrated significant antibacterial potential: 2-Aminopyridines, Pyridine-Carboxamides, and Pyridine-Based Schiff Bases.

2-Aminopyridine Derivatives

2-Aminopyridine derivatives are recognized as important precursors in the synthesis of various heterocyclic compounds and have shown notable biological activities, including antibacterial effects.[8][9] The introduction of different substituents onto the 2-aminopyridine core allows for the fine-tuning of their antibacterial potency and spectrum.

Mechanism of Action: While the exact mechanism can vary depending on the specific derivative, some 2-aminopyridine compounds are believed to exert their antibacterial effect by interfering with essential cellular processes. Molecular docking studies have suggested that these compounds can bind to and inhibit key bacterial enzymes.[8][10] The nitrogen atom in the pyridine ring often plays a crucial role by forming hydrogen bonds with biological targets.[11]

Comparative Efficacy: Studies have shown that the antibacterial activity of 2-aminopyridine derivatives is highly dependent on their substitution pattern. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have demonstrated potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for specific compounds.[8][9][10] However, their efficacy against Gram-negative bacteria is often more limited.[8]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected 2-Aminopyridine Derivatives

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliReference
Compound 2c (a 2-amino-3-cyanopyridine)0.0390.039> 50[8][10]
Tosylated 4-AP Metal ComplexesActiveNot ReportedActive[9]
Zinc(II) Complex with 4-AminopyridineActiveNot ReportedActive[9]
Pyridine-Carboxamide Derivatives

Pyridine-carboxamides represent another significant class of antibacterial agents. The amide linkage provides a site for hydrogen bonding, which can be critical for target recognition and binding. This class includes derivatives such as pyridine-3-carboxamides and pyridine-2,6-dicarboxamides.

Mechanism of Action: A key mechanism of action for some pyridine-carboxamide derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[12][13][14][15] Specifically, they can target the ATPase subunit of DNA gyrase (GyrB), preventing the enzyme from functioning correctly and leading to bacterial cell death.[12][13][14] Other derivatives may act by disrupting the bacterial cell wall.[16]

Comparative Efficacy: Pyridine-3-carboxamide-6-yl-ureas have been shown to have excellent enzyme inhibitory activity and potent efficacy against Gram-positive bacteria.[12] Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated low-micromolar activity against Mycobacterium avium.[17] Furthermore, certain pyridine-2,6-dicarboxamide ligands and their metal complexes exhibit robust antibacterial properties against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MIC values in the range of 2-16 µg/mL.[16]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Pyridine-Carboxamide Derivatives

Compound/DerivativeStaphylococcus aureusMRSAEnterococcus sp.Mechanism of ActionReference
Pyridine-2,6-dicarboxamide (L11)2-162-42-8Cell Wall Disruption[16]
Imidazo[1,2-a]pyridine-3-carboxamidesNot ReportedNot ReportedNot ReportedNot Specified[17]
Pyridine-3-carboxamide-6-yl-ureasPotent ActivityNot ReportedNot ReportedDNA Gyrase Inhibition[12][14]
Pyridine-Based Schiff Bases

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes.[5] Pyridine-based Schiff bases and their metal complexes have attracted considerable attention due to their wide range of biological activities, including antibacterial properties.[5][6][18]

Mechanism of Action: The antibacterial action of Schiff bases is often attributed to the azomethine (-C=N-) group. The mechanism can involve interference with normal cell processes, such as protein synthesis or enzyme function. Chelation with metal ions can enhance the lipophilicity of the compounds, facilitating their transport across the bacterial cell membrane and increasing their antibacterial efficacy.[5]

Comparative Efficacy: The antibacterial activity of pyridine-based Schiff bases is influenced by the nature of the substituents and the coordinated metal ion. For example, some Schiff bases derived from 2-acetylpyridine and their metal complexes have shown strong inhibition against MRSA.[5] However, their activity against Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa was found to be weaker.[5] In another study, halogen-substituted pyridine Schiff bases demonstrated a more pronounced biocidal effect against Gram-positive bacteria compared to Gram-negative bacteria.[19]

Table 3: Comparative Antibacterial Activity of Selected Pyridine-Based Schiff Bases

Compound/DerivativeGram-Positive Bacteria (e.g., MRSA, B. subtilis)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Reference
2-Acetylpyridine Derived Schiff Base ComplexesStrong ActivityWeak Activity[5]
Pyridine-2,6-bis-carboxamide Schiff's basesSignificant ActivityActive[6]
Halogen-Substituted Pyridine Schiff BasesPronounced Biocidal EffectNo Discernible Effect[19]

Experimental Protocols for Antibacterial Susceptibility Testing

The evaluation of the antibacterial properties of pyridine derivatives relies on standardized and reproducible methodologies. The following protocols are fundamental in determining the efficacy of these compounds.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a compound's antibacterial activity.[20][21][22]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium.[21] The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disk.[23] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[23]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.[20][24]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[21][23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[20][21]

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.[21] Ensure the disks are placed at a sufficient distance from each other (e.g., 24 mm) to prevent overlapping of the inhibition zones.[24]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[24]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters using a ruler or caliper.[24] The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[24]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B Swab Inoculum C Apply Antimicrobial Disks B->C Place Disks D Incubate Plates (37°C, 18-24h) C->D Incubate E Measure Zone of Inhibition (mm) D->E Observe Zones F Interpret Results (Susceptible/Intermediate/Resistant) E->F Compare to Standards

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Principle: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.[25] Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[25] This method is considered a gold standard for susceptibility testing and is standardized by bodies like the CLSI.[26][27][28]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyridine derivative in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the same broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[25]

  • Plate Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[25] Include appropriate controls: a growth control (broth and inoculum, no compound) and a sterility control (broth only).[25]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear, indicating no bacterial growth.[25]

Exploring the Mechanism of Action: DNA Gyrase Inhibition

A prevalent mechanism of action for many antibacterial agents, including certain pyridine derivatives, is the inhibition of DNA gyrase.[12][15][29]

The Role of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial survival. It introduces negative supercoils into DNA, a process that is critical for relieving torsional stress during DNA replication and transcription. The enzyme has two subunits, GyrA and GyrB. GyrA is involved in the cutting and rejoining of DNA, while GyrB has ATPase activity that powers the supercoiling reaction.[12]

Inhibition by Pyridine Derivatives: Certain pyridine-carboxamide derivatives have been specifically designed to target the ATP-binding site within the GyrB subunit.[12][13] By binding to this site, they prevent ATP hydrolysis, thereby inhibiting the enzymatic activity of DNA gyrase. This disruption of DNA replication ultimately leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by Pyridine Derivative ATP ATP GyrB GyrB Subunit (ATPase Site) ATP->GyrB Binds GyrA GyrA Subunit GyrB->GyrA Powers DNA_relaxed Relaxed DNA GyrA->DNA_relaxed Acts on DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled Results in Pyridine Pyridine-Carboxamide Derivative GyrB_inhibited GyrB Subunit (ATPase Site) Pyridine->GyrB_inhibited Binds & Blocks ATP Site No_Supercoiling DNA Replication Blocked GyrB_inhibited->No_Supercoiling Leads to

Caption: Inhibition of DNA Gyrase by a Pyridine Derivative.

Conclusion and Future Perspectives

Pyridine derivatives represent a versatile and highly promising scaffold for the development of new antibacterial agents. This guide has highlighted the comparative efficacy and mechanisms of action of 2-aminopyridines, pyridine-carboxamides, and pyridine-based Schiff bases. The structure-activity relationship studies within these classes demonstrate that targeted modifications can lead to compounds with potent activity against both Gram-positive and, in some cases, Gram-negative bacteria, including drug-resistant strains.

The continued exploration of the vast chemical space offered by the pyridine nucleus, coupled with a deeper understanding of their molecular targets and mechanisms of resistance, will be crucial in the fight against bacterial infections. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate their in vitro potency into in vivo efficacy. The integration of computational methods, such as molecular docking, will further aid in the rational design of the next generation of pyridine-based antibacterial drugs.

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A Comparative Structural Analysis of 2-(6-Methylpyridin-2-yl)acetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Purity in Drug Development

In the landscape of medicinal chemistry and drug design, pyridine derivatives are a cornerstone, forming the structural basis of numerous pharmaceuticals.[1][2] Pyridine, with its heterocyclic structure, is the second most common nitrogen-containing heterocycle in drugs approved by the FDA.[1][3] The seemingly subtle shift of a functional group on this aromatic scaffold can drastically alter a molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.[1][4]

This guide focuses on 2-(6-Methylpyridin-2-yl)acetic acid, a valuable building block in organic synthesis.[5] We will conduct a detailed comparative structural analysis of this compound against its key positional isomers: those with the acetic acid moiety at different positions (the 3- and 4-positions) and those with the methyl group at an alternative position (the 3-position). Understanding the structural nuances between these isomers is paramount for researchers in drug development, as it directly impacts structure-activity relationships (SAR) and the rational design of more potent and selective therapeutic agents.[6][7]

We will explore this topic through the lens of three powerful analytical techniques: X-ray Crystallography for solid-state conformation, Nuclear Magnetic Resonance (NMR) Spectroscopy for solution-state structure, and Computational Modeling for in-silico analysis and energy profiling.

The Isomers Under Investigation

The primary molecule of interest is this compound. We will compare it against its structural isomers where the positions of the methyl and acetic acid groups are varied.

Figure 1: Chemical structures of the primary compound and its key isomers.

Methodologies for Structural Elucidation: A Three-Pronged Approach

To build a comprehensive structural profile, a combination of analytical techniques is essential. Each method provides a unique piece of the puzzle, from atomic coordinates in a crystal to dynamic behavior in solution.

Figure 2: Workflow illustrating the complementary nature of the analytical techniques.

X-ray Crystallography: Capturing the Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from it, a precise molecular model.[10] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence physical properties like solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. A common method is slow evaporation of a saturated solution. Solvents such as ethanol, acetone, or ethyl acetate are typically tested.

  • Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[8] The crystal is rotated, and diffraction data (a series of images) are collected at different orientations.

  • Structure Solution and Refinement: The diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the density and refined computationally to best fit the experimental data.[9]

NMR Spectroscopy: Probing the Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For distinguishing isomers, ¹H and ¹³C NMR are particularly crucial, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[12][13]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional ¹H spectrum. Subsequently, acquire a ¹³C spectrum.

  • 2D NMR (if necessary): For unambiguous assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish H-H connectivity and H-C correlations over one or multiple bonds.[11]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to deduce the structure.

Computational Modeling: The Theoretical Insight

Computational chemistry, particularly using Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings.[14] It allows for the calculation of optimized molecular geometries, relative energies of isomers, and simulation of spectroscopic data. This is especially useful for rationalizing observed structural features and predicting the properties of isomers for which experimental data is unavailable.[15][16]

Computational Protocol: DFT Calculations

  • Structure Building: Construct the initial 3D structures of the isomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[17] This calculates the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR).

  • Property Calculation: From the optimized structure, calculate properties such as NMR chemical shifts (using the GIAO method), electrostatic potential maps, and relative energies to compare isomer stability.

Comparative Structural Analysis

Solid-State Conformation: The Influence of Substituent Position

The positioning of the methyl and acetic acid groups profoundly impacts crystal packing through different hydrogen bonding motifs and steric interactions.

  • 2-(Pyridin-2-yl)acetic Acid Derivatives (e.g., the target molecule): With the acetic acid group at the 2-position, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is possible, though intermolecular hydrogen bonding often dominates in the solid state. In the case of this compound, the methyl group at the 6-position provides steric hindrance around the nitrogen atom. This can influence the preferred conformation of the acetic acid side chain and may favor specific intermolecular hydrogen bonding patterns, such as the formation of carboxylic acid dimers that then link to the pyridine nitrogen of an adjacent molecule. A study on a related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid, revealed complex N-H···O hydrogen bonds, illustrating the potential for both salt and cocrystal formation depending on the conditions.[18]

  • 2-(Pyridin-3-yl)acetic Acid: With the acetic acid at the 3-position, intramolecular hydrogen bonding to the pyridine nitrogen is not feasible. The structure is stabilized primarily by intermolecular hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another, often leading to extended chains or networks.

  • 2-(Pyridin-4-yl)acetic Acid: Similar to the 3-isomer, the 4-isomer relies on intermolecular hydrogen bonding. The linear arrangement of the nitrogen and the C4-substituent can facilitate the formation of highly ordered, linear hydrogen-bonded chains, potentially leading to different crystal morphologies and physical properties compared to the 2- and 3-isomers.

Solution-State Distinctions via NMR Spectroscopy

NMR spectroscopy provides clear, diagnostic fingerprints for each isomer. The key differences lie in the chemical shifts and splitting patterns of the aromatic protons on the pyridine ring.

CompoundAromatic Proton Chemical Shifts (δ, ppm) - Predicted TrendsMethylene (-CH₂) Protons
This compound Three distinct aromatic protons. The protons at positions 3 and 5 will be doublets, and the proton at position 4 will be a triplet (or doublet of doublets). The methyl group will appear as a singlet around 2.5 ppm.A singlet, typically in the 3.7-4.0 ppm range.
2-(Pyridin-3-yl)acetic acid Four distinct aromatic protons, often in a more complex region of the spectrum. The proton at C2 (between N and the substituent) is typically the most downfield.[19]A singlet, generally slightly upfield compared to the 2-isomer, around 3.6 ppm.[19]
2-(Pyridin-4-yl)acetic acid Two sets of equivalent protons due to symmetry (A₂B₂ system). This results in two doublets, a much simpler aromatic region compared to the other isomers.A singlet, chemical shift similar to the 3-isomer.
2-(6-Methylpyridin-3-yl)acetic acid Three distinct aromatic protons. The proton at C2 will be a singlet, while the protons at C4 and C5 will be doublets.A singlet, with a chemical shift influenced by the meta-position relative to the nitrogen.

Causality Behind the Differences: The electron-withdrawing nature of the pyridine nitrogen deshields nearby protons, shifting them downfield. An electron-donating methyl group has a shielding effect, shifting nearby protons upfield. The acetic acid group is electron-withdrawing. The combination of these electronic effects, along with through-space effects, gives each isomer a unique ¹H NMR spectrum that allows for unambiguous identification.[13]

In Silico Insights: Stability and Electronic Properties

Computational modeling can quantify the energetic differences between isomers and visualize their electronic landscapes.

  • Relative Stability: DFT calculations typically show that the relative stability of pyridylacetic acids can be influenced by factors like intramolecular hydrogen bonding and steric repulsion. For instance, 2-(pyridin-2-yl)acetic acid may be stabilized by a weak interaction between the carboxylic acid proton and the pyridine nitrogen in the gas phase. However, the 3- and 4-isomers often have lower calculated energies in polar solvents due to more effective solvation, as they lack this intramolecular interaction. The addition of a methyl group introduces steric and electronic perturbations that further modulate these stabilities.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule. For these isomers, the most negative potential (red) is localized on the pyridine nitrogen and the carbonyl oxygen atoms, identifying them as primary sites for hydrogen bond acceptance. The most positive potential (blue) is on the carboxylic acid proton, the hydrogen bond donor. Comparing the ESP maps of the isomers reveals how the substituent positions alter the charge distribution across the pyridine ring, which is directly linked to their reactivity and intermolecular binding preferences.

Conclusion: A Unified View of Isomeric Structures

The structural analysis of this compound and its isomers demonstrates that even minor changes in substituent placement lead to significant and measurable differences in solid-state packing, solution-state conformation, and electronic properties.

  • X-ray crystallography reveals the precise three-dimensional arrangement and the critical role of hydrogen bonding in defining the supramolecular architecture.

  • NMR spectroscopy serves as a rapid and definitive tool for distinguishing isomers in solution, providing a unique spectral fingerprint for each compound based on predictable electronic effects.

  • Computational modeling complements experimental data by providing insights into relative stabilities and electronic distributions, aiding in the interpretation of experimental results and the prediction of structure-property relationships.

For researchers in drug development, a thorough understanding derived from this multi-technique approach is not merely academic; it is a fundamental requirement for the rational design of molecules with optimized efficacy and safety profiles. The choice of a specific isomer is a critical decision that can define the success of a therapeutic candidate.

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A Spectroscopic Journey: Tracing the Synthesis of 2-(6-Methylpyridin-2-yl)acetic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Comparison of 2-(6-Methylpyridin-2-yl)acetic Acid and Its Synthetic Precursors

This guide provides an in-depth spectroscopic analysis of the synthetic pathway leading to this compound, a valuable building block in pharmaceutical and materials science. By examining the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of the starting material and key intermediates, researchers can gain a deeper understanding of the chemical transformations involved and confidently verify the identity and purity of their compounds at each stage.

Introduction: The Significance of this compound

This compound and its derivatives are prevalent scaffolds in the development of various biologically active molecules. Their structural motif is found in compounds exhibiting a range of pharmacological properties, making the efficient and verifiable synthesis of this core structure a critical aspect of drug discovery and development. This guide focuses on a common synthetic route starting from the readily available precursor, 2,6-lutidine, and elucidates the spectroscopic changes that signify the successful progression of the synthesis.

The Synthetic Pathway: From 2,6-Lutidine to this compound

A well-established method for the synthesis of this compound involves the side-chain functionalization of 2,6-lutidine. A plausible and efficient pathway proceeds through the formation of a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Synthesis_Pathway A 2,6-Lutidine B 6-Methylpyridine-2-acetonitrile A->B  Side-chain  functionalization C This compound B->C  Hydrolysis NMR_Workflow A Sample Preparation B Instrument Setup (Lock, Tune, Shim) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Spectral Analysis E->F

A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-(6-Methylpyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scrutinizing a Promising Scaffold

The 2-(6-methylpyridin-2-yl)acetic acid scaffold is an intriguing starting point for medicinal chemistry and drug discovery. This heterocyclic structure, featuring both a pyridine ring and an acetic acid moiety, presents multiple opportunities for chemical modification, leading to a diverse library of derivatives with potentially wideranging biological activities.[1] The inherent properties of this core structure suggest potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

This guide provides a strategic framework for the initial in vitro evaluation of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices. We will explore a logical, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays. This self-validating system ensures that resource-intensive experiments are reserved for the most promising candidates, maximizing efficiency in the drug discovery pipeline.

Part 1: The Foundational Screen — Assessing Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability.[4] This foundational screen helps identify compounds with potential therapeutic effects (e.g., anticancer agents) and flags those that are overtly toxic, thereby saving resources.[4][5] A tiered approach is recommended, starting with a primary screen to identify "hits" followed by a secondary screen to confirm activity and establish potency.

Primary Screening: Cell Viability Assays

The goal of the primary screen is to test a wide range of derivative concentrations against one or two representative cell lines to quickly identify active compounds. Colorimetric assays based on the metabolic reduction of tetrazolium salts are the workhorses of this stage due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into a purple formazan product.[6][7] A key drawback is that the formazan is insoluble, requiring an additional solubilization step before absorbance can be measured.[8][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An evolution of the MTT assay, the XTT reagent is reduced to a water-soluble orange formazan product.[6][10] This eliminates the solubilization step, simplifying the protocol and reducing potential errors, making it highly efficient.[8][10]

Causality in Assay Choice: For initial high-throughput screening of a large library of derivatives, the XTT assay is often preferred over MTT due to its simpler, single-step protocol which minimizes handling errors and saves time.[10] However, the MTT assay remains a robust and widely validated method.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of derivatives Add_Compound Add compounds to cells Compound_Prep->Add_Compound Cell_Seeding Seed cells in 96-well plates (e.g., 1x10^4 cells/well) Cell_Seeding->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Add Solubilization Buffer (MTT Assay Only) Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance (570nm for MTT, 450nm for XTT) Incubate_Reagent->Read_Absorbance XTT Path Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for determining IC50 values using tetrazolium-based cytotoxicity assays.

Secondary Screening: Confirmation and Potency

Derivatives that show significant activity (e.g., >50% reduction in cell viability at a specific concentration) are advanced to secondary screening. Here, the goal is to generate a full dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7] This should be performed in multiple cell lines, including both cancerous and non-cancerous lines, to assess for potential therapeutic selectivity.[5][11]

Data Presentation: Comparing Derivative Performance

A well-structured table is essential for comparing the cytotoxic potency of different derivatives across various cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a non-cancerous cell line to that in a cancerous cell line, is a critical parameter for identifying compounds with a favorable therapeutic window.[5][11]

Derivative IDModificationHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (SI) for HCT-116
MPA-001 p-fluoro-benzylamide8.5 ± 0.712.3 ± 1.1> 100> 11.8
MPA-002 p-methoxy-benzylamide25.1 ± 2.330.5 ± 2.9> 100> 4.0
MPA-003 Thiazolidinone adduct5.2 ± 0.47.8 ± 0.685.4 ± 7.216.4
MPA-004 Tetralin hybrid7.7 ± 0.99.1 ± 0.892.3 ± 8.512.0
Doxorubicin (Positive Control)2.9 ± 0.33.1 ± 0.25.8 ± 0.52.0

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Part 2: Delving Deeper — Mechanistic In Vitro Assays

Once potent and selective derivatives have been identified, the next logical step is to investigate their potential mechanism of action. Based on the structure of this compound, several biological activities can be hypothesized and tested.

Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable.[12][13] Simple, cell-free in vitro assays can provide an initial indication of a compound's anti-inflammatory potential.

  • Inhibition of Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This assay uses heat-induced denaturation of a protein like bovine serum albumin (BSA) as a model. Anti-inflammatory compounds can protect the protein from denaturation, a change that can be quantified spectrophotometrically.[14][15] This method is cost-effective and provides a preliminary screen for this mode of action.[12][16]

  • Enzyme Inhibition (COX/LOX): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[12][13] Commercially available kits allow for the direct measurement of a derivative's ability to inhibit COX-1, COX-2, and LOX activity. Identifying selective COX-2 inhibitors is often a primary goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Enzyme Inhibition Assays: A General Framework

Many drugs exert their effects by inhibiting specific enzymes.[17] Pyridine and acetic acid derivatives have been reported to inhibit various enzymes, including aldose reductase.[18] A general protocol can be adapted to test your derivatives against a specific enzyme of interest. The core principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[19][20]

Enzyme_Inhibition_Workflow Start Start Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Blank (Buffer) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate Enzyme with Inhibitor (10-15 min) Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction by adding Substrate Pre_Incubate->Initiate_Reaction Measure_Rate Measure Reaction Rate (e.g., change in absorbance/min) using a plate reader Initiate_Reaction->Measure_Rate Data_Analysis Calculate % Inhibition vs. Control Measure_Rate->Data_Analysis Determine_IC50 Determine IC50 from Dose-Response Curve Data_Analysis->Determine_IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Trustworthiness Through Controls: For any enzyme inhibition assay, the inclusion of a known, potent inhibitor of the target enzyme as a positive control is non-negotiable. This validates that the assay is performing as expected and provides a benchmark against which to compare your novel derivatives.[17][19]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to optimize parameters such as cell seeding density and incubation times for your specific cell lines and experimental conditions.[6][8]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 value of a test compound.[8][9]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Test compounds (derivatives) dissolved in DMSO

  • Complete culture medium appropriate for the cell line

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be consistent across all wells, typically below 0.5%.[6] Remove the old medium and add 100 µL of the medium containing the compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well.[8][9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance of a blank well (medium only). Calculate cell viability as a percentage of the vehicle control: (Absorbance_Test / Absorbance_Control) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing enzyme inhibition.[19][20]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test compounds (derivatives) and a known inhibitor (positive control)

  • 96-well UV-transparent plate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer. The final DMSO concentration should typically be ≤1%.[19] Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations (e.g., substrate at or near its Michaelis constant, Km).[19]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, a specific volume of enzyme solution, and the desired concentration of the test compound.

    • Control Wells (100% activity): Add assay buffer, enzyme solution, and the corresponding concentration of DMSO (vehicle).[19]

    • Blank Wells: Add assay buffer, substrate, and DMSO (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at a specific wavelength over time (e.g., every 30 seconds for 10-20 minutes). The rate of change corresponds to the reaction velocity.[19]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[19]

Conclusion

The in vitro evaluation of this compound derivatives is a systematic process that builds from broad screening to specific, hypothesis-driven experiments. By employing a logical cascade of assays—starting with robust cytotoxicity screens like MTT or XTT, followed by targeted mechanistic studies—researchers can efficiently identify and prioritize promising lead candidates. The key to success lies not just in executing the protocols, but in understanding the rationale behind each step, meticulously employing controls, and presenting the comparative data in a clear, quantitative manner. This structured approach provides the critical data needed to make informed decisions and advance the most promising derivatives toward further preclinical development.

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A Researcher's Guide to Purity Assessment of Synthesized 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds like 2-(6-Methylpyridin-2-yl)acetic acid, a molecule of interest for its potential therapeutic applications, a rigorous and multi-faceted approach to purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques, offering field-proven insights and detailed protocols to empower researchers in establishing the purity of this synthesized compound with confidence.

The biological activity of pyridine derivatives is intrinsically linked to their purity, making its assessment a crucial step in the research and development pipeline.[1] This guide will navigate through the essential analytical methodologies, explaining the causality behind experimental choices and providing a framework for a self-validating purity assessment workflow.

The Analytical Gauntlet: A Comparative Overview

The choice of analytical technique for purity determination is dictated by the physicochemical properties of this compound, the nature of potential impurities, and the required level of analytical rigor. A combination of chromatographic and spectroscopic methods is often employed to build a comprehensive purity profile.

Analytical TechniquePrincipleStrengthsLimitationsTypical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-volatile compounds, high resolution and sensitivity.[1]Requires reference standards for quantification.98.5 - 99.5[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.[2]Requires the analyte to be volatile and thermally stable, or amenable to derivatization.[1]>98
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation and can quantify impurities without a specific reference standard for each impurity (qNMR).Lower sensitivity compared to chromatographic methods.>95
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and provides a good indication of overall purity (a sharp melting point range suggests high purity).Non-specific; impurities can broaden the melting point range.N/A
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, identifying functional groups.Confirms the presence of key functional groups in the molecule.Not suitable for quantification of impurities.N/A

The Workflow of Purity Verification

A logical and sequential workflow is essential for a thorough purity assessment. This typically begins with a qualitative confirmation of the molecular structure, followed by quantitative analysis of the main compound and identification of any impurities.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_final Final Product Synthesized_Product Crude this compound TLC Thin-Layer Chromatography (TLC) (Reaction Monitoring & Initial Purity Check) Synthesized_Product->TLC FTIR FTIR Spectroscopy (Functional Group Confirmation) TLC->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation & Impurity ID) FTIR->NMR HPLC HPLC Analysis (Quantitative Purity & Impurity Profiling) NMR->HPLC GCMS GC-MS Analysis (Volatile Impurity Profiling) HPLC->GCMS MP Melting Point Analysis (Overall Purity Indication) GCMS->MP Pure_Product Pure this compound (>98%) MP->Pure_Product

Caption: A typical workflow for the comprehensive purity assessment of synthesized this compound.

Experimental Protocols: The How and Why

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity, making it ideal for separating the target compound from closely related impurities.[3] A reverse-phase C18 column is a common choice for polar molecules like this compound.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A gradient elution is recommended to ensure separation of both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/minute.[4]

  • Detection Wavelength: 270 nm.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the initial mobile phase composition.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[2] It is particularly useful for detecting residual solvents from the synthesis or volatile by-products that may not be easily detected by HPLC.

Protocol:

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) detector.

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good peak shape and separation of polar analytes.[4]

  • Carrier Gas: Helium or Nitrogen of high purity.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector (MS) Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/minute.

    • Hold: Hold at 220 °C for 5 minutes.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent like methanol or ethanol.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of impurities can be estimated by comparing their peak areas to that of the main compound.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure elucidation.[5] They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the identification of structurally related impurities.

¹H NMR Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound. Unidentified signals may indicate the presence of impurities.

¹³C NMR Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 100 MHz or higher).

  • Solvent: Same as for ¹H NMR.

  • Sample Preparation: Use a more concentrated sample (20-50 mg) if necessary.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts with the expected values for the 8 carbon atoms in the molecule. The presence of additional signals suggests impurities.

Melting Point Analysis

Rationale: A pure crystalline solid will have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. This provides a quick and simple, albeit non-specific, indication of purity.

Protocol:

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Data Analysis: A narrow melting point range (e.g., 1-2 °C) is indicative of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, this technique can confirm the presence of the carboxylic acid (O-H and C=O stretches) and the pyridine ring (C=C and C=N stretches).

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound. For instance, a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid.[7]

Interpreting the Data: A Holistic Approach

No single technique can provide a complete picture of purity. A holistic approach that integrates data from multiple analytical methods is crucial for a confident assessment.

Data_Integration cluster_data Analytical Data HPLC_Data HPLC Chromatogram (Peak Areas) Purity_Assessment Comprehensive Purity Profile HPLC_Data->Purity_Assessment Quantitative Purity GCMS_Data GC-MS Spectra (Mass Fragments) GCMS_Data->Purity_Assessment Volatile Impurities NMR_Data NMR Spectra (Chemical Shifts, Integrals) NMR_Data->Purity_Assessment Structural Identity & Impurity ID MP_Data Melting Point (Range) MP_Data->Purity_Assessment Overall Purity Indication FTIR_Data FTIR Spectrum (Absorption Bands) FTIR_Data->Purity_Assessment Functional Group Confirmation

Caption: Integration of data from multiple analytical techniques for a comprehensive purity assessment.

Conclusion

The rigorous assessment of purity for synthesized this compound is a non-negotiable aspect of its development for research and therapeutic applications. By employing a combination of powerful analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, researchers can confidently determine the purity, identify potential impurities, and ensure the quality and reliability of their synthesized compound. The protocols and insights provided in this guide serve as a robust framework for establishing a self-validating system for purity assessment, ultimately contributing to the advancement of safe and effective new medicines.

References

  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Echemi. (n.d.). 2-(6-methylpyridin-3-yl)acetic acid Formula.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
  • NCBI. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Santa Cruz Biotechnology. (n.d.). 2-(6-methylpyridin-3-yl)acetic acid.
  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Bide Pharmatech Ltd. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid CAS NO.19733-96-1.
  • PMC. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • NIH. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060).
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Benchchem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • ECHEMI. (n.d.). Buy 2-(6-methylpyridin-2-yl)aceticacid from SUZHOU ARTK MEDCHEM CO.,LTD..
  • BLDpharm. (n.d.). 19733-96-1|2-(6-Methylpyridin-3-yl)acetic acid.
  • National Institute of Standards and Technology. (n.d.). Acetic acid - the NIST WebBook.
  • Shimadzu. (n.d.). Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Scribd. (n.d.). Atr Ft-Ir Imaging of Acetic Acid.
  • ResearchGate. (n.d.). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Hilaris Publisher. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • SciSpace. (n.d.). Impurities in Pharmaceuticals- A Review.
  • The University of Manchester. (n.d.). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
  • AiFChem. (n.d.). 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid.
  • PubChem. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698.
  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • ResearchGate. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.

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A Comparative Guide to the Cytotoxicity of 2-(6-Methylpyridin-2-yl)acetic Acid Analogs and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing a pyridine scaffold, represent a fertile ground for the development of novel therapeutic agents.[1][2] The pyridine ring is a key pharmacophore in several approved anticancer drugs.[3][4] This guide provides a comparative analysis of the cytotoxic effects of analogs related to 2-(6-Methylpyridin-2-yl)acetic acid, focusing on their performance against various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency and provide a detailed protocol for assessing their cytotoxic profiles.

The Rationale for Pyridine-Based Drug Candidates

The interest in pyridine derivatives stems from their ability to interact with a wide range of biological targets.[1][2] Modifications to the pyridine ring and its substituents can significantly influence the cytotoxic potential of these molecules. This guide will explore how different structural motifs on related pyridine-acetic acid backbones impact their anticancer activity, providing researchers with insights to guide future drug design efforts.

Comparative Cytotoxicity of Pyridine Acetic Acid Analogs

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
5a N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideMorpholine substitution on pyridineHepG274.2[5]
MDA-MB-23127.1[5]
5b N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideMethoxy substitution on pyridineHepG2>100[5]
MDA-MB-231>100[5]
5g 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide4-Chlorophenyl on imidazothiazole, 6-fluoro on pyridineHepG244.3[5]
MDA-MB-23112.5[5]
5l 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide4-Chlorophenyl on imidazothiazole, substituted piperazine on pyridineHepG222.6[5]
MDA-MB-2311.4[5]
Compound 12 2-phenyl-N-(pyridin-2-yl)acetamideUnsubstituted phenyl and pyridine ringsHepG256.26[6][7]
Sorafenib Positive Control-MDA-MB-2315.2[5]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlights several key SAR trends for this class of compounds:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for cytotoxic activity. For instance, the presence of a bulky, substituted piperazine group in compound 5l leads to a significant increase in potency against the MDA-MB-231 breast cancer cell line compared to simpler substitutions like morpholine (5a ) or methoxy (5b ).[5] This suggests that extending the molecule to occupy a specific binding pocket can enhance its anticancer effects.

  • Substitution on the Phenyl Ring: The addition of a chlorine atom to the phenyl ring of the imidazothiazole moiety (as seen in compounds 5g and 5l ) appears to contribute to higher cytotoxicity.[5] Halogen atoms can influence the electronic properties and lipophilicity of a molecule, potentially improving its interaction with biological targets.[8]

  • General Trends: Studies on broader series of pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while bulky groups or halogen atoms can have varied effects depending on their position.[8]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

A fundamental technique for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, MDA-MB-231) in appropriate media until they reach the exponential growth phase.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of the analog compounds.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HepG2, MDA-MB-231) CompoundPrep 2. Compound Dilution CellSeeding 3. Seed Cells in 96-well plate CellCulture->CellSeeding Plate Cells Treatment 4. Add Compound Analogs CompoundPrep->Treatment Treat Cells CellSeeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 4h MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan Formazan_Incubation->Solubilization Absorbance 9. Measure Absorbance (570 nm) Solubilization->Absorbance Read Plate IC50_Calc 10. Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[10] A common target for such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The following diagram illustrates a hypothetical mechanism by which a this compound analog might inhibit cancer cell growth by targeting this pathway.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Analog Pyridine Analog Analog->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The analogs and derivatives of pyridine-acetic acids represent a promising class of compounds with tunable cytotoxic properties. The structure-activity relationships discussed herein underscore the importance of strategic chemical modifications to enhance anticancer potency. Future research should focus on synthesizing and evaluating a systematic series of this compound analogs to build a more comprehensive understanding of their therapeutic potential. Further investigation into their precise mechanisms of action will be crucial for their development as targeted anticancer agents.

References

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central. Available at: [Link]

  • Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Charles University. Available at: [Link]

  • Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N). Taylor & Francis Online. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. Available at: [Link]

  • Cytotoxicity (IC50) of the tested compounds on different cell lines. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(6-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(6-Methylpyridin-2-yl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established safety protocols for related chemical structures to ensure responsible handling and disposal, safeguarding both laboratory personnel and the environment.

Hazard Assessment and Characterization

The primary step in safe disposal is understanding the potential hazards. Based on its constituent functional groups, this compound should be presumed to possess hazards associated with both pyridine and acetic acid. Pyridine is a flammable and toxic liquid known for its potent, unpleasant odor and is classified as a hazardous waste.[2][3][4] Acetic acid is corrosive and can cause severe skin and eye damage.[5][6]

Therefore, this compound must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Risk for this compoundRationale and Key Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Pyridine and its derivatives can cause dizziness, headaches, nausea, and irritation to the respiratory system.[2][7]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns with prolonged contact.The acetic acid moiety makes the compound acidic and potentially corrosive.[5] The pyridine ring can also be a skin irritant.[7]
Eye Damage/Irritation Causes serious eye damage. Both acidic and pyridine-based compounds can cause severe, irreversible eye damage upon contact.[8][9]
Flammability Potentially flammable. Pyridine is a highly flammable liquid.[7] While the acetic acid group modifies its properties, the compound should be kept away from ignition sources.
Environmental Hazard Hazardous to the aquatic environment. Pyridine-based compounds can be toxic to aquatic life. Do not allow the product to enter drains or surface water.[10][11]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any capacity, including during disposal procedures.[1][3]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.Provides necessary chemical resistance against pyridine derivatives and acids.[1][3]
Eye & Face Protection Chemical splash goggles. A face shield is required if there is a significant risk of splashing.Protects against splashes and potential vapors that can cause severe eye damage.[1][12]
Skin & Body Protection Chemical-resistant lab coat. Consider flame-retardant clothing.Protects against skin contact. Flame-retardant properties are crucial due to the potential flammability of pyridine compounds.[1][10]
Respiratory Protection Work within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Pyridine vapors can cause respiratory irritation.[1][2] A fume hood is the primary engineering control to prevent inhalation.[3]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.

For Small Spills (<100 mL or 100g):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as detailed in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.

  • Neutralize (if appropriate): For acidic compounds, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be performed by trained personnel.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[14]

For Large Spills (>100 mL or 100g):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Safety Personnel: Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.

  • Secure the Area: Prevent entry to the spill area.

  • Provide Information: Be prepared to provide the SDS for pyridine or acetic acid to the emergency response team.

Waste Disposal Workflow

The proper disposal of this compound requires a systematic approach, from initial generation to final collection. This substance is considered a hazardous waste and must not be disposed of down the drain or in regular trash.[4][15]

The following diagram illustrates the decision and action workflow for the disposal process.

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation: Collect waste containing this compound, including pure substance, contaminated solutions, and spill cleanup materials, separately from other waste streams.[13]

  • Container Selection: Use a designated, chemically compatible, and sealable waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[2][13] The container must be in good condition with no leaks.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[13] The label must include:

    • The full, unambiguous chemical name: "Waste this compound"

    • The date accumulation started.

    • Clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • Safe Storage:

    • Keep the waste container tightly sealed except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory operator.

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[3][13]

    • Crucially, store this waste segregated from incompatible materials, particularly strong oxidizing agents and bases.[5][13]

  • Final Disposal:

    • Waste must be disposed of through your institution's EH&S program or a licensed hazardous waste disposal company.[11][15]

    • Follow your facility's specific procedures for requesting a chemical waste pickup.[13]

    • Common disposal methods for this type of waste include high-temperature incineration in a permitted hazardous waste incinerator.[4]

By adhering to these procedures, you ensure compliance with safety regulations and contribute to a secure and environmentally responsible research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • National Center for Biotechnology Information (NCBI). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In: Toxicological Profile for Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Mallinckrodt Baker, Inc. (2011, April 26). Material Safety Data Sheet - Acetic Acid, Glacial. [Link]

  • Fisher Scientific. (2023, October 19). Acetic acid glacial - Safety Data Sheet. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Acetic Acid. [Link]

  • University of California, Merced - EH&S. (2012, October 19). Standard Operating Procedure for Glacial Acetic Acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.